molecular formula CH6ClN3O B565325 Semicarbazide-13C,15N2 Hydrochloride CAS No. 1173020-16-0

Semicarbazide-13C,15N2 Hydrochloride

Cat. No.: B565325
CAS No.: 1173020-16-0
M. Wt: 114.508
InChI Key: XHQYBDSXTDXSHY-XRNBZBNOSA-N
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Description

SCA-13C-15N2 hydrochloride is an isotopically labeled metabolite of nitrofuran, an antimicrobial drug used in veterinary medicine.>

Properties

IUPAC Name

(15N)azanyl(13C)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQYBDSXTDXSHY-XRNBZBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(N)[15NH][15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-16-0
Record name 1173020-16-0
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

An In-Depth Technical Guide to Semicarbazide-¹³C,¹⁵N₂ Hydrochloride: Synthesis, Characterization, and Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Standards in Modern Bioanalysis

In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] These standards, which are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or ²H, co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[1] This co-behavior allows for reliable correction of variations during sample preparation and analysis, leading to robust and reproducible quantification. This guide provides a comprehensive overview of Semicarbazide-¹³C,¹⁵N₂ Hydrochloride, a crucial SIL-IS for the quantification of semicarbazide (SEM), a marker for the banned nitrofuran antibiotic, nitrofurazone.

Semicarbazide is a metabolite of nitrofurazone, and its detection in food products of animal origin is indicative of the illegal use of this veterinary drug.[2][3] Regulatory bodies worldwide have set stringent limits for SEM levels in food, necessitating highly sensitive and validated analytical methods for its monitoring. This guide will delve into the synthesis, characterization, and detailed application of Semicarbazide-¹³C,¹⁵N₂ Hydrochloride as an internal standard in a validated LC-MS/MS workflow for the determination of semicarbazide.

Physicochemical Properties and Identification

The accurate identification and characterization of an internal standard are paramount to its effective use. Semicarbazide-¹³C,¹⁵N₂ Hydrochloride is a white crystalline solid. Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1173020-16-0Multiple sources
Molecular Formula ¹³CH₅¹⁵N₂NHO · HClMultiple sources
Molecular Weight 114.51 g/mol Multiple sources
Appearance White to off-white solid[4]
Purity Typically ≥98%[5]
Isotopic Enrichment ¹³C: ≥97%, ¹⁵N: ≥99%[5]
Solubility Soluble in water[3]
Storage -20°C, sealed, away from moisture[4]

Synthesis of Semicarbazide-¹³C,¹⁵N₂ Hydrochloride: A Detailed Protocol

The synthesis of Semicarbazide-¹³C,¹⁵N₂ Hydrochloride involves the reaction of isotopically labeled precursors to achieve high isotopic enrichment and chemical purity. The following protocol is based on established synthetic routes.[5][6]

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product Urea ¹³C,¹⁵N₂-Urea Reflux Reflux Reaction (135°C, 4.5h) Urea->Reflux Hydrazine ¹⁵N₂-Hydrazine Hydrate Hydrazine->Reflux Concentration1 Rotary Evaporation (Remove Water) Reflux->Concentration1 Crude Product Acidification Acidification (Concentrated HCl, pH 3.0-4.0) Concentration1->Acidification Concentration2 Rotary Evaporation (Remove Water) Acidification->Concentration2 Recrystallization Recrystallization Concentration2->Recrystallization FinalProduct Semicarbazide-¹³C,¹⁵N₂ Hydrochloride Recrystallization->FinalProduct

Caption: Synthesis workflow for Semicarbazide-¹³C,¹⁵N₂ Hydrochloride.

Step-by-Step Synthesis Protocol

Materials and Reagents:

  • ¹³C,¹⁵N₂-Urea

  • ¹⁵N₂-Hydrazine Hydrate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ¹³C,¹⁵N₂-Urea and ¹⁵N₂-Hydrazine Hydrate in a molar ratio of 1:1.4.[5]

  • Reflux: Heat the mixture under reflux at 135°C for 4.5 hours.[5] This reaction results in the formation of crude ¹³C,¹⁵N₃-Semicarbazide.

  • Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the excess water and unreacted hydrazine hydrate using a rotary evaporator.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the concentrated crude product until the pH of the solution reaches 3.0-4.0.[6] Allow the mixture to stand for 3 hours.

  • Final Concentration: Concentrate the acidified solution again using a rotary evaporator to remove the remaining water.

  • Recrystallization: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure Semicarbazide-¹³C,¹⁵N₂ Hydrochloride crystals.

  • Drying and Characterization: Dry the crystals under vacuum. The final product should be characterized by mass spectrometry to confirm the isotopic enrichment and by HPLC to determine the chemical purity, which should be ≥98%.[5]

Quantitative Analysis of Semicarbazide by LC-MS/MS using Semicarbazide-¹³C,¹⁵N₂ Hydrochloride

The use of Semicarbazide-¹³C,¹⁵N₂ Hydrochloride as an internal standard is central to the accurate and precise quantification of semicarbazide in complex matrices such as food and biological fluids. The analytical workflow typically involves sample extraction, derivatization, and LC-MS/MS analysis.

Analytical Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Cleanup cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Spiking Spike with Semicarbazide-¹³C,¹⁵N₂ HCl Homogenization->Spiking Hydrolysis Acid Hydrolysis (e.g., 0.125 M HCl) Spiking->Hydrolysis Derivatization Add 2-Nitrobenzaldehyde (2-NBA) Incubate (e.g., 37°C, overnight) Hydrolysis->Derivatization Neutralization Neutralize pH Derivatization->Neutralization LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Neutralization->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Quantification Quantification MSMS->Quantification cluster_precursors Precursor Ions (Q1) cluster_fragmentation Collision-Induced Dissociation (CID in Q2) cluster_products Product Ions (Q3) Analyte Derivatized SEM ([M+H]⁺) Frag_Analyte Fragmentation of Derivatized SEM Analyte->Frag_Analyte IS Derivatized ¹³C,¹⁵N₂-SEM ([M+H]⁺) Frag_IS Fragmentation of Derivatized ¹³C,¹⁵N₂-SEM IS->Frag_IS Product_Analyte1 Product Ion 1 (e.g., m/z 136) Frag_Analyte->Product_Analyte1 Quantitative Transition Product_Analyte2 Product Ion 2 (for confirmation) Frag_Analyte->Product_Analyte2 Qualitative Transition Product_IS1 Product Ion 1 (e.g., m/z 138) Frag_IS->Product_IS1 Quantitative Transition Product_IS2 Product Ion 2 (for confirmation) Frag_IS->Product_IS2 Qualitative Transition

Sources

Advanced Technical Guide: Chemical Properties and Analytical Applications of Semicarbazide-13C,15N2 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Semicarbazide (SCA) is a well-known marker residue for the illicit use of the nitrofuran antibiotic nitrofurazone in food-producing animals. Due to the complex matrices of biological samples (e.g., tissue, honey, aquaculture products) and the trace levels at which these metabolites exist, highly specific analytical methodologies are required. Semicarbazide-13C,15N2 Hydrochloride serves as the gold-standard stable-isotope-labeled internal standard (SIL-IS) for Isotope Dilution Mass Spectrometry (IDMS) workflows[1][2].

As an Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the physicochemical causality behind its formulation, the mechanistic necessity of chemical derivatization, and a self-validating analytical protocol designed for regulatory compliance and high-throughput LC-MS/MS environments.

Physicochemical Profiling and Structural Causality

The formulation of Semicarbazide-13C,15N2 as a hydrochloride salt is not arbitrary; it is a deliberate chemical design to ensure analytical reliability. The free base of semicarbazide is highly nucleophilic and prone to rapid oxidation and degradation when exposed to atmospheric conditions or aqueous environments. By converting it to the hydrochloride salt, the terminal hydrazine nitrogen is protonated, drastically reducing its nucleophilicity and stabilizing the molecule for long-term storage and precise volumetric standard preparation[3].

Quantitative Data: Physical and Chemical Properties

The following table summarizes the core properties of Semicarbazide-13C,15N2 Hydrochloride, critical for standard preparation and chromatographic method development[3][4].

PropertyValue / SpecificationAnalytical Implication
Chemical Name Semicarbazide-13C,15N2 HydrochlorideAlso known as Aminourea-13C,15N2 HCl[5].
CAS Number 1173020-16-0Unique identifier for regulatory compliance[3].
Molecular Formula 13 CH 6​ ClN 15 N 2​ OContains one 13 C and two 15 N atoms[3].
Molecular Weight 114.51 g/mol +3 Da mass shift compared to unlabeled SCA HCl[4].
Exact Mass 114.0173 DaCritical for high-resolution mass spectrometry (HRMS)[3].
Physical State Solid (Crystalline)Ensures accurate gravimetric weighing for stock solutions.
Solubility Highly soluble in H₂O, MethanolEnables preparation of highly concentrated stock solutions.
GHS Hazard H302 (Harmful if swallowed)Requires standard PPE (gloves, lab coat, safety glasses)[3].

Mechanistic Role in Isotope Dilution Mass Spectrometry (IDMS)

In trace analysis, matrix effects (ion suppression or enhancement in the MS source) are the primary cause of quantitative failure. Semicarbazide-13C,15N2 Hydrochloride mitigates this through Isotope Dilution Mass Spectrometry (IDMS) [6][7].

Because the labeled standard shares the exact physicochemical properties of the target analyte—eluting at the exact same retention time on an LC column—it experiences the exact same matrix ionization environment. The +3 Da mass shift ( 13 C, 15 N 2​ ) ensures that the mass spectrometer can independently monitor the target and the standard without cross-talk[1]. The ratio of the analyte peak area to the internal standard peak area becomes a self-correcting metric, rendering the assay immune to variable extraction recoveries and matrix suppression.

The Necessity of Chemical Derivatization

A critical challenge in analyzing semicarbazide is its low molecular weight and high polarity. Native semicarbazide exhibits virtually no retention on standard reversed-phase (C18) LC columns and ionizes poorly in Electrospray Ionization (ESI)[1].

To solve this, the analytical workflow mandates an in-situ derivatization step using 2-Nitrobenzaldehyde (2-NBA) [8]. The condensation reaction between the primary amine of the hydrazine moiety in semicarbazide and the aldehyde group of 2-NBA yields a nitrophenyl derivative (2-NP-SCA). This transformation achieves two critical goals:

  • Hydrophobicity: The addition of the aromatic ring allows for strong retention on C18 columns.

  • Ionization Efficiency: The extended conjugated system significantly enhances ESI+ response, pushing detection limits down to the sub-ppb range required by food safety regulations.

G SCA Semicarbazide-13C,15N2 (Highly Polar, Low m/z) Cond Acidic Hydrolysis & Condensation (0.2M HCl, 37°C) SCA->Cond NBA 2-Nitrobenzaldehyde (Derivatizing Agent) NBA->Cond Prod 2-NP-SCA-13C,15N2 (Hydrophobic, High Ionization) Cond->Prod +3 Da Mass Shift Retained

Caption: Chemical derivatization of Semicarbazide-13C,15N2 with 2-NBA to enhance LC-MS/MS detection.

Standardized Experimental Protocol: Tissue Extraction & Analysis

The following protocol outlines a self-validating workflow for the extraction, derivatization, and quantification of nitrofuran metabolites from complex matrices using Semicarbazide-13C,15N2 Hydrochloride[8].

Step-by-Step Methodology

Phase 1: Sample Preparation & Hydrolysis

  • Weighing: Accurately weigh 2.0 g of homogenized tissue (e.g., aquaculture product or meat) into a 50 mL polypropylene centrifuge tube[8].

  • IS Spiking: Spike the sample with 100 µL of a 10 ng/mL working solution of Semicarbazide-13C,15N2 Hydrochloride. Causality: Spiking before any extraction step ensures the IS accounts for all subsequent losses during hydrolysis and extraction.

  • Acid Hydrolysis: Add 5.0 mL of 0.2 M Hydrochloric acid (HCl). Causality: Nitrofuran metabolites are often covalently bound to tissue proteins. The mild acid environment breaks these bonds, releasing bound semicarbazide[8].

Phase 2: In-Situ Derivatization 4. Reagent Addition: Add 50 µL of 2-Nitrobenzaldehyde (2-NBA) solution (50 mM in methanol) to the homogenate[8]. 5. Incubation: Vortex vigorously to disperse the tissue, then incubate overnight (approx. 16 hours) in a water bath at 37°C ± 2°C[8]. Causality: The extended incubation ensures complete release of protein-bound residues and drives the condensation reaction to completion.

Phase 3: Neutralization & Extraction 6. Neutralization: Adjust the pH of the sample to 7.2 - 7.4 using 0.1 M Potassium Phosphate buffer and 1 M NaOH. Causality: The derivatized product (2-NP-SCA) is neutral; adjusting the pH prevents ionization of the molecule, maximizing its partitioning into the organic extraction solvent. 7. Liquid-Liquid Extraction (LLE): Add 5.0 mL of Ethyl Acetate. Vortex for 5 minutes, then centrifuge at 3500 rpm for 10 minutes to achieve phase separation[8]. 8. Evaporation & Reconstitution: Transfer the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C[8]. Reconstitute the residue in 500 µL of initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Filter through a 0.22 µm syringe filter prior to LC-MS/MS injection[8].

G N1 1. Homogenized Sample (2.0g Tissue) N2 2. Spike SIL-IS (SCA-13C,15N2 HCl) N1->N2 N3 3. Acid Hydrolysis (0.2M HCl) N2->N3 N4 4. Derivatization (2-NBA, 37°C, 16h) N3->N4 N5 5. Neutralization & LLE (Ethyl Acetate) N4->N5 N6 6. LC-MS/MS Analysis (MRM Mode) N5->N6

Caption: Standardized IDMS workflow for nitrofuran metabolite detection using SCA-13C,15N2 IS.

Conclusion

Semicarbazide-13C,15N2 Hydrochloride is an indispensable tool in modern analytical chemistry and pharmacokinetics. By understanding its physicochemical stability as a hydrochloride salt, leveraging its +3 Da mass shift for matrix-effect cancellation, and employing targeted derivatization chemistry, researchers can build highly robust, self-validating assays. Strict adherence to the isotopic dilution protocols outlined above ensures data integrity that meets the stringent demands of global food safety and drug development regulatory bodies.

References

  • PubChem. "Semicarbazide-13C,15N2 Hydrochloride | CH6ClN3O | CID 46783634". National Institutes of Health (NIH). Available at:[Link]

  • Scribd. "Nitrofuron Metabolite Detection SOP | Liquid Chromatography–Mass Spectrometry". Available at:[Link]

  • ArkanLabs / Sigma-Aldrich. "SCA-13C-15N2 hydrochloride, 10 MG". Available at:[Link]

  • Pharmaffiliates. "Nitrofurantoin-impurities: Semicarbazide-13C,15N2 Hydrochloride". Available at:[Link]

Sources

Synthesis Pathway and Protocol for Semicarbazide-13C,15N2 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Semicarbazide-13C,15N2 hydrochloride is a critical stable isotope-labeled reference material utilized extensively in LC-MS/MS quantitative analysis. It serves as the gold-standard internal tracer for detecting trace metabolites of nitrofurans (e.g., nitrofurazone) in food safety testing and advanced pharmacokinetic studies ([1]). Because isotopic reagents are highly cost-intensive, synthesizing this standard requires an optimized, high-yield pathway that strictly minimizes side reactions. This whitepaper details a highly controlled, self-validating synthetic workflow to produce this compound with superior isotopic purity and chemical yield.

Mechanistic Pathway & Isotope Mapping

The molecular structure of Semicarbazide-13C,15N2 hydrochloride (SMILES: (N)[15NH][15NH2].Cl) dictates that the two 15N atoms are located on the hydrazine moiety, while the 13C is the carbonyl carbon ([2]).

Therefore, the synthesis requires two specific isotopically labeled precursors:

  • Urea-13C ( H2​N−13CO−NH2​ )

  • Hydrazine-15N2 Hydrate ( 15NH2​−15NH2​⋅H2​O )

Mechanistic Causality: The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic nitrogen of Hydrazine-15N2 attacks the electrophilic 13C carbonyl carbon of Urea-13C, forming a transient tetrahedral intermediate. The collapse of this intermediate expels ammonia ( NH3​ ) as a leaving group, yielding Semicarbazide-13C,15N2 ([3]).

MechanisticPathway Urea Urea-13C (H2N-13CO-NH2) Intermediate Tetrahedral Intermediate Urea->Intermediate Nucleophilic Attack Hydrazine Hydrazine-15N2 (15NH2-15NH2) Hydrazine->Intermediate Semicarbazide Semicarbazide-13C,15N2 (H2N-13CO-15NH-15NH2) Intermediate->Semicarbazide - NH3 (Elimination) API Target API SCA-13C,15N2 • HCl Semicarbazide->API + HCl (Salt Formation)

Figure 1: Nucleophilic acyl substitution pathway for Semicarbazide-13C,15N2 Hydrochloride.

Experimental Workflow: A Self-Validating Protocol

To maximize the yield of the expensive isotopic precursors, the synthesis must strictly control the formation of the primary byproduct, hydrazodicarbonamide (HDCA), which forms if urea is in stoichiometric excess.

Phase 1: Catalyzed Condensation
  • Preparation : Charge a three-necked round-bottom flask with 1.05 equivalents of Hydrazine-15N2 hydrate. Add a catalytic amount of sodium acetate (mass ratio of urea to sodium acetate 3:1) to promote the reaction and lower the activation energy ([4]).

  • Heating : Slowly raise the temperature to 95°C under continuous stirring.

  • Staggered Addition : Divide the Urea-13C (1.0 equivalent) into 3 to 4 equal portions. Add the first portion and stir for 30–45 minutes.

    • Causality: Staggering the addition keeps the local concentration of urea low relative to hydrazine, kinetically disfavoring the secondary condensation that leads to HDCA ([5]).

  • Maturation : Add the remaining portions sequentially, allowing 30–45 minutes of stirring between each. Raise the temperature to 100–105°C and hold for 1.5 hours.

    • Self-Validation Check: Monitor the reactor's off-gas. The reaction phase is complete only when the evolution of ammonia gas ceases (verified via damp red litmus paper at the condenser outlet turning blue, then eventually remaining red).

Phase 2: Digestion and Selective Filtration
  • Solvent Addition : Cool the mixture to 70°C and add absolute ethanol or methanol.

    • Causality: Semicarbazide is highly soluble in lower alcohols, whereas the HDCA byproduct is virtually insoluble, allowing for a clean separation ([3]).

  • Filtration : Perform vacuum filtration to remove any precipitated HDCA.

    • Self-Validation Check: The filtrate must be optically clear. Any turbidity indicates residual HDCA, requiring a secondary pass through a 0.22 µm PTFE filter to ensure API purity.

Phase 3: Acidification and Crystallization
  • Acid Addition : Cool the clear filtrate to <25°C. Slowly add 1.8 M hydrochloric acid dropwise until the molar ratio of HCl to the initial hydrazine is approximately 1.5:1 to 2:1 ([5]).

    • Causality: Temperature control during this highly exothermic salt formation is critical; exceeding 25°C can trigger acid-catalyzed hydrolysis of the semicarbazide backbone back into hydrazine and carbon dioxide ([6]).

  • Crystallization : Continue stirring for 40 minutes, then cool the vessel to 15°C to maximize precipitation of Semicarbazide-13C,15N2 hydrochloride.

  • Recovery : Isolate the crystals via suction filtration, wash with cold absolute ethanol, and dry under vacuum at 120°C ([5]).

ExperimentalWorkflow Step1 Phase 1: Condensation Portion-wise Urea-13C addition to Hydrazine-15N2 at 95-105°C Step2 Phase 2: Digestion & Filtration Alcohol addition to precipitate HDCA byproduct. Vacuum filter. Step1->Step2 Step3 Step3 Step2->Step3 Step4 Phase 4: Crystallization Cool to 15°C, filter, and vacuum dry at 120°C Step3->Step4

Figure 2: Step-by-step experimental workflow for synthesizing the isotopic standard.

Process Optimization & Quantitative Data

The following table summarizes the critical process parameters (CPPs) required to optimize the yield and purity of the labeled standard.

ParameterOptimal RangeMechanistic Rationale
Hydrazine : Urea Molar Ratio 1.05 : 1.00A slight excess of hydrazine prevents the formation of the insoluble hydrazodicarbonamide byproduct.
Reaction Temperature 95°C – 105°CProvides sufficient thermal energy to overcome the activation barrier for nucleophilic attack without degrading the product.
Urea Addition Strategy 3 to 4 staggered portionsMaintains a low localized urea concentration, kinetically favoring mono-substitution over di-substitution.
Acidification Temperature < 25°CPrevents the exothermic salt formation from driving the acid-catalyzed hydrolysis of the newly formed API.
Vacuum Drying Temp 120°CEffectively removes residual water and HCl without reaching the melting point of the API (~173-175°C).

Analytical Validation Standards

To confirm the success of the synthesis, the final API must be validated against the following criteria:

  • Mass Spectrometry (LC-MS) : The exact mass of the free base should be 78.04 Da (unlabeled is 75.04 Da). The [M+H]+ peak must appear at m/z 79.04 ([2]).

  • Isotopic Purity : >99% atom % 13C and 15N, verified by the absence of m/z 78, 77, and 76 peaks in the mass spectrum.

  • NMR Spectroscopy : 13C-NMR must show a strong singlet shifted by the carbonyl environment, split by the adjacent 15N atoms if resolution permits.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 46783634, Semicarbazide-13C,15N2 Hydrochloride." PubChem,[Link]

  • Rothgery, E. F. "Process for preparing semicarbazide hydrochloride." U.S.
  • Chinese Patent Office. "A kind of preparation method of semicarbazide hydrochloride.
  • Suzhou Gaide Fine Materials Co Ltd. "Preparation method of medical intermediate semicarbazide hydrochloride.

Sources

The Definitive Guide to Semicarbazide-13C,15N2 Hydrochloride in Nitrofuran Residue Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrofurans are a class of broad-spectrum antibiotics that have been strictly prohibited in food-producing animals by global regulatory bodies, including the FDA and the European Union, due to their potent carcinogenic and mutagenic risks[1]. Because parent nitrofurans degrade rapidly in vivo, regulatory compliance is enforced by monitoring their stable, tissue-bound metabolites. Semicarbazide (SEM) is the designated marker metabolite for the antibiotic nitrofurazone[2].

However, detecting SEM presents a unique analytical crisis: SEM is not exclusively a product of illegal nitrofurazone abuse. It can form as a processing artifact in dairy, a thermal breakdown product of packaging materials, or even occur naturally in crustacean shells[3][4]. To prevent catastrophic false positives and ensure absolute quantitative certainty at trace regulatory thresholds (0.5 µg/kg), the deployment of a stable isotope-labeled internal standard (SIL-IS) is analytically non-negotiable. This whitepaper provides an in-depth mechanistic and procedural guide to utilizing Semicarbazide-13C,15N2 Hydrochloride as the definitive self-validating control in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

The Biochemical and Regulatory Context of Semicarbazide

The Specificity Dilemma of SEM

Historically, the detection of SEM in an animal-derived food matrix was considered conclusive evidence of illegal nitrofurazone administration. However, contemporary food safety science has identified multiple alternative pathways for SEM formation:

  • In Vivo Metabolism: Nitrofurazone metabolizes directly into tissue-bound SEM[1].

  • Chemical Processing Artifacts: The use of hypochlorite for disinfection or bleaching during dairy processing (specifically in whey protein concentrates) generates SEM in the presence of localized high pH conditions[3][4].

  • Thermal Degradation: Azodicarbonamide, a blowing agent formerly used in the plastic sealing gaskets of food jars, breaks down into SEM upon heating[3].

  • Endogenous Occurrence: Native SEM has been detected in the shells and viscera of aquatic crustaceans (e.g., Macrobrachium rosenbergii) without any prior exposure to nitrofurazone[2][3].

Because regulatory bodies enforce a strict Reference Point for Action (RPA) of 0.5 µg/kg for SEM[1][4], distinguishing between trace-level illicit drug use and natural/processing background noise requires flawless analytical precision.

SEM_Pathways NFZ Nitrofurazone (NFZ) (Banned Antibiotic) SEM Semicarbazide (SEM) (Tissue-Bound Marker) NFZ->SEM In vivo Metabolism ADC Azodicarbonamide (Plastic Gaskets) ADC->SEM Thermal Breakdown Dairy Hypochlorite + Dairy (Processing Artifact) Dairy->SEM Chemical Reaction Deriv Derivatization (+ 2-Nitrobenzaldehyde) SEM->Deriv Acid Hydrolysis NPSEM 2-NP-SEM (Analyte for LC-MS/MS) Deriv->NPSEM Condensation

Fig 1. Pathways of Semicarbazide formation and its derivatization for LC-MS/MS analysis.

Chemical Specifications and Isotopic Rationale

To mitigate matrix effects and extraction losses,5[5] is utilized.

  • Molecular Formula: (13C)H5N(15N)2O•HCl

  • Molecular Weight: 114.51 g/mol [5][6]

The Causality of Isotopic Selection: The incorporation of one 13C atom and two 15N atoms yields a deliberate mass shift of +3 Da compared to native SEM. This specific +3 Da shift is analytically critical. A smaller shift (+1 or +2 Da) risks isotopic overlap with the M+1 or M+2 natural isotopic envelope of endogenous SEM, leading to cross-talk in the mass spectrometer's collision cell. The +3 Da shift completely bypasses this interference. Furthermore, because the SIL-IS shares the exact physicochemical properties of the native analyte, it co-elutes chromatographically, perfectly correcting for matrix-induced ion suppression or enhancement during Electrospray Ionization (ESI).

Analytical Methodology: LC-MS/MS Protocol

The following protocol synthesizes the7[7] and 8[8] into a self-validating system.

Step 1: Matrix Disruption & Isotope Equilibration
  • Action: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube. Immediately spike with a working standard solution of Semicarbazide-13C,15N2 Hydrochloride (e.g., yielding a 5 ng/g tissue concentration)[7].

  • Causality: Spiking the SIL-IS before any chemical extraction ensures that the labeled standard undergoes the exact same matrix-binding, physical recovery losses, and derivatization kinetics as the endogenous analyte. Any physical loss during subsequent steps is mathematically canceled out by the native-to-IS ratio.

Step 2: Acid Hydrolysis & Simultaneous Derivatization
  • Action: Add 10 mL of 0.125 M HCl and 200 µL of 100 mM 2-nitrobenzaldehyde (2-NBA) prepared in DMSO. Incubate at 37°C for 16 hours, or utilize microwave-assisted derivatization at 95°C for 6 minutes[7][8].

  • Causality: SEM is covalently bound to tissue proteins. Mild acid hydrolysis cleaves these bonds, releasing free SEM. Because free SEM is highly polar and lacks a strong chromophore, it exhibits poor retention on reverse-phase C18 columns. Simultaneous derivatization with 2-NBA converts SEM into 2-nitrophenyl-semicarbazone (2-NP-SEM)[3]. This Schiff base condensation drastically increases the molecule's hydrophobicity and proton affinity, optimizing its ionization efficiency in positive electrospray ionization (ESI+).

Step 3: Neutralization and Liquid-Liquid Extraction (LLE)
  • Action: Add 5 mL of 0.1 M K2HPO4 and adjust the pH to 7.3 ± 0.3 using NaOH. Extract with ethyl acetate (EtOAc), centrifuge, and evaporate the organic layer to dryness[7][8].

  • Causality: The derivatized 2-NP-SEM is stable at neutral pH. Adjusting the pH to 7.3 neutralizes the acidic hydrolysis environment, driving the non-ionized 2-NP-SEM into the organic ethyl acetate phase. Highly polar matrix interferents (like sugars in honey or soluble proteins in dairy) remain trapped in the aqueous phase, effectively purifying the extract[9].

Step 4: LC-MS/MS Acquisition
  • Action: Reconstitute the dried extract in mobile phase (e.g., 1 mM ammonium acetate:methanol). Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[7][10].

  • Causality: Ammonium acetate acts as a volatile buffer that promotes the formation of [M+H]+ precursor ions. The mass spectrometer isolates the precursor ions and fragments them to specific product ions.

    • Native 2-NP-SEM: Precursor m/z 209 → Product m/z 166 (Quantifier) and 192 (Qualifier).

    • Labeled 2-NP-SEM-13C,15N2: Precursor m/z 212 → Product m/z 168. This dual-transition monitoring provides the 4 identification points required by EU and FDA regulations for definitive legal confirmation[10].

Workflow Sample 1. Tissue Homogenization (2.0 g Sample) Spike 2. Spike Internal Standard (SEM-13C,15N2 Hydrochloride) Sample->Spike HydroDeriv 3. Hydrolysis & Derivatization (0.125M HCl + 2-NBA, 37°C) Spike->HydroDeriv LLE 4. Neutralization & LLE (pH 7.3, Ethyl Acetate) HydroDeriv->LLE LCMS 5. LC-MS/MS Analysis (ESI+, MRM Mode) LLE->LCMS

Fig 2. Self-validating sample preparation and LC-MS/MS workflow for SEM quantification.

Quantitative Performance and Matrix Validation

The integration of Semicarbazide-13C,15N2 Hydrochloride allows laboratories to achieve robust quantitative metrics across highly complex food matrices. The table below summarizes the validated performance parameters derived from federal and peer-reviewed methodologies[9][10][11].

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery RateInternal Standard
Crustaceans (Shrimp/Crawfish)< 0.05 µg/kg0.10 µg/kg79% – 110%SEM-13C,15N2
Poultry (Chicken Muscle)0.03 µg/kg0.10 µg/kg90% – 110%SEM-13C,15N2
Honey 0.10 µg/kg0.25 µg/kg92% – 103%SEM-13C,15N2
Dairy (Whey Protein)0.05 µg/kg0.15 µg/kg88% – 102%SEM-13C,15N2

Note: All listed LOQs fall well below the strict 0.5 µg/kg Reference Point for Action (RPA) established by global regulatory authorities.

References

  • ResearchGate: Detecting illegal nitrofurazone treatment of food-producing animals has been undermined by the reliance on semicarbazide...3

  • Santa Cruz Biotechnology: SCA-13C-15N2 hydrochloride | CAS 1173020-16-05

  • Pharmaffiliates: 1173020-16-0 | Chemical Name: Semicarbazide-13C,15N2 Hydrochloride6

  • USDA FSIS: Investigation into the detection of Semicarbazide (SEM), a Nitrofurazone indicator, in Chicken1

  • PMC / NIH: A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS...2

  • WUR eDepot: Semicarbazide formation during processing and storage of dairy protein ingredients4

  • Semantic Scholar: Quantitative Determination of Nitrofurazone Metabolites in Animal-Derived Foods...11

  • ThermoFisher Scientific: Determination of Trace Level Nitrofuran Metabolites in Crawfish Meat by Electrospray LC-MS/MS...10

  • USDA FSIS: CLG-NFUR 3.01. Screening and Confirmation of Four Nitrofuran Metabolites by LC-MS/MS7

  • FDA: Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp...8

  • ACS Publications: Determination and Confirmation of Nitrofuran Residues in Honey Using LC-MS/MS9

  • Waters Corporation: LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey

Sources

Comprehensive Technical Guide: Stability, Storage, and Analytical Workflows for Semicarbazide-13C,15N2 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Core Utility

Semicarbazide-13C,15N2 Hydrochloride (Formula: 13 CH 5​ N 15 N 2​ O · HCl; MW: 114.51 g/mol ) is a critical isotopically labeled internal standard (IS) utilized extensively in analytical chemistry and food safety testing[1]. It serves as the primary marker for the quantification of nitrofurazone, a banned broad-spectrum nitrofuran antibiotic, in animal-derived foods and aquaculture products[2].

Because nitrofurazone metabolizes rapidly in vivo, direct detection of the parent drug is nearly impossible. Instead, regulatory bodies mandate the monitoring of its stable tissue-bound metabolite, semicarbazide (SEM)[2]. The incorporation of the 13 C and 15 N stable isotopes provides a mass shift that allows mass spectrometers to differentiate the internal standard from endogenous or naturally occurring SEM, thereby correcting for matrix effects and extraction losses during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Chemical Stability and Degradation Mechanisms

Understanding the causality behind the degradation of Semicarbazide-13C,15N2 Hydrochloride is paramount for maintaining its isotopic integrity and analytical reliability.

Why the Hydrochloride Salt?

The free base form of semicarbazide is highly nucleophilic and prone to rapid oxidation upon exposure to atmospheric oxygen, leading to the formation of azo intermediates and subsequent degradation[4]. Supplying the compound as a hydrochloride salt protonates the primary amine, significantly reducing its nucleophilicity and rendering it chemically stable under ambient atmospheric conditions[5].

Hydrolysis and pH Sensitivity

While the HCl salt protects against oxidation, the semicarbazide moiety remains highly susceptible to hydrolysis under extreme pH conditions.

  • Acidic/Basic Cleavage: In the presence of strong acids (pH < 2) or strong bases (pH > 9) coupled with elevated temperatures, the compound undergoes hydrolytic cleavage, breaking down into hydrazine, ammonia, and carbon dioxide[6][7].

  • Enzymatic Hydrolysis: In biological matrices, endogenous enzymes such as urease can also catalyze the hydrolysis of semicarbazide, a process characterized by distinct kinetic isotope effects[6].

Thermal Decomposition

Semicarbazide-13C,15N2 Hydrochloride is thermally stable under standard laboratory handling conditions but will undergo violent decomposition when heated to its melting point (175°C – 185°C)[8]. This thermal breakdown emits highly toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[5].

G SEM Semicarbazide HCl Acid Acidic Hydrolysis (pH < 2) SEM->Acid H+ / Heat Base Basic Hydrolysis (pH > 9) SEM->Base OH- / Heat Oxidation Oxidation (ROS / O2) SEM->Oxidation Oxidants Hydrazine Hydrazine + CO2 + NH3 Acid->Hydrazine Base->Hydrazine Azo Azo Intermediates Oxidation->Azo

Degradation pathways of Semicarbazide HCl via hydrolysis and oxidation.

Optimal Storage Conditions

To prevent isotopic exchange, hydrolysis, and oxidative degradation, strict environmental controls must be maintained. The hygroscopic nature of the hydrochloride salt means that exposure to ambient humidity will cause the powder to absorb moisture, accelerating hydrolytic degradation[9].

Table 1: Stability and Storage Matrix for SEM-13C,15N2 HCl
StateRecommended TemperatureStorage EnvironmentExpected Shelf Life
Solid (Powder) -20°CTightly sealed, desiccated, protected from light.> 2 Years
Stock Solution (e.g., 1 mg/mL in Methanol)-80°CAmber glass vial, PTFE-lined cap, inert gas overlay (optional).6 Months[10]
Working Solution (e.g., 1 µg/mL in Methanol)-20°CAmber glass vial, protected from moisture.1 Month[10]

Note: Solutions should be aliquoted to avoid repeated freeze-thaw cycles, which introduce condensation and promote hydrolysis.

Experimental Protocols: A Self-Validating LC-MS/MS Workflow

Because semicarbazide has a very low molecular weight (75 Da for the unlabelled free base) and is highly hydrophilic, it exhibits poor retention on standard reversed-phase LC columns and suffers from severe matrix interference in the low-mass region[3].

The Causality of Derivatization: To resolve this, the analytical protocol must include a derivatization step using 2-nitrobenzaldehyde (2-NBA). This reaction converts SEM into a nitrophenyl derivative (NP-SEM), significantly increasing its molecular mass and lipophilicity, which drastically improves both chromatographic retention and electrospray ionization (ESI) efficiency[3].

Step-by-Step Methodology for Tissue Extraction and Derivatization

This protocol is designed as a self-validating system. By running a matrix blank and a spiked recovery sample in parallel, the analyst can continuously verify the efficiency of the derivatization and the stability of the 13 C, 15 N 2​ labels.

Step 1: Acid Hydrolysis (Release of Bound Metabolites)

  • Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube[11].

  • Spike the sample with 50 µL of the SEM-13C,15N2 working solution (e.g., 200 ng/mL) to act as the internal standard[2].

  • Add 5.0 mL of 0.2 M Hydrochloric Acid (HCl) to disrupt tissue matrices and release protein-bound SEM[11].

Step 2: Derivatization 4. Add 50 µL of 2-Nitrobenzaldehyde (2-NBA) solution (typically 50 mM in methanol)[11]. 5. Vortex thoroughly, seal the tube, and incubate overnight (approx. 16 hours) at 37°C in a shaking water bath[11]. Mechanism: The primary amine of SEM reacts with the aldehyde of 2-NBA to form an imine (Schiff base) linkage.

Step 3: Neutralization and Extraction 6. Cool the samples to room temperature. Add 500 µL of 0.3 M Sodium Phosphate (Na 3​ PO 4​ ) to neutralize the acid. Verify the pH is approximately 7.0; adjust with NaOH or HCl if necessary[11]. 7. Add 5.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes to extract the lipophilic NP-SEM derivative[11]. 8. Centrifuge at 3500 rpm for 10 minutes to achieve phase separation. 9. Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C[11].

Step 4: Reconstitution and LC-MS/MS Analysis 10. Reconstitute the dried extract in 1.0 mL of initial mobile phase (e.g., 5:95 Methanol:Water)[2]. 11. Filter through a 0.22 µm syringe filter into an autosampler vial[2]. 12. Inject onto the LC-MS/MS system utilizing a Biphenyl or C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid)[3][11].

W Sample Sample + SEM-13C,15N2 Hydrolysis Acid Hydrolysis (0.1 M HCl, 37°C) Sample->Hydrolysis Releases bound SEM Deriv Derivatization (2-NBA, 16h) Hydrolysis->Deriv Increases lipophilicity Neutralize Neutralization (Na3PO4 to pH 7) Deriv->Neutralize Stops reaction Extract L-L Extraction (Ethyl Acetate) Neutralize->Extract Isolates NP-SEM LCMS LC-MS/MS Analysis Extract->LCMS Quantification

LC-MS/MS analytical workflow for nitrofuran metabolites using 2-NBA.

References

  • Safety Data Sheet: Semicarbazide hydrochloride . Carl ROTH. Available at:[Link]

  • Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 . PubChem. Available at:[Link]

  • A Heavy-Atom Isotope Effect and Kinetic Investigation of the Hydrolysis of Semicarbazide by Urease from Jack Bean . PMC - National Institutes of Health. Available at:[Link]

  • Nitrofuron Metabolite Detection SOP . Scribd. Available at:[Link]

  • Determination and Investigation the Nitrofurazone's Metabolite Semicarbazide in Macrobrachium Nipponese Prawns . SciSpace. Available at:[Link]

  • Multiclass Method to Analyze Banned Veterinary Drugs in Casings by LC-MS/MS: A Validation Study According to Regulation (EU) 2021/808 . ACS Publications. Available at:[Link]

Sources

Semicarbazide-13C,15N2 Hydrochloride: Comprehensive Safety, Handling, and Analytical Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory frameworks surrounding food safety and pharmacokinetics tighten, the precise quantification of veterinary drug residues has become paramount. Semicarbazide (SEM) is the primary marker residue for nitrofurazone, a banned broad-spectrum antimicrobial[1]. Because SEM is a low-molecular-weight, highly polar molecule, it presents significant challenges for reverse-phase liquid chromatography and electrospray ionization (ESI).

To achieve absolute quantitative accuracy via Isotope Dilution Mass Spectrometry (IDMS), Semicarbazide-13C,15N2 Hydrochloride (CAS: 1173020-16-0) is deployed as the gold-standard internal standard[2]. This whitepaper dissects the physicochemical hazards, rigorous handling protocols, and the mechanistic causality behind its application in LC-MS/MS workflows.

Physicochemical Properties & Hazard Profile (SDS)

Semicarbazide-13C,15N2 Hydrochloride is not merely a benign tracer; it is a highly reactive hydrazine derivative. Understanding its safety data sheet (SDS) requires looking past the hazard codes to the underlying biochemical mechanisms that dictate its toxicity.

Table 1: SDS Hazard Summary and Mechanistic Causality

Property / GHS HazardValue / ClassificationBiochemical Causality & Mechanism
Molecular Weight 114.51 g/mol Incorporates +3 Da mass shift (one 13 C, two 15 N) relative to unlabeled SEM, enabling distinct MRM transitions.
Acute Oral Toxicity H301 : Toxic if swallowedThe hydrazine moiety acts as a potent nucleophile, indiscriminately reacting with endogenous carbonyls and disrupting cellular respiration.
Corrosivity H314 : Severe skin burns / eye damageRapidly denatures structural proteins upon contact due to extreme local pH shifts and reactive cross-linking.
Reproductive Toxicity H361 : Suspected of damaging fertilityHydrazine derivatives can intercalate or covalently modify nucleic acids, presenting genotoxic and teratogenic risks.
Specific Organ Toxicity H373 : Bone damage (Prolonged exposure)SEM inhibits lysyl oxidase, an enzyme critical for collagen and elastin cross-linking, inducing osteolathyrism (bone weakening).
Aquatic Toxicity H402 : Harmful to aquatic lifeLC50 in Danio rerio (Zebrafish) is 26.29 mg/L (96h). Disrupts aquatic enzymatic pathways.

Rigorous Handling & Safety Protocols

As a Senior Application Scientist, I mandate that laboratory safety protocols be treated as self-validating systems—where the failure of one control is immediately mitigated by another. Given the H314 and H373 classifications, handling Semicarbazide-13C,15N2 Hydrochloride requires strict adherence to the following hierarchy of controls:

Engineering Controls & Environmental Isolation
  • Fume Hood Operations: The compound is typically supplied as a lyophilized powder. The primary risk vector is the inhalation of micro-dust particles during weighing. All dry powder handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Elimination: Hydrazine salts can carry static charges, causing powder to aerosolize or cling to spatulas. Use an anti-static bar or zero-stat gun prior to opening the vial to ensure the powder remains settled.

Personal Protective Equipment (PPE)
  • Dermal Protection: Standard latex is insufficient. Wear double-layered nitrile gloves (minimum 5 mil thickness). The outer glove must be discarded immediately if powder contact occurs to prevent secondary contamination of balances or pipettes.

  • Ocular Protection: Chemical splash goggles are mandatory. Safety glasses do not provide adequate orbital seal against aerosolized corrosive dust (H314).

Emergency Response & Decontamination
  • Spill Mitigation: Do not sweep dry powder. Cover spills with damp absorbent pads to suppress dust generation, then neutralize the area with a dilute acid (e.g., 5% acetic acid) to stabilize the reactive amine before final cleanup.

  • Exposure Response: In the event of skin contact, the protocol is immediate deluge. Remove contaminated clothing and rinse the affected area under a safety shower for a minimum of 15 minutes. If swallowed, do not induce vomiting; immediately contact a poison control center.

Analytical Methodology: Isotope Dilution Mass Spectrometry (IDMS)

The quantification of protein-bound SEM in complex matrices (e.g., aquaculture tissue, honey) requires a multi-step extraction and derivatization process. The protocol below is designed as a self-validating system : by introducing the Semicarbazide-13C,15N2 internal standard at the very first step, any subsequent losses due to incomplete derivatization, poor extraction efficiency, or MS ion suppression are perfectly mirrored by the standard, rendering the final quantitative ratio mathematically immune to matrix effects[2].

Step-by-Step Derivatization Protocol

1. Matrix Homogenization & Isotope Spiking

  • Action: Weigh 1.0 g of homogenized tissue into a 50 mL centrifuge tube. Spike with 100 µL of Semicarbazide-13C,15N2 HCl working solution (10 ng/mL).

  • Causality: Early spiking guarantees that the labeled standard undergoes the exact same biochemical release and chemical derivatization kinetics as the endogenous analyte.

2. Acid Hydrolysis

  • Action: Add 5 mL of 0.2 M HCl and vortex vigorously.

  • Causality: Nitrofurazone metabolizes into SEM, which rapidly forms covalent Schiff base linkages with tissue proteins. The acidic environment hydrolyzes these bonds, liberating free SEM into the aqueous phase.

3. Chemical Derivatization

  • Action: Add 150 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Incubate at 37°C for 16 hours.

  • Causality: Free SEM (MW ~75 Da) is too polar for C18 retention and ionizes poorly. The primary amine of SEM undergoes a condensation reaction with 2-NBA to form a nitrophenyl derivative (NP-SEM). This adds a hydrophobic aromatic ring, drastically increasing chromatographic retention and ESI+ ionization efficiency.

4. Neutralization & Liquid-Liquid Extraction (LLE)

  • Action: Adjust the pH to 7.0–7.5 using 0.1 M NaOH. Add 5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge.

  • Causality: Neutralizing the solution converts NP-SEM into its uncharged, lipophilic state, maximizing its partition coefficient into the organic ethyl acetate layer while leaving highly polar matrix interferents in the aqueous phase.

5. LC-MS/MS Acquisition

  • Action: Evaporate the organic layer under nitrogen at 40°C, reconstitute in mobile phase, and inject into the LC-MS/MS (ESI+ mode).

  • Causality: Nitrogen evaporation concentrates the sample without inducing thermal degradation. The mass spectrometer monitors the specific MRM transitions (+3 Da shift) to differentiate the endogenous NP-SEM from the 13 C, 15 N 2​ -labeled NP-SEM standard.

Workflow Visualization

The following diagram maps the critical path of the IDMS workflow, illustrating the logical flow from raw matrix to validated data.

G N1 1. Matrix Homogenization (Tissue/Honey) N2 2. Isotope Spiking (Semicarbazide-13C,15N2 HCl) N1->N2 Aliquot N3 3. Acid Hydrolysis (Release Protein-Bound SEM) N2->N3 0.2M HCl N4 4. Derivatization (2-Nitrobenzaldehyde) N3->N4 37°C, 16h N5 5. Liquid-Liquid Extraction (Ethyl Acetate) N4->N5 pH Neutralization N6 6. LC-MS/MS Quantification (Isotope Dilution) N5->N6 Dry & Reconstitute

Workflow for Nitrofuran Metabolite Quantification using Semicarbazide-13C,15N2 Internal Standard.

References

Sources

Advanced Analytical Workflows Using Semicarbazide-13C,15N2 Hydrochloride: A Technical Guide to Nitrofurazone Metabolite Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of veterinary drug residues in food and environmental matrices is a critical pillar of global public health. Nitrofurazone (NFZ), a broad-spectrum nitrofuran antibiotic, is strictly prohibited in food-producing animals due to its established carcinogenic and teratogenic properties[1]. Because the parent compound metabolizes rapidly in vivo, regulatory frameworks rely on the detection of its stable, tissue-bound metabolite: Semicarbazide (SEM) [2].

However, SEM is no longer considered an unambiguous marker for NFZ abuse. Recent studies confirm that SEM can occur endogenously in aquatic crustaceans (e.g., Macrobrachium nipponense) or exogenously through the degradation of food processing agents like azodicarbonamide[1]. To confidently distinguish trace illicit residues from natural background levels, analytical scientists must employ highly precise Stable Isotope Dilution Assays (SIDA). This whitepaper provides an in-depth technical examination of Semicarbazide-13C,15N2 Hydrochloride , the gold-standard internal standard (SIL-IS) required to achieve self-validating, matrix-agnostic quantification via LC-MS/MS[3].

Mechanistic Context: The Semicarbazide Conundrum

The fundamental challenge in nitrofuran analysis lies in the diverse origins of SEM. When analyzing complex biological matrices—such as prawn muscle, porcine tissue, or dairy milk—the analytical method must account for severe matrix effects (ion suppression or enhancement) that can skew quantitative results[4].

G NFZ Nitrofurazone (NFZ) Illegal Veterinary Drug SEM Semicarbazide (SEM) Target Analyte NFZ->SEM Rapid Metabolism (In vivo) Endo Endogenous Sources (Crustacean Metabolism) Endo->SEM Natural Occurrence Exo Exogenous Sources (Food Processing) Exo->SEM Chemical Degradation IS Semicarbazide-13C,15N2 Internal Standard IS->SEM Spiked for Quantification

Metabolic pathways and diverse origins of Semicarbazide (SEM) in biological matrices.

The Rationale for Isotopic Labeling

Semicarbazide-13C,15N2 Hydrochloride is synthesized by incorporating one Carbon-13 and two Nitrogen-15 atoms into the molecular backbone[5].

Causality in Experimental Design: Why this specific isotopic configuration? Native SEM has a low molecular weight (75.07 g/mol ). In mass spectrometry, low-mass analytes are highly susceptible to background noise and isobaric interferences. By utilizing a +3 Da mass shift (yielding an underivatized mass of ~78 Da), the internal standard's signal is completely resolved from the natural isotopic envelope (M+1, M+2) of the native analyte[5]. Because the SIL-IS shares the exact physicochemical properties of native SEM, it co-elutes chromatographically and experiences identical ionization dynamics, perfectly correcting for variable matrix recovery and ion suppression.

Table 1: Physicochemical Properties of Semicarbazide-13C,15N2 Hydrochloride
PropertySpecificationAnalytical Significance
CAS Number 1173020-16-0[5]Ensures precise reagent sourcing.
Molecular Formula 13CH6ClN15N2O[6]Indicates the specific isotopic labeling sites.
Molecular Weight 114.51 g/mol (HCl salt)[5]+3 Da shift prevents cross-talk in MRM transitions.
Solubility Water, Methanol, DMSOCompatible with standard extraction buffers.
Primary Function LC-MS/MS Tracer / SIL-IS[3]Absolute quantification via isotope dilution.

Experimental Methodologies & Self-Validating Protocols

Because SEM is a highly polar, low-molecular-weight aliphatic amine, it exhibits poor retention on standard reversed-phase (C18) columns and fragments poorly in the collision cell of a mass spectrometer. To overcome this, scientists employ two primary strategies: Pre-column Derivatization or HILIC-MS/MS .

Protocol A: Traditional Derivatization-LC-MS/MS Workflow

This is the globally recognized standard for regulatory compliance, utilizing 2-Nitrobenzaldehyde (2-NBA) to convert polar SEM into the highly hydrophobic, easily ionizable nitrophenyl derivative (NP-SEM)[2].

Step-by-Step Methodology:

  • Homogenization & Spiking: Weigh 2.0 g (±0.02 g) of homogenized tissue (e.g., prawn muscle) into a centrifuge tube. Spike immediately with 100 μL of Semicarbazide-13C,15N2 working solution (e.g., 5 ng/g)[2]. Causality: Early spiking ensures the IS accounts for losses during all subsequent extraction steps.

  • Acid Hydrolysis: Add 5 mL of 0.3 M HCl. Causality: SEM binds covalently to tissue proteins. Mild acid hydrolysis at 37°C breaks these bonds to release tissue-bound SEM.

  • Derivatization: Add 150 μL of 0.1 M 2-NBA (in DMSO). Incubate the mixture at 37°C for 16 hours[2]. Causality: The primary amine of SEM reacts with the aldehyde of 2-NBA to form a stable Schiff base (NP-SEM), drastically improving LC retention and MS sensitivity.

  • Neutralization & Extraction: Adjust the pH to 7.0–7.5 using potassium phosphate. Extract with 8 mL of ethyl acetate. Causality: NP-SEM is neutral at physiological pH, maximizing its partitioning into the organic ethyl acetate phase, while polar matrix interferents remain in the aqueous phase.

  • Evaporation & Reconstitution: Centrifuge, collect the organic supernatant, and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of Methanol-Water (5:95, v/v), filter through a 0.22 μm membrane, and inject into the LC-MS/MS[2].

Workflow S1 1. Sample Homogenization & IS Spiking (13C,15N2-SEM) S2 2. Acid Hydrolysis (0.3M HCl, 37°C, 16h) S1->S2 S3 3. Derivatization (2-NBA in DMSO) S2->S3 S4 4. Liquid-Liquid Extraction (Ethyl Acetate) & Evaporation S3->S4 S5 5. Reconstitution & LC-MS/MS Analysis S4->S5

Standard operating procedure for SEM quantification using 2-NBA derivatization and LC-MS/MS.

Protocol B: Advanced HILIC-MS/MS (Derivatization-Free)

To bypass the time-consuming 16-hour derivatization step, modern laboratories are adopting Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with modified QuEChERS extraction[7].

Step-by-Step Methodology:

  • Extraction: Spike the homogenized sample with the 13C,15N2-SEM internal standard. Add 15 mL of acidified acetonitrile (1% formic acid)[7].

  • Salting Out: Add 4 g of ammonium acetate, vortex at 2500 rpm for 30 s, and centrifuge (4000 rpm, 10 min)[7]. Causality: Ammonium acetate induces phase separation, driving the highly polar underivatized SEM into the acetonitrile layer.

  • dSPE Cleanup: Transfer the supernatant to a dispersive solid-phase extraction (dSPE) tube to remove lipids and pigments[7].

  • Analysis: Inject directly onto a HILIC column. Causality: HILIC stationary phases retain highly polar, underivatized analytes like SEM by partitioning them into a water-enriched layer on the silica surface, eliminating the need for 2-NBA.

Table 2: Comparative Analysis of Analytical Workflows
ParameterProtocol A (Derivatization + RPLC)Protocol B (QuEChERS + HILIC)
Target Analyte Form NP-SEM (Derivatized)Native SEM (Underivatized)
Preparation Time > 18 hours (due to 16h incubation)< 2 hours[7]
Matrix Effect Susceptibility Moderate (Cleaned via LLE)High (Requires exact 13C,15N2-SEM IS)
Sensitivity Extremely High (Sub-ppb levels)High

Data Interpretation and Regulatory Compliance

When analyzing the generated chromatograms, the quantification is performed using the ratio of the peak area of the native analyte to the peak area of the Semicarbazide-13C,15N2 internal standard.

Because the Minimum Required Performance Limit (MRPL) set by the European Union (Commission Decision 2003/181/EC) and Chinese regulations for SEM in animal-derived food is strictly 1.0 μg/kg [2], the precision afforded by the isotopic internal standard is non-negotiable. If a sample shows an apparent SEM concentration of 0.8 μg/kg, the laboratory must be absolutely certain this is not a false negative caused by 20% ion suppression in the mass spectrometer. The +3 Da internal standard perfectly normalizes this suppression, ensuring the calculated concentration reflects the true biological burden. Furthermore, due to the natural occurrence of SEM in certain matrices, some regulatory bodies are pushing to lower reference values (e.g., 0.5 μg/kg for dairy) or recommending direct NFZ parent drug testing where feasible[4].

References

  • Determination and Investigation the Nitrofurazone's Metabolite Semicarbazide in Macrobrachium Nipponese Prawns SciSpace
  • Semicarbazide-13C,15N2 hydrochloride - Mechanism of Action & Protocol MedChemExpress
  • Semicarbazide-13C,15N2 Hydrochloride | CH6ClN3O | CID 46783634 PubChem
  • Research progress on metabolites of nitrofurazone in aqu
  • 1173020-16-0 | Chemical Name : Semicarbazide-13C,15N2 Hydrochloride Pharmaffili
  • Analysis of nitrofurazone in milk and milk products Eurofins Deutschland
  • A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry PMC - NIH

Sources

Purity and Isotopic Enrichment of Semicarbazide-13C,15N2 Hydrochloride: A Technical Guide for Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Food Safety Scientists Content Type: Technical Whitepaper

Introduction: The Analytical Challenge of Nitrofuran Metabolites

Nitrofurans are a class of broad-spectrum veterinary antibiotics that have been globally banned in food-producing animals due to their carcinogenic and mutagenic profiles,[1]. Because parent nitrofurans—such as nitrofurazone—metabolize rapidly in vivo, regulatory screening relies on detecting their highly stable, protein-bound tissue metabolites[1]. For nitrofurazone, the target biomarker is Semicarbazide (SEM) .

Regulatory bodies have established stringent Reference Points for Action (RPA) for nitrofuran metabolites, often as low as 0.5 µg/kg to 1.0 µg/kg (ppb)[2],[1]. Achieving this level of sensitivity and precision in complex matrices (e.g., meat, seafood, honey) requires rigorous sample preparation coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS),[1].

In this self-validating analytical system, the choice of an internal standard is the single most critical variable. Semicarbazide-13C,15N2 Hydrochloride (CAS: 1173020-16-0) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for SEM quantification[3],[4]. This guide explores the causality behind its isotopic design, purity requirements, and implementation in high-throughput LC-MS/MS workflows.

The Causality of Isotopic Enrichment: Why 13C and 15N2?

In bioanalytical assay development, researchers often default to deuterated (2H) internal standards due to their lower synthesis costs. However, for semicarbazide ( CH5​N3​O ), deuterium is fundamentally incompatible with the required extraction chemistry.

The Hydrogen-Deuterium (H/D) Exchange Problem

Semicarbazide contains five hydrogen atoms, all of which are bonded to electronegative nitrogen atoms (amine and amide groups). The standard sample preparation for nitrofuran tissue extraction requires aggressive acid hydrolysis (typically 0.1–0.2 M HCl at 37°C–60°C) to cleave the protein-bound metabolites[5]. Under these hot, acidic, aqueous conditions, any deuterium label would undergo instantaneous H/D exchange with the surrounding solvent. This would erase the isotopic mass shift, rendering the internal standard indistinguishable from the endogenous analyte.

The Skeletal Labeling Solution

To circumvent H/D exchange, the isotopic labels must be covalently locked into the skeletal backbone of the molecule. Semicarbazide-13C,15N2 incorporates one Carbon-13 and two Nitrogen-15 atoms ( 13CH515​N2​NO⋅HCl ), resulting in a stable +3 Da mass shift (Molecular Weight: 114.51 g/mol )[3],[4]. This skeletal enrichment is entirely immune to solvent exchange, ensuring the isotopic signature survives the harsh hydrolysis intact.

Furthermore, an isotopic enrichment of >99% is mandatory. Any presence of unlabeled SEM in the standard would artificially inflate the baseline signal of the unspiked matrix, compromising the assay's Limit of Quantitation (LOQ) and violating the 0.5 µg/kg regulatory threshold[2].

Chemical Purity and Analytical Integrity

Beyond isotopic enrichment, the chemical purity of Semicarbazide-13C,15N2 Hydrochloride (typically required to be ≥98% by HPLC) directly dictates the ruggedness of the LC-MS/MS assay.

  • Prevention of Ion Suppression: Uncharacterized synthesis impurities can co-elute with the target analyte during UHPLC separation, competing for charge in the Electrospray Ionization (ESI) source and causing unpredictable matrix effects.

  • Derivatization Efficiency: As detailed in Section 4, the workflow relies on a derivatization step. Chemical impurities containing primary amines can act as scavengers, consuming the derivatizing agent and lowering the reaction yield of the target SEM biomarker.

Experimental Workflow: The Causality of Derivatization

Semicarbazide is a highly polar, low-molecular-weight molecule (75 Da). If injected directly into an LC-MS/MS system, it exhibits virtually no retention on standard reversed-phase columns (e.g., C18 or Phenyl-Hexyl) and suffers from severe background noise in the low m/z range[1].

To solve this, the protocol utilizes 2-nitrobenzaldehyde (2-NBA) . The condensation of SEM with 2-NBA forms 2-nitrophenyl-semicarbazone (NPSEM). This transformation adds a hydrophobic aromatic ring, increasing the mass to 209 Da, enabling excellent chromatographic retention, and drastically enhancing ESI+ ionization efficiency[1].

Step-by-Step Protocol: Microwave-Assisted Hydrolysis and Derivatization

Traditional nitrofuran methods utilize a 16-hour overnight water bath for derivatization[2]. The following optimized protocol replaces this with a rapid microwave-assisted reaction, reducing turnaround time from days to hours while maintaining absolute quantitative integrity[2],[5].

  • Homogenization: Weigh 1.0 g of homogenized tissue (e.g., meat or seafood) into a 50 mL centrifuge tube[2].

  • SIL-IS Spiking: Spike the sample with 10 µL of a 100 ng/mL Semicarbazide-13C,15N2 HCl working solution[5].

    • Causality: Spiking before hydrolysis ensures the SIL-IS undergoes the exact same matrix suppression, reaction kinetics, and extraction losses as the endogenous bound SEM, creating a self-correcting calibration system.

  • Reagent Addition: Add 5 mL of 0.2 M HCl and 150 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) prepared in DMSO[1].

  • Microwave Reaction: Incubate the mixture in a microwave reactor at 60°C for exactly 2 hours[2].

    • Causality: The targeted microwave dielectric heating accelerates the cleavage of protein-bound SEM and the subsequent Schiff base condensation with 2-NBA.

  • Neutralization: Adjust the pH of the homogenate to 7.0–7.5 using 0.1 M K2​HPO4​ and NaOH[5].

  • Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge. Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid) for UHPLC-MS/MS analysis[5],.

Data Presentation: MRM Transitions

During MS/MS fragmentation, the derivatized unlabeled NPSEM ( m/z 209.1) loses a 43 Da neutral fragment (HNCO) to form the quantifier ion at m/z 166.1[2]. Fascinatingly, the derivatized SIL-IS ( m/z 212.1) loses a 44 Da fragment, yielding a quantifier ion at m/z 168.1[2]. This proves that one of the heavy isotopes is located on the cleaved moiety, while the remaining two heavy isotopes are retained on the product ion, validating the structural specificity of the assay.

Table 1: Isotopic Properties and MRM Transitions for LC-MS/MS

ParameterUnlabeled Semicarbazide (SEM)Semicarbazide-13C,15N2
Derivatized Formula C8​H8​N4​O3​ 13C1​C7​H815​N2​N2​O3​
Precursor Ion [M+H]+ m/z 209.1 m/z 212.1
Quantifier Product Ion m/z 166.1 m/z 168.1
Qualifier Product Ion m/z 192.1N/A
Mass Shift Baseline+3 Da

Visualizing the Analytical System

The following diagrams map the biochemical transformation of the analyte and the physical workflow of the laboratory protocol.

Pathway NF Nitrofurazone (Parent Drug) Metab In Vivo Metabolism NF->Metab BoundSEM Protein-Bound SEM (Tissue Residue) Metab->BoundSEM Hydrolysis Acid Hydrolysis (HCl, 37°C or Microwave) BoundSEM->Hydrolysis FreeSEM Free Semicarbazide (SEM) Hydrolysis->FreeSEM Deriv Derivatization (+ 2-NBA) FreeSEM->Deriv NPSEM NPSEM (m/z 209) Deriv->NPSEM NPSEM_IS NPSEM-13C,15N2 (m/z 212) Deriv->NPSEM_IS IS SEM-13C,15N2 HCl (Internal Standard) IS->Deriv Spiked into matrix

Nitrofurazone metabolism and the derivatization pathway of SEM and its internal standard.

Protocol Step1 1. Homogenization Tissue Sample (Meat/Seafood) Step2 2. SIL-IS Spiking Add SEM-13C,15N2 HCl Step1->Step2 Step3 3. Microwave Reaction 0.2M HCl + 2-NBA (2h, 60°C) Step2->Step3 Step4 4. Neutralization & Extraction pH 7.0-7.5, Ethyl Acetate Step3->Step4 Step5 5. UHPLC-MS/MS Analysis ESI+ MRM Detection Step4->Step5

Step-by-step microwave-assisted derivatization and LC-MS/MS workflow for SEM quantification.

References

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction Source: nih.gov URL:2[2]

  • Semicarbazide-13C,15N2 Hydrochloride | CH6ClN3O | CID 46783634 - PubChem Source: nih.gov URL:3[3]

  • Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization Source: fda.gov URL:5[5]

  • Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS Source: waters.com URL:

  • Determination of the Nitrofuran Metabolites in Seafood using Ultra High-Performance Liquid Chromatography Source: pepolska.pl URL:1[1]

  • Semicarbazide-13C,15N2 Hydrochloride | CAS No- 1173020-16-0 | Simson Pharma Limited Source: simsonpharma.com URL:

  • SCA-13C-15N2 hydrochloride | CAS 1173020-16-0 | SCBT - Santa Cruz Biotechnology Source: scbt.com URL:4[4]

Sources

Methodological & Application

Application Note: Robust LC-MS/MS Method Development for Semicarbazide Quantification Using Semicarbazide-13C,15N2 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Complex biological tissues (e.g., aquaculture, poultry) and processed foods

Executive Summary & Analytical Challenge

Semicarbazide (SEM) is a critical biomarker used globally to monitor the illegal administration of the veterinary antibiotic nitrofurazone (NFZ) in food-producing animals[1]. Furthermore, SEM can occur as a food contaminant resulting from the degradation of azodicarbonamide (a flour bleaching agent) or hypochlorite treatment.

From a chromatographic perspective, native SEM (MW: 75 Da) presents a severe analytical challenge. It is a highly polar, low-molecular-weight aliphatic amine that exhibits virtually no retention on standard reversed-phase (C18) columns and suffers from poor ionization efficiency in electrospray ionization (ESI). To overcome this, acid hydrolysis coupled with pre-column derivatization using 2-nitrobenzaldehyde (2-NBA) is mandatory[2]. This reaction converts SEM into 2-nitrobenzylidene semicarbazone (2-NP-SEM), significantly increasing its hydrophobicity, molecular weight, and proton affinity.

To ensure absolute quantitative accuracy and to correct for variable derivatization yields and matrix effects, the incorporation of a stable isotope-labeled internal standard (SIL-IS)—Semicarbazide-13C,15N2 Hydrochloride —is the gold standard in modern Isotope Dilution Mass Spectrometry (IDMS) workflows[3].

Mechanistic Insights: The Role of Semicarbazide-13C,15N2

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct internal standard. When analyzing complex matrices like shrimp hepatopancreas or poultry muscle, matrix-induced ion suppression can artificially lower the apparent concentration of the analyte.

Why Semicarbazide-13C,15N2?

  • Perfect Co-elution: Unlike structural analogs, the 13C and 15N isotopes do not alter the physicochemical properties of the molecule. The derivatized SIL-IS (2-NP-SEM-13C,15N2) co-elutes precisely with the target analyte (2-NP-SEM), ensuring they experience the exact same matrix environment in the ESI source.

  • Correction of Derivatization Kinetics: The derivatization of SEM with 2-NBA is an equilibrium reaction. By spiking Semicarbazide-13C,15N2 into the sample before hydrolysis and derivatization, any incomplete reaction or degradation affects the analyte and the IS equally. The ratio remains constant, making the protocol a self-validating system [4].

  • Mass Shift: The incorporation of one 13C and two 15N atoms provides a +3 Da mass shift. This is sufficient to prevent isotopic cross-talk between the analyte (Precursor m/z 209) and the IS (Precursor m/z 212)[3].

G N1 Protein-Bound SEM (Matrix) N2 Free SEM (MW: 75 Da) N1->N2 HCl Hydrolysis (0.125 M) N4 2-NP-SEM Derivative (MW: 208 Da, highly non-polar) N2->N4 + 2-NBA Condensation N3 2-Nitrobenzaldehyde (2-NBA) N3->N4

Fig 1. Mechanistic pathway of SEM acid hydrolysis and 2-NBA derivatization.

Experimental Protocol

This protocol is designed to extract tissue-bound SEM, derivatize it, and purify the extract for LC-MS/MS analysis.

Reagents & Materials
  • Target Analyte: Semicarbazide Hydrochloride (Analytical Grade).

  • Internal Standard: Semicarbazide-13C,15N2 Hydrochloride (Isotopic purity >99%).

  • Derivatization Reagent: 2-Nitrobenzaldehyde (2-NBA), 0.05 M prepared in Dimethyl Sulfoxide (DMSO).

  • Hydrolysis Reagent: 0.125 M Hydrochloric Acid (HCl).

  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

Step-by-Step Methodology

Step 1: Homogenization and Spiking

  • Weigh 1.00 g (± 0.02 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 50 µL of a 100 ng/mL working solution of Semicarbazide-13C,15N2 Hydrochloride. Causality: Spiking at this exact stage ensures the IS undergoes the identical hydrolysis and derivatization efficiency as the endogenous bound SEM[1].

  • Vortex for 30 seconds and allow to equilibrate at room temperature for 15 minutes.

Step 2: Hydrolysis and Derivatization

  • Add 5.0 mL of 0.125 M HCl to the sample to initiate the release of protein-bound SEM[2].

  • Add 150 µL of the 0.05 M 2-NBA solution (in DMSO).

  • Vortex vigorously for 1 minute.

  • Incubate the mixture in a water bath or shaking incubator at 37°C for 16 hours (overnight). Causality: The 16-hour incubation is kinetically required to drive the condensation reaction between the primary amine of SEM and the aldehyde group of 2-NBA to completion.

Step 3: Neutralization and Liquid-Liquid Extraction (LLE)

  • Remove samples from the incubator and cool to room temperature.

  • Adjust the pH of the homogenate to 7.0 – 7.5 using 0.1 M K2HPO4 or 1 M NaOH. Causality: 2-NP-SEM is neutral at physiological pH, which maximizes its partition coefficient into the organic phase during LLE.

  • Add 5.0 mL of Ethyl Acetate.

  • Shake vigorously for 10 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (Ethyl Acetate) to a clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of Mobile Phase A (e.g., 10% Methanol / 90% Water with 1 mM Ammonium Formate), vortex, and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

G N1 1. Homogenization & Spiking (Tissue + 13C,15N2-SEM) N2 2. Acid Hydrolysis & Derivatization (0.125 M HCl + 2-NBA, 37°C, 16h) N1->N2 N3 3. Neutralization & LLE (pH 7.0-7.5, Ethyl Acetate) N2->N3 N4 4. Concentration & Reconstitution (N2 Evaporation, Mobile Phase) N3->N4 N5 5. LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5

Fig 2. End-to-end sample preparation and LC-MS/MS workflow for SEM quantification.

LC-MS/MS Analytical Conditions

To achieve optimal separation of the 2-NP-SEM derivative from matrix interferences, a Biphenyl or C18 column is recommended. Biphenyl columns offer enhanced pi-pi interactions with the nitrobenzylidene ring, often providing superior retention and peak shape compared to standard C18 phases[2].

Liquid Chromatography Parameters
ParameterSpecification
Column Kinetex Biphenyl (100 mm × 2.1 mm, 2.6 µm) or equivalent
Column Temperature 30 °C
Injection Volume 10 µL
Flow Rate 0.3 mL/min
Mobile Phase A Water + 1 mM Ammonium Formate + 0.01% Formic Acid
Mobile Phase B Methanol + 1 mM Ammonium Formate + 0.01% Formic Acid

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
9.0 10 90
10.0 10 90
10.1 90 10

| 15.0 | 90 | 10 (Equilibration) |

Note: The addition of 1 mM Ammonium Formate acts as a buffer to stabilize the protonation of the derivative in the ESI source, enhancing signal intensity[2].

Mass Spectrometry Parameters (MRM Transitions)

The mass spectrometer must be operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The characteristic fragmentation of 2-NP-SEM involves the loss of HNCO (m/z 166) and the loss of NH3 (m/z 192)[3].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-NP-SEM 209.0166.014Quantifier[3]
2-NP-SEM 209.0192.020Qualifier[3]
2-NP-SEM 209.0134.025Qualifier[3]
2-NP-SEM-13C,15N2 (IS) 212.0168.014IS Quantifier[4]

Data Analysis & Quality Control

Quantification is performed using the peak area ratio of the analyte quantifier ion (m/z 209 → 166) to the internal standard quantifier ion (m/z 212 → 168)[3].

Validation Criteria for a Self-Validating Batch:

  • Retention Time Match: The retention time of the native 2-NP-SEM must match the 2-NP-SEM-13C,15N2 IS within ± 0.1 minutes.

  • Ion Ratio: The ratio of the qualifier ions (m/z 192 and 134) to the quantifier ion (m/z 166) must be within ± 20% of the ratio established by the calibration standards[4].

  • Linearity: Matrix-matched calibration curves (typically ranging from 0.1 to 10 µg/kg) should exhibit an R2≥0.99 .

By strictly adhering to this IDMS methodology, laboratories can confidently achieve Limits of Quantification (LOQ) well below the Minimum Required Performance Limit (MRPL) of 1.0 µg/kg established by global regulatory bodies for nitrofurans.

References

  • Li, B., et al. "Determination and Investigation the Nitrofurazone's Metabolite Semicarbazide in Macrobrachium Nipponese Prawns." SciSpace, 2015. URL:[Link]

  • Ginn, R. "LC–MS/MS Analysis - for Semicarbazide in Food." Thermo Fisher Scientific / Amazonaws, 2014. URL: [Link]

  • "Multiclass Method to Analyze Banned Veterinary Drugs in Casings by LC-MS/MS: A Validation Study According to Regulation (EU) 2021/808." Journal of Agricultural and Food Chemistry - ACS Publications, 2025. URL: [Link]

  • "Determination of Semicarbazide in Fresh Egg and Whole Egg Powder by Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Validation Study." ResearchGate, 2006. URL: [Link]

Sources

Application Note: Quantitative Analysis of Nitrofurazone Residues via Semicarbazide-13C,15N2 Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrofurans, including nitrofurazone, are broad-spectrum veterinary antibiotics that have been strictly prohibited in food-producing animals globally due to their carcinogenic and mutagenic properties[1]. Because parent nitrofurans are rapidly metabolized in vivo and form stable covalent bonds with tissue proteins, regulatory monitoring relies entirely on the detection of their persistent, protein-bound metabolites[2]. For nitrofurazone, the target marker residue is semicarbazide (SEM) [3].

This application note provides a comprehensive, self-validating analytical protocol for the quantitative determination of SEM in complex matrices (e.g., aquaculture, poultry, honey) using Semicarbazide-13C,15N2 Hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS). By combining acid hydrolysis, 2-nitrobenzaldehyde (2-NBA) derivatization, and LC-MS/MS, this method reliably achieves limits of quantification well below the European Union Reference Point for Action (RPA) of 0.5 µg/kg[3],[2].

Mechanistic Insights & The Analytical Challenge

As an analytical scientist, it is critical to understand the physicochemical barriers inherent to SEM analysis. SEM is a low-molecular-weight (75 Da), highly polar hydrazine derivative. If injected directly into an LC-MS/MS system, SEM exhibits negligible retention on standard reversed-phase (C18) columns and suffers from severe ion suppression in the electrospray ionization (ESI) source.

To bypass this limitation, the analytical workflow employs a simultaneous acid hydrolysis and derivatization strategy[4].

  • Hydrolysis: Mild acidic conditions (0.125 M HCl) cleave the covalent bonds between the SEM metabolite and host tissue proteins[5].

  • Derivatization: The addition of 2-nitrobenzaldehyde (2-NBA) converts the small, polar SEM into 2-nitrophenyl-semicarbazide (NP-SEM). This condensation reaction increases the molecular weight (yielding a precursor ion of m/z 209) and significantly enhances the molecule's hydrophobicity and chromophoric properties, allowing for excellent chromatographic retention and ionization efficiency[4].

The Critical Role of Semicarbazide-13C,15N2 Hydrochloride

In highly complex matrices like honey or shrimp, matrix effects can suppress or enhance the analyte signal unpredictably. Furthermore, the derivatization yield of 2-NBA with SEM can fluctuate based on the sample's lipid and protein content.

To create a self-validating system , Semicarbazide-13C,15N2 Hydrochloride is spiked into the sample prior to any extraction or chemical reaction[2]. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it undergoes identical hydrolysis release rates, derivatization kinetics, and liquid-liquid extraction partitioning. Any signal suppression observed in the ESI source is perfectly mirrored by the SIL-IS, ensuring absolute quantitative accuracy and eliminating false negatives.

Experimental Protocol

Reagents & Materials
  • Standards: Semicarbazide (SEM) standard; Semicarbazide-13C,15N2 Hydrochloride (SIL-IS).

  • Reagents: 2-Nitrobenzaldehyde (2-NBA, 50 mM in DMSO), 0.125 M Hydrochloric acid (HCl), 0.1 M Dipotassium phosphate (K₂HPO₄), 0.8 M Sodium hydroxide (NaOH), LC-MS grade Ethyl Acetate, Methanol, and Water[5].

Sample Preparation Workflow

Causality Note: Every step in this protocol is designed to maximize the thermodynamic yield of the NP-SEM derivative while minimizing the co-extraction of matrix interferents.

  • Homogenization & Spiking: Accurately weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube. Immediately spike with the Semicarbazide-13C,15N2 SIL-IS working solution. Rationale: Early spiking guarantees the IS accounts for all subsequent procedural losses.

  • Hydrolysis & Derivatization: Add 10 mL of 0.125 M HCl and 400 µL of freshly prepared 50 mM 2-NBA. Vortex vigorously. Incubate overnight (16 hours) in a shaking water bath at 37°C[5],[4]. Rationale: 37°C mimics physiological conditions, providing enough kinetic energy to drive the condensation reaction to completion without thermally degrading the newly formed NP-SEM.

  • Neutralization: Cool to room temperature. Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH. Adjust the pH strictly to 7.3 ± 0.2[5]. Rationale: NP-SEM is neutral at this pH. Deprotonating the matrix ensures the derivative achieves its maximum partition coefficient into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 10 mL of Ethyl Acetate. Shake vigorously for 10 minutes, then centrifuge at 3000 rpm for 5 minutes at 4°C[5]. Transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the oily residue in 1.0 mL of initial LC mobile phase (e.g., 50/50 v/v Methanol/Water). Filter through a 0.22 µm syringe filter into an autosampler vial[5]. Rationale: Matching the reconstitution solvent to the initial gradient conditions prevents chromatographic peak broadening.

Workflow N1 1. Sample Homogenization (2.0 g tissue/honey) N2 2. SIL-IS Spiking (Add SEM-13C,15N2 HCl) N1->N2 N3 3. Acid Hydrolysis & Derivatization (HCl + 2-NBA, 37°C, 16h) N2->N3 N4 4. Neutralization (pH 7.0 - 7.4 with K2HPO4/NaOH) N3->N4 N5 5. Liquid-Liquid Extraction (Ethyl Acetate partitioning) N4->N5 N6 6. Evaporation & Reconstitution (N2 stream, Mobile Phase) N5->N6 N7 7. LC-MS/MS Analysis (MRM Mode, ESI+) N6->N7

Fig 1. Step-by-step sample preparation and analysis workflow for nitrofuran metabolites.
Chemical Derivatization Mechanism

Mechanism cluster_0 Target & Internal Standard cluster_1 LC-MS/MS Detectable Derivatives A SEM (Target) m/z 75 C 2-Nitrobenzaldehyde (2-NBA) A->C + HCl B SEM-13C,15N2 (SIL-IS) m/z 78 B->C + HCl D NP-SEM Precursor: m/z 209 C->D - H2O E NP-SEM-13C,15N2 Precursor: m/z 212 C->E - H2O

Fig 2. Chemical derivatization logic of SEM and its SIL-IS with 2-NBA for LC-MS/MS.

Data Presentation & Instrumental Parameters

The analysis is performed using a Triple Quadrupole LC-MS/MS system operating in Positive Electrospray Ionization (ESI+) mode. Chromatographic separation is optimally achieved using a C18 or Phenyl-Hexyl analytical column (e.g., 100 x 2.1 mm, 1.7 µm) to ensure baseline resolution from matrix interferences[2].

Table 1: Recommended LC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% Formic Acid in H₂O) Mobile Phase B (Methanol)
0.0 0.30 90% 10%
1.0 0.30 90% 10%
6.0 0.30 10% 90%
8.0 0.30 10% 90%
8.1 0.30 90% 10%

| 12.0 | 0.30 | 90% | 10% |

Table 2: Multiple Reaction Monitoring (MRM) Transitions Note: The transition 209 → 166 is used as the primary quantifier for NP-SEM to avoid false positives commonly associated with matrix noise in complex samples like honey[6].

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
NP-SEM 209.0166.0Quantifier15
NP-SEM 209.0192.0Qualifier17
NP-SEM-13C,15N2 212.0168.0IS Quantifier15

References

  • Detection of Nitrofuran Metabolites in Shrimp | FDA Source: fda.gov URL: [Link]

  • LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey Source: waters.com URL:[Link]

  • Semicarbazide formation during processing and storage of dairy protein ingredients Source: wur.nl URL:[Link]

  • Scientific Opinion on nitrofurans and their metabolites in food Source: anses.fr URL:[Link]

  • Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs Source: nih.gov URL:[Link]

  • Discrimination of semicarbazide false positive samples during the control of nitrofurans metabolites residues in honey by UPLC-MS/MS Source: researchgate.net URL:[Link]

Sources

Application Note: Advanced Sample Preparation Workflows for the LC-MS/MS Analysis of Semicarbazide in Food Matrices Using Semicarbazide-13C,15N2 Internal Standardization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Food Safety Researchers, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanistic Rationale & Analytical Challenges

Nitrofurazone is a broad-spectrum veterinary antibiotic that is strictly prohibited in food-producing animals due to its established carcinogenic and mutagenic potential[1]. Because nitrofurazone metabolizes rapidly in vivo (with a half-life of mere hours), regulatory monitoring relies entirely on the detection of its highly stable, tissue-bound metabolite: Semicarbazide (SEM) [1][2].

Analyzing SEM presents severe chromatographic and mass spectrometric challenges. With a molecular weight of just 75 Da and extreme polarity, underivatized SEM exhibits poor retention on standard reversed-phase liquid chromatography (RPLC) columns. Furthermore, it lacks a strong chromophore or an easily ionizable hydrophobic moiety, leading to poor sensitivity in MS detection[3].

To overcome this, sample preparation mandates a dual-action chemical intervention:

  • Acid Hydrolysis: To cleave and release protein-bound SEM from the biological matrix[2][4].

  • Chemical Derivatization: Using 2-nitrobenzaldehyde (2-NBA) to convert the highly polar SEM into a hydrophobic Schiff base (2-nitrobenzaldehyde semicarbazone, NBz-SEM). This derivatization significantly increases the molecular weight (m/z 209) and hydrophobicity, enabling robust LC retention and highly efficient electrospray ionization (ESI)[2][3].

The Critical Role of Semicarbazide-13C,15N2 Hydrochloride

Quantifying trace residues in complex food matrices (e.g., honey, crustaceans, meat) is highly susceptible to matrix effects (ion suppression) and variable derivatization yields. The introduction of Semicarbazide-13C,15N2 Hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS) creates a self-validating analytical system[5][6]. By spiking the SIL-IS into the raw homogenate prior to any chemical treatment, it experiences the exact same hydrolytic release, derivatization kinetics, and extraction partitioning as the endogenous analyte, ensuring absolute quantitative accuracy regardless of matrix interferences[6].

Experimental Workflow

The following diagram illustrates the critical path of the sample preparation methodology, highlighting the sequence of chemical transformations required prior to LC-MS/MS injection.

G N1 1. Matrix Homogenization (Seafood, Meat, Honey) N2 2. Spike SIL-IS (13C,15N2-SEM) N1->N2 N3 3. Concurrent Hydrolysis & Derivatization (0.125 M HCl + 2-NBA, 37°C, 16h) N2->N3 N4 4. pH Neutralization (K2HPO4 / NaOH to pH 7.0-7.5) N3->N4 N5 5. Liquid-Liquid Extraction (Ethyl Acetate) N4->N5 N6 6. Evaporation (N2 stream at 40°C) N5->N6 N7 7. Reconstitution & Filtration (LC-MS Mobile Phase) N6->N7 N8 8. LC-MS/MS Analysis (MRM Mode) N7->N8

Fig 1. Comprehensive sample preparation workflow for SEM analysis in food matrices.

Reagents and Materials

The integrity of this protocol relies heavily on reagent purity and precise pH control.

Table 1: Critical Reagents and Preparation Guidelines

ReagentPurposePreparation / Concentration
Semicarbazide-13C,15N2 HCl Stable Isotope-Labeled Internal Standard (SIL-IS)100 ng/mL working solution in LC-MS grade methanol. Store at -20°C to prevent hydrolysis[3][5].
Hydrochloric Acid (HCl) Acid Hydrolysis (Releases tissue-bound SEM)0.125 M or 0.2 M aqueous solution[4][7].
2-Nitrobenzaldehyde (2-NBA) Derivatization Agent (Forms NBz-SEM)100 mM in Dimethyl Sulfoxide (DMSO) or Methanol. Must be prepared fresh daily[6][7].
Potassium Phosphate (K2HPO4) pH Buffer / Neutralization0.1 M or 0.5 M aqueous solution[6][8].
Sodium Hydroxide (NaOH) Fine pH Adjustment1 M aqueous solution[8].
Ethyl Acetate Liquid-Liquid Extraction (LLE) SolventLC-MS Grade. Caution: Must be fresh to prevent degradation into acetic acid[7].

Detailed Step-by-Step Methodology

This protocol synthesizes validated methodologies from the FDA, USDA, and leading peer-reviewed literature to ensure maximum recovery and reproducibility[6][7][8].

Phase 1: Homogenization and Isotope Spiking
  • Homogenization: Mince and blend the food matrix (e.g., prawn muscle, honey, or egg) until a uniform, powdery consistency is achieved (using dry ice if necessary to prevent thermal degradation)[7].

  • Weighing: Transfer exactly 2.00 g (± 0.03 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube[6][7].

  • IS Spiking: Fortify the sample with 50.0 µL of the Semicarbazide-13C,15N2 working solution (yielding an equivalent concentration of ~2.5 ng/g)[6][7].

    • Causality Insight: Spiking the SIL-IS directly into the raw matrix before any chemical addition ensures that the internal standard accounts for all subsequent procedural losses, matrix suppression, and variable derivatization kinetics.

Phase 2: Concurrent Hydrolysis and Derivatization
  • Acid Addition: Add 10 mL of 0.125 M HCl to the centrifuge tube[7].

  • Derivatization Agent: Add 200 µL of freshly prepared 100 mM 2-NBA solution[7]. Vortex vigorously for 20 seconds to disperse the tissue pellet.

  • Incubation: Place the tubes in a shaking water bath or incubator at 37°C for 16 hours (overnight)[6][8].

    • Causality Insight: The mild acidic environment cleaves the protein-bound SEM. Simultaneously, the 2-NBA reacts with the primary amine of SEM via a nucleophilic addition-elimination reaction. The 16-hour duration at physiological temperature (37°C) drives the Schiff base formation to completion without causing thermal degradation of the target analytes[8].

Phase 3: Neutralization and Extraction
  • Cooling & Buffering: Remove samples from the incubator and allow them to cool to room temperature. Add 5 mL of 0.1 M K2HPO4[8].

  • pH Adjustment: Carefully add 1 M NaOH to adjust the pH to strictly between 7.0 and 7.5 [6].

    • Causality Insight: The unreacted 2-NBA and the newly formed NBz-SEM derivative have highly specific partition coefficients. Neutral pH ensures the NBz-SEM remains un-ionized, maximizing its solubility in the organic extraction solvent while keeping polar matrix interferents in the aqueous phase[6].

  • Liquid-Liquid Extraction (LLE): Add 8 mL of LC-MS grade Ethyl Acetate[6]. Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 3000–3400 rpm for 10 minutes at room temperature[6][8]. Carefully transfer the upper organic (ethyl acetate) layer to a clean 15 mL tube. (Note: For complex matrices like honey, Solid Phase Extraction (SPE) using HLB cartridges can be used as an alternative or supplementary clean-up step[2][7]).

Phase 4: Concentration and Reconstitution
  • Evaporation: Evaporate the ethyl acetate extract to complete dryness using a gentle stream of nitrogen (N2) in a heated block set no higher than 40°C[6][7].

    • Causality Insight: Temperatures exceeding 45°C can cause the degradation of the NBz-SEM derivative.

  • Reconstitution: Reconstitute the dried residue in 250 µL of the initial LC mobile phase (e.g., 40% Methanol / 60% 2 mM Ammonium Acetate in 0.1% Formic Acid)[7].

  • Filtration: Vortex for 20 seconds, sonicate for 5 minutes, and filter the extract through a 0.22 µm or 0.45 µm PVDF syringe filter into an autosampler vial[6][7]. The sample is now ready for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data & Method Performance

When executed correctly, this sample preparation protocol yields exceptional sensitivity and recovery across a variety of complex food matrices. The table below summarizes validated performance metrics derived from authoritative literature.

Table 2: Typical Method Performance Metrics by Matrix

Food MatrixAnalytical TechniqueLOD (µg/kg)LOQ (µg/kg)Reference
Crustaceans (Prawns) Conventional RPLC-MS/MS0.30.8[3]
Crustaceans (Prawns) QuEChERS-HILIC-MS/MS1.03.0[3]
Fresh Whole Egg SPE-LC-MS/MS0.150.2[4]
Industrial Egg Powder SPE-LC-MS/MS0.40.8[4]
Animal Tissue (General) LLE-LC-MS/MS (API 4000)0.050.1[1]

Note: The Minimum Required Performance Limit (MRPL) established by the European Union for nitrofuran metabolites in poultry and aquaculture products is 1.0 µg/kg. This methodology comfortably exceeds regulatory requirements.

References

  • LC–MS/MS Analysis - for Semicarbazide in Food Amazon Web Services (AWS) / Vertex AI Search
  • A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chrom
  • Development and validation of an analytical method for the determination of semicarbazide in fresh egg and in egg powder based on the use of liquid chromatography tandem mass spectrometry PubMed (NIH)
  • Determination of Semicarbazide in Fresh Egg and Whole Egg Powder by Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Validation Study ResearchG
  • U.S.
  • Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry U.S. Department of Agriculture (USDA)
  • Detecting nitrofuran metabolites in animal products using LC/MS/MS Spectroscopy World
  • Determination and Investigation the Nitrofurazone's Metabolite Semicarbazide in Macrobrachium Nipponese Prawns SciSpace

Sources

Advanced Carbonylomics: Application of Semicarbazide-13C,15N2 Hydrochloride in Isotope-Coded LC-MS/MS Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck: Why Carbonyls Demand Derivatization

In metabolomics and drug development, carbonyl-containing compounds (aldehydes and ketones) represent a critical but analytically challenging class of metabolites. These include central carbon metabolism intermediates (e.g., pyruvate, alpha-ketoglutarate), signaling steroid hormones (e.g., testosterone, progesterone), and reactive carbonyl species (RCS) generated during lipid peroxidation (e.g., malondialdehyde, hexanal).

Despite their biological significance, carbonyls are notoriously difficult to quantify using standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). They suffer from poor ionization efficiency in Electrospray Ionization (ESI), high volatility, and thermal instability[1]. Furthermore, the lack of commercially available stable-isotope internal standards for every unique carbonyl metabolite makes absolute quantification nearly impossible due to unpredictable matrix effects in complex biofluids.

To overcome this, Isotope-Coded Derivatization (ICD) using Semicarbazide Hydrochloride and its stable isotope-labeled counterpart, Semicarbazide-13C,15N2 Hydrochloride , has emerged as a gold-standard methodology[2].

Mechanistic Causality of Semicarbazide-13C,15N2

Semicarbazide (NH₂-NH-CO-NH₂) reacts with aldehydes and ketones via a nucleophilic addition-elimination mechanism to form highly stable semicarbazones[3]. This chemical tagging serves three critical functions:

  • Ionization Enhancement: The introduction of the urea-like moiety provides a highly basic nitrogen site, drastically increasing proton affinity and ESI+ ionization efficiency.

  • Chromatographic Retention: The tag increases the hydrophobicity and molecular weight of short-chain, volatile carbonyls, allowing them to be effectively retained and separated on reversed-phase C18 columns.

  • Matrix Effect Cancellation (The ICD Principle): By derivatizing a reference sample with Semicarbazide-13C,15N2 (+60 Da added mass) and the test sample with unlabeled Semicarbazide (+57 Da added mass), every carbonyl in the reference sample becomes a perfect heavy internal standard for the test sample[4].

Because the heavy and light semicarbazones are chemically identical, they co-elute perfectly from the LC column and enter the mass spectrometer simultaneously. Any ion suppression or enhancement caused by the biological matrix affects both the light and heavy isotopes equally, making the Light/Heavy signal ratio a self-validating, highly accurate quantitative metric.

Isotope-Coded Derivatization (ICD) Workflow

ICD_Workflow Sample Biological Sample (Contains Carbonyl Metabolites) split Sample->split LightDeriv Test Sample Derivatization with Unlabeled SCZ (Light: +57 Da) split->LightDeriv HeavyDeriv Reference Sample Derivatization with 13C,15N2-SCZ (Heavy: +60 Da) split->HeavyDeriv Mix Pool Samples (1:1 Ratio) Matrix Normalization & Quenching LightDeriv->Mix HeavyDeriv->Mix LCMS LC-MS/MS Analysis (ESI+ Mode) Mix->LCMS Data Data Processing (Δm/z = 3 Da Peak Pairs) LCMS->Data

Workflow of Isotope-Coded Derivatization using Semicarbazide for LC-MS/MS metabolomics.

Self-Validating Experimental Protocol

This protocol is designed for the extraction and derivatization of carbonyls from plasma or tissue homogenates.

Phase 1: Reagent Preparation
  • Light Derivatization Buffer: Dissolve unlabeled Semicarbazide Hydrochloride to a final concentration of 100 mM in 0.1 M Sodium Acetate buffer. Adjust to pH 4.5.

  • Heavy Derivatization Buffer: Dissolve Semicarbazide-13C,15N2 Hydrochloride to a final concentration of 100 mM in 0.1 M Sodium Acetate buffer. Adjust to pH 4.5.

Causality Check: Semicarbazide is supplied as a hydrochloride salt to prevent oxidative degradation. However, the nucleophilic hydrazine group (-NHNH₂) must be deprotonated to attack the electrophilic carbonyl carbon. The sodium acetate buffer neutralizes the HCl and liberates the free base. Maintaining a mildly acidic pH of 4.5 is critical: it slightly protonates the target carbonyl oxygen (increasing its electrophilicity) without fully protonating and deactivating the semicarbazide nucleophile[3].

Phase 2: Metabolite Extraction
  • Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile/Methanol (1:1, v/v) to precipitate proteins and immediately halt endogenous enzymatic activity.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the cleared supernatant to a new vial.

Phase 3: The Derivatization Reaction
  • Test Group: Add 50 µL of the Light Derivatization Buffer to 50 µL of the test sample extract.

  • Reference Group (Pooled QC): Add 50 µL of the Heavy Derivatization Buffer to 50 µL of a pooled reference extract.

  • Incubate all vials in a thermoshaker at 40°C for 60 minutes.

Causality Check: A 40°C incubation provides the necessary kinetic energy to drive the condensation reaction to completion—especially for sterically hindered ketones like steroid hormones—without causing the thermal degradation of heat-labile metabolites[1].

Phase 4: Isotope Pooling & Matrix Normalization
  • Mix the derivatized Test Sample and Reference Sample in a precise 1:1 (v/v) ratio.

  • Dry the pooled mixture under a gentle stream of nitrogen gas to remove organic solvents and halt the reaction.

  • Reconstitute the dried pellet in 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid).

Causality Check: Pooling the samples prior to LC-MS/MS injection is the cornerstone of the self-validating ICD system. Because the heavy and light species are mixed, any losses during reconstitution, variations in injection volume, or ESI matrix suppression will affect both isotopes identically. The relative quantification (Light/Heavy ratio) remains absolute and artifact-free[2],[4].

Quantitative Data & Mass Shift Analysis

When processing the LC-MS/MS data, the Semicarbazide-13C,15N2 reagent provides a highly specific +3.01 Da mass shift per carbonyl group compared to the unlabeled reagent. This specific mass difference allows bioinformatics software to easily pair the light and heavy peaks, filtering out background noise and un-derivatized matrix ions.

Table 1: Theoretical Mass Shifts for Key Carbonyl Metabolites
Metabolite ClassExample AnalyteChemical FormulaNative Precursor (M+H)⁺Light SCZ Derivative (M+H)⁺Heavy SCZ Derivative (M+H)⁺Mass Shift (Δm/z)
Aliphatic Ketone AcetoneC₃H₆O59.05116.08119.09+3.01
Aliphatic Aldehyde HexanalC₆H₁₂O101.09158.13161.14+3.01
Steroid Hormone TestosteroneC₁₉H₂₈O₂289.21346.25349.26+3.01
Reactive Carbonyl Malondialdehyde*C₃H₄O₂73.03187.10193.12+6.02

*Note: Malondialdehyde possesses two reactive carbonyl groups, resulting in a bis-derivatization event. Consequently, it incorporates two semicarbazide tags, yielding a +6.02 Da mass shift between the light and heavy forms.

By utilizing Semicarbazide-13C,15N2, researchers can transform trace-level, poorly ionizing carbonyls into highly detectable, internally standardized analytes, unlocking new dimensions in biomarker discovery and metabolic profiling.

References

  • [2] Novel carbonylomics with stable isotope-coded derivatization for non-targeted analysis of reactive carbonyl species in cooking oils. PubMed (2025).

  • [4] Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics. ResearchGate.

  • [3] Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. PMC (2018).

  • [1] Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. PubMed (2023).

Sources

Semicarbazide-13C,15N2 Hydrochloride for stable isotope labeling in cell culture (SILAC).

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isotope-Coded Derivatization (Chemical SILAC) using Semicarbazide-13C,15N2 Hydrochloride for Quantitative Carbonyl Metabolomics in Cell Culture

Introduction: The Evolution of SILAC into the Reactive Metabolome

Traditional Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has revolutionized quantitative proteomics by allowing the relative quantification of protein expression across different biological states[1]. However, understanding complex cellular phenotypes—such as those driven by oxidative stress, altered glycolysis, or lipid peroxidation—requires interrogating the reactive metabolome[2].

Small carbonyl-containing metabolites (aldehydes, alpha-keto acids, and lipid peroxidation products) are notoriously difficult to analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are highly volatile, exhibit poor ionization efficiency, and are structurally unstable during extraction[3]. To overcome this, researchers employ Isotope-Coded Derivatization (ICD), effectively creating a "Chemical SILAC" workflow for metabolomics[3]. By utilizing Semicarbazide Hydrochloride (Light) and its stable isotopologue Semicarbazide-13C,15N2 Hydrochloride (Heavy)[4], scientists can tag, stabilize, and relatively quantify the entire carbonyl sub-metabolome in a single multiplexed analysis.

Mechanistic Rationale & Causality

As an application scientist, it is critical to understand why this specific derivatization chemistry is chosen over direct analysis:

  • Chemical Stabilization & Ionization Enhancement: Semicarbazide reacts via nucleophilic addition with aldehydes and ketones to form stable semicarbazones. This neutralizes the reactive carbonyl, preventing degradation during sample handling. Furthermore, the addition of the semicarbazide moiety introduces a basic nitrogen that dramatically enhances proton affinity, leading to superior ionization efficiency in positive-ion Electrospray Ionization (ESI+) and enabling trace-level detection via Multiple Reaction Monitoring (MRM)[5].

  • Multiplexing & Matrix Effect Negation: Synthesizing matched stable-isotope internal standards for every metabolite in a discovery experiment is prohibitively expensive. ICD solves this[6]. By derivatizing the control group with Light Semicarbazide and the experimental group with Heavy Semicarbazide-13C,15N2, the samples can be pooled 1:1 prior to LC-MS/MS[3]. The Light and Heavy semicarbazones co-elute perfectly from the reverse-phase column, experiencing identical ion suppression. The exact +3.00 Da mass shift introduced by the 13 C and two 15 N atoms allows for precise relative quantification (Heavy/Light ratio) independent of matrix effects.

Reaction Metabolite Carbonyl Metabolite (Aldehyde/Ketone) [R1-C(=O)-R2] Product Heavy Semicarbazone [R1-C(=N-NH-C(=O)-NH2)-R2] Mass Shift: +60.06 Da Metabolite->Product Acidic pH, Heat Reagent Semicarbazide-13C,15N2 [H2N-NH-C(=O)-NH2] Reagent->Product - H2O

Nucleophilic addition of Semicarbazide-13C,15N2 to a carbonyl group.

Experimental Workflow

G C1 Control Cell Culture (Vehicle) E1 Metabolite Extraction (Cold MeOH/Water) C1->E1 C2 Treated Cell Culture (Stimulus/Drug) E2 Metabolite Extraction (Cold MeOH/Water) C2->E2 D1 Derivatization: Light Semicarbazide (Unlabeled) E1->D1 D2 Derivatization: Heavy Semicarbazide (13C,15N2) E2->D2 Mix Pool Samples (1:1 Ratio) 'Chemical SILAC' Mix D1->Mix D2->Mix LCMS LC-MS/MS Analysis (MRM / High-Res MS) Mix->LCMS Data Relative Quantification (Heavy/Light Ratio = +3.00 Da) LCMS->Data

Chemical SILAC workflow for relative quantification of carbonyl metabolites.

Self-Validating Step-by-Step Protocol

Phase 1: Cell Culture & Normalization

Causality: Accurate relative quantification requires identical starting biomass. Normalizing post-extraction introduces pipetting errors.

  • Culture cells in 6-well plates to ~80% confluency. Treat the experimental group with the desired stimulus (e.g., oxidative stress inducer) and the control group with a vehicle.

  • Validation Checkpoint 1: Dedicate one well per condition solely for a BCA Protein Assay. Ensure the variance in total protein concentration between Control and Treated groups is <5%. If variance exceeds 5%, adjust the extraction buffer volume proportionally in Phase 2 to normalize the biomass mathematically.

Phase 2: Metabolite Extraction
  • Rapidly aspirate media and wash cells twice with ice-cold PBS to halt extracellular metabolism.

  • Add 500 µL of ice-cold extraction buffer (Methanol:Water, 80:20 v/v) containing 1 µM of an exogenous ketone (e.g., 2-Pentanone) as an internal validation standard.

  • Scrape cells on ice, transfer to microcentrifuge tubes, and sonicate in an ice bath for 5 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the metabolite-rich supernatant to fresh tubes.

Phase 3: Isotope-Coded Derivatization (ICD)

Causality: Semicarbazone formation is acid-catalyzed. A pH of ~4.0 is optimal to protonate the carbonyl oxygen (increasing electrophilicity) without fully protonating the semicarbazide nitrogen (which would kill its nucleophilicity).

  • Reagent Preparation:

    • Light Reagent: Prepare 100 mM Semicarbazide Hydrochloride in LC-MS grade water.

    • Heavy Reagent: Prepare 100 mM Semicarbazide-13C,15N2 Hydrochloride in LC-MS grade water.

  • To 200 µL of Control extract, add 50 µL of Light Reagent.

  • To 200 µL of Treated extract, add 50 µL of Heavy Reagent.

  • Add 10 µL of 1% Formic Acid to all tubes to ensure optimal acidic pH.

  • Incubate at 40°C for 60 minutes to drive the reaction to completion.

  • Validation Checkpoint 2: Before pooling, run a quick MS scan of a 5 µL aliquot. Monitor for the underivatized 2-Pentanone mass. The absence of this peak confirms >95% derivatization efficiency, validating the reaction kinetics.

Phase 4: Pooling and LC-MS/MS Analysis
  • Mix equal volumes (e.g., 100 µL) of the Light-derivatized Control and Heavy-derivatized Treated samples into a single autosampler vial.

  • Analyze via LC-MS/MS using a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Set the mass spectrometer to Positive ESI mode. Extract the chromatograms for the Light and Heavy pairs (separated by exactly 3.00 Da).

Quantitative Data Presentation

The table below summarizes the expected mass-to-charge ( m/z ) ratios for common target metabolites when utilizing this Chemical SILAC protocol. The mass shift accounts for the loss of water during the condensation reaction.

Target MetaboliteChemical FormulaMonoisotopic Mass (Da)Light Semicarbazone [M+H]+ ( m/z )Heavy Semicarbazone [M+H]+ ( m/z ) Δm/z
Pyruvate C3​H4​O3​ 88.06146.13149.13+3.00
Oxaloacetate C4​H4​O5​ 132.07190.14193.14+3.00
α -Ketoglutarate C5​H6​O5​ 146.10204.17207.17+3.00
4-Hydroxynonenal (4-HNE) C9​H16​O2​ 156.22214.29217.29+3.00

Note: The Heavy/Light ratio of the integrated peak areas directly represents the fold-change of the metabolite in the treated cells relative to the control.

References

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate.[6] Available at: [Link]

  • Novel Isotope-Coded Derivatization Method for Aldehydes Using 14N/15N-Ammonium Acetate and 9,10-Phenanthrenequinone. ACS Publications.[3] Available at: [Link]

  • SCA-13C-15N2 hydrochloride , 10 MG - ARKANLABS. Arkanlabs.[4] Available at: [Link]

  • Mass Spectrometry‐Based Tools to Characterize DNA–Protein Cross‐Linking by Bis‐Electrophiles. Ovid.[1] Available at: [Link]

  • Oxidative stress, mitochondrial dysfunction, and respiratory chain enzyme defects in inflammatory myopathies. Iris Univpm.[2] Available at: [Link]

  • derivatization high-performance liquid: Topics by Science.gov. Science.gov.[5] Available at: [Link]

Sources

Application Note: Advanced Protocol for the Detection and Quantitation of Nitrofuran Metabolites in Aquaculture Products via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitrofurans (including furazolidone, furaltadone, nitrofurantoin, and nitrofurazone) are broad-spectrum antimicrobial prodrugs historically used in aquaculture. Due to severe health risks, including carcinogenicity and aplastic anemia, their use in food-producing animals is strictly banned globally[1].

The Analytical Challenge: Parent nitrofuran drugs have an extremely short in vivo half-life and are rapidly metabolized. The resulting metabolites—AOZ, AMOZ, AHD, and SEM—covalently bind to tissue proteins, forming stable residues that persist for months[1]. Therefore, direct detection of the parent drug is impossible; regulatory monitoring must target these protein-bound metabolites.

The Biochemical Solution: Because these metabolites are highly polar and possess low molecular weights (75–201 Da), they exhibit poor retention on standard reverse-phase LC columns and suffer from severe matrix suppression during mass spectrometry[2]. This protocol overcomes these limitations through a dual-action sample preparation step:

  • Acid Hydrolysis: Cleaves the covalent bonds between the metabolites and the tissue proteins.

  • Derivatization with 2-Nitrobenzaldehyde (2-NBA): Reacts with the primary amine of the released metabolites to form stable, hydrophobic Schiff bases (nitrophenyl derivatives)[3]. This dramatically increases their molecular weight, shifts their chromatographic retention to cleaner regions, and provides a highly ionizable moiety for MS/MS detection[2].

Experimental Workflow

Workflow Step1 1. Tissue Homogenization & IS Spiking Step2 2. Acid Hydrolysis (0.125 M HCl) Step1->Step2 Step3 3. Derivatization (2-NBA, 37°C, 16h) Step2->Step3 Step4 4. Neutralization (pH 7.0 - 7.4) Step3->Step4 Step5 5. Liquid-Liquid Extraction (Ethyl Acetate) Step4->Step5 Step6 6. Evaporation & Reconstitution Step5->Step6 Step7 7. LC-MS/MS Analysis (APCI / ESI+) Step6->Step7

Fig 1: Step-by-step workflow for nitrofuran metabolite extraction and derivatization.

Reagents and Materials

  • Derivatization Reagent: 50 mM 2-Nitrobenzaldehyde (2-NBA) in LC-MS grade Methanol (Prepare fresh daily)[3].

  • Hydrolysis Agent: 0.125 M Hydrochloric Acid (HCl)[3].

  • Neutralization Buffers: 0.1 M Dipotassium hydrogen phosphate ( K2​HPO4​ ) and 0.8 M Sodium Hydroxide (NaOH)[3].

  • Extraction Solvent: HPLC-grade Ethyl Acetate (EtOAc)[3].

  • Internal Standards (IS): Isotopically labeled AOZ-d4, AMOZ-d5, AHD-13C3, and SEM-13C15N2[4].

Step-by-Step Methodology

This protocol is designed as a self-validating system . By introducing isotopically labeled internal standards at the very first step, any variations in hydrolysis efficiency, derivatization kinetics, or extraction recovery are automatically normalized.

Phase 1: Hydrolysis and Derivatization
  • Tissue Homogenization: Weigh 2.0 g (± 0.1 g) of thoroughly homogenized aquaculture tissue (e.g., shrimp, fish muscle) into a 50 mL polypropylene centrifuge tube[3].

  • IS Spiking (Critical Validation Step): Spike the sample with 50 µL of the mixed internal standard solution. Causality: Adding the IS before any chemical treatment ensures it undergoes the exact same matrix suppression and derivatization efficiency as the endogenous analytes, preventing false negatives.

  • Reagent Addition: Add 10 mL of 0.125 M HCl and 200 µL of freshly prepared 50 mM 2-NBA[3]. Vortex vigorously for 15 seconds.

  • Incubation: Incubate the tubes in a shaking water bath at 37°C for 16 hours (overnight)[3].

    • Alternative High-Throughput Route: Microwave-assisted derivatization can be utilized by ramping the temperature to 95°C and holding for 6 minutes, reducing a 16-hour process to minutes while maintaining equivalent Schiff base formation[5].

Phase 2: Neutralization and Extraction
  • Neutralization: Cool samples to room temperature. Add 1 mL of 0.1 M K2​HPO4​ and 1 mL of 0.8 M NaOH[3]. Vortex and verify the pH is between 7.0 and 7.4.

    • Causality: The derivatized nitrofuran metabolites are pH-sensitive. Neutralizing the solution suppresses the ionization of the derivatives, driving them into a lipophilic state that partitions efficiently into the organic extraction solvent.

  • Liquid-Liquid Extraction (LLE): Add 10 mL of Ethyl Acetate to the neutralized solution. Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes at 4°C[3].

  • Phase Separation: Carefully pipette the upper organic (EtOAc) layer into a clean 15 mL tube. Repeat the extraction with an additional 10 mL of EtOAc and combine the organic layers to maximize recovery[6].

Phase 3: Concentration and Reconstitution
  • Evaporation: Evaporate the combined EtOAc extract to complete dryness under a gentle stream of nitrogen gas at 40°C[3].

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of 50:50 (v/v) Methanol/Water[3]. Vortex for 15 seconds and sonicate for 5 minutes.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis[3].

LC-MS/MS Analytical Conditions

Chromatographic Parameters
  • Column: Reverse-phase C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm particle size)[5].

  • Mobile Phase A: 8.5 mM Ammonium Acetate in 0.1% Formic Acid (Aqueous)[5].

  • Mobile Phase B: LC-MS Grade Methanol[5].

  • Gradient: Isocratic hold at 60% A for 2.3 min, ramp to 80% B at 2.4 min (hold 1 min), return to 40% B at 3.5 min for column re-equilibration[5].

Mass Spectrometry Parameters
  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

    • Causality: While Electrospray Ionization (ESI) is common, APCI is highly recommended for nitrofuran metabolites. APCI generates a 3- to 5-fold higher signal for SEM derivatives and is significantly less susceptible to matrix ionization suppression caused by co-eluting aquaculture lipids[2].

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions for 2-NBA Derivatized Metabolites
Parent DrugTarget MetaboliteDerivativePrecursor Ion (m/z)Quantitation Ion (m/z)Confirmation Ion (m/z)
FurazolidoneAOZ2-NP-AOZ336.1134.0104.0
FuraltadoneAMOZ2-NP-AMOZ335.1291.1262.1
NitrofurantoinAHD2-NP-AHD249.1134.0104.0
NitrofurazoneSEM2-NP-SEM209.1166.0192.0

Note: Internal standards (e.g., AMOZ-d5, m/z 340.1 -> 296.1) must be monitored concurrently for accurate quantitation.

System Suitability & Performance Metrics

To ensure the trustworthiness of the data, the protocol must satisfy the following validation criteria:

  • Matrix Blanks: A known negative control matrix must be extracted alongside unknown samples. Note: Trace levels of SEM are occasionally detected in non-treated crustacean shells due to natural environmental factors; establishing a strict baseline is critical[7].

  • Calibration: Matrix-matched calibration curves must yield a coefficient of determination ( R2 ) 0.995[5].

  • Ion Ratios: The ratio of the quantitation ion to the confirmation ion must be within ±20% of the ratio established by the calibration standards[5].

Table 2: Expected Method Performance Metrics
AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Average Recovery (%)
AOZ 0.06 ng/g 0.2 ng/g89 - 107%
AMOZ 0.06 ng/g 0.2 ng/g89 - 107%
AHD 0.06 ng/g 0.2 ng/g89 - 107%
SEM 0.06 ng/g 0.2 ng/g89 - 107%

Data derived from multi-laboratory validated microwave-assisted extraction methods[8].

References

  • Quantitation of Chloramphenicol and Nitrofuran Metabolites in Aquaculture Products Using Microwave-Assisted Derivatization, Automated SPE, and LC-MS/MS. Journal of AOAC International.[Link]

  • Development of an analytical method to detect metabolites of nitrofurans. Aquaculture.[Link]

  • Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization. U.S. Food and Drug Administration (FDA).[Link]

  • Detection of Nitrofuran Metabolites in Shrimp. U.S. Food and Drug Administration (FDA).[Link]

  • Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. U.S. Food and Drug Administration (FDA).[Link]

  • Determination of Antibiotic Residues in Aquaculture Products by Liquid Chromatography Tandem Mass Spectrometry: Recent Trends and Developments from 2010 to 2020. MDPI.[Link]

  • Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermo-Ultrasound-Assisted Derivatization. American Chemical Society (ACS).[Link]

Sources

Application Note: High-Precision GC-MS Quantification of Semicarbazide using Semicarbazide-13C,15N2 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of Semicarbazide (SEM)—a known metabolic biomarker for the banned veterinary antibiotic nitrofurazone and a thermal degradation product of the flour additive azodicarbonamide[1]—poses a significant analytical challenge. Due to its low molecular weight, high polarity, and tendency to form stable adducts with tissue proteins, direct analysis of SEM is highly inefficient.

This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Semicarbazide-13C,15N2 Hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. By integrating acid hydrolysis and 2-nitrobenzaldehyde (2-NBA) derivatization with isotope dilution mass spectrometry, this methodology normalizes matrix effects, extraction losses, and derivatization variability, ensuring high-fidelity quantification in complex biological and food matrices[3].

Mechanistic Rationale & The Role of SIL-IS

The Analytical Challenge of Semicarbazide

Native SEM is a highly polar hydrazine derivative (MW 75.07 g/mol ) that lacks the volatility required for GC-MS and the chromophores necessary for optical detection. Furthermore, in biological matrices (such as poultry, aquaculture tissues, or baby food), SEM rapidly covalently binds to proteins[4]. Therefore, simple solvent extraction only recovers negligible "free" SEM, leading to severe underreporting of contamination.

The Chemical Solution: Hydrolysis and Derivatization

To overcome these limitations, the protocol employs a dual-reaction approach:

  • Acid Hydrolysis: Incubation in 0.1 M HCl cleaves the protein-metabolite bonds, releasing the total bound SEM pool[1].

  • Derivatization: The released SEM is reacted with 2-nitrobenzaldehyde (2-NBA) to form 2-nitrobenzaldehyde semicarbazone (NP-SEM)[3]. This nucleophilic addition reaction significantly increases the molecule's hydrophobicity and volatility, making it highly amenable to GC-MS (and LC-MS/MS) analysis[5].

The Causality of Semicarbazide-13C,15N2 Hydrochloride

Semicarbazide-13C,15N2 Hydrochloride (MW 114.51 g/mol ) features a +3 Da mass shift compared to native SEM[6]. Introducing this SIL-IS at the very beginning of the sample preparation is the cornerstone of this self-validating system. Because the SIL-IS shares the exact physicochemical and thermodynamic properties of native SEM, it undergoes the identical kinetic limitations during the pH-dependent 2-NBA derivatization and exhibits the exact same partition coefficients during liquid-liquid extraction[3]. During GC-MS analysis, the SIL-IS co-elutes with the native NP-SEM, experiencing identical ionization conditions, thereby perfectly canceling out any matrix-induced ion suppression or enhancement[4].

Experimental Workflow

G Sample Homogenized Matrix (Tissue / Food) Spike Spike with SIL-IS (Semicarbazide-13C,15N2) Sample->Spike Hydrolysis Acid Hydrolysis (0.1 M HCl, 37°C) Spike->Hydrolysis Releases bound SEM residues Derivatization Derivatization with 2-NBA (pH 3.5, 37°C) Hydrolysis->Derivatization Forms NP-SEM & NP-SEM-13C,15N2 Extraction Liquid-Liquid Extraction (Ethyl Acetate) Derivatization->Extraction Isolates non-polar derivatives GCMS GC-MS Analysis (SIM / MRM Mode) Extraction->GCMS Evaporate & reconstitute Data Isotope Dilution Quantification GCMS->Data Normalizes matrix effects

Workflow for SEM quantification using Semicarbazide-13C,15N2 SIL-IS and 2-NBA derivatization.

Step-by-Step Protocol & Causality

Materials Required
  • Internal Standard: Semicarbazide-13C,15N2 Hydrochloride (>95% purity)[7].

  • Reagents: 2-nitrobenzaldehyde (2-NBA), 0.1 M HCl, 0.1 M Potassium Phosphate buffer, 0.1 M NaOH, LC-MS grade Ethyl Acetate.

Methodological Steps

Step 1: Matrix Homogenization & Isotope Spiking

  • Action: Weigh 1.0 g of homogenized sample (e.g., tissue or baby food) into a 50 mL centrifuge tube. Add 100 µL of Semicarbazide-13C,15N2 Hydrochloride working solution (100 ng/mL in water).

  • Causality: Spiking the SIL-IS prior to any chemical manipulation ensures that the internal standard is subjected to the exact same degradation, binding, and recovery pathways as the endogenous analyte. This establishes the baseline for isotope dilution theory[1].

Step 2: Acid Hydrolysis

  • Action: Add 5.0 mL of 0.1 M HCl to the sample. Vortex vigorously for 1 minute. Incubate in a water bath at 37°C for 16 hours (overnight).

  • Causality: Nitrofurazone metabolizes into SEM, which rapidly forms stable covalent adducts with tissue proteins. The mild acid hydrolysis at physiological temperatures is required to quantitatively cleave these bonds without degrading the released SEM molecule[1].

Step 3: 2-NBA Derivatization

  • Action: Add 200 µL of 50 mM 2-NBA (prepared in DMSO) to the hydrolysate. Adjust the pH of the mixture strictly to 3.5 using 0.1 M Potassium Phosphate buffer. Incubate at 37°C for 2 hours.

  • Causality: The derivatization is a nucleophilic attack by the hydrazine group of SEM on the aldehyde of 2-NBA. At pH < 2, the hydrazine is fully protonated and non-nucleophilic. At pH > 5, the carbonyl oxygen is insufficiently protonated to be electrophilic. Maintaining a pH of 3.5 provides the optimal thermodynamic environment for maximum semicarbazone (NP-SEM) yield[1].

Step 4: Neutralization & Extraction

  • Action: Adjust the pH to 7.0 using 0.1 M NaOH. Add 5.0 mL of ethyl acetate. Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes. Transfer the upper organic layer to a clean glass tube. Repeat the extraction once more and combine the organic layers.

  • Causality: NP-SEM is significantly less polar than free SEM. Neutralizing the solution ensures the derivative is fully un-ionized, maximizing its partition coefficient into the non-polar ethyl acetate while leaving polar matrix interferents in the aqueous phase[3].

Step 5: Concentration & GC-MS Analysis

  • Action: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS operating in Electron Ionization (EI) Selected Ion Monitoring (SIM) mode.

  • Causality: Concentration increases the method's sensitivity, allowing for Limits of Detection (LOD) in the sub-ppb range. Using SIM mode filters out background matrix noise, focusing the detector solely on the specific fragments of the NP-SEM derivatives[8].

Quantitative Data & Validation

To ensure robust quantification, the GC-MS must be programmed to monitor the specific mass-to-charge (m/z) ratios of the derivatized compounds. The +3 Da mass shift of the SIL-IS ensures no isotopic cross-talk between the native analyte and the internal standard.

Table 1: GC-MS (EI) Analytical Parameters for NP-SEM Derivatives

AnalyteMolecular Weight (Derivative)Target Ion (m/z)Qualifier Ions (m/z)Causality / Function
NP-SEM (Native) 208.17 g/mol 208 178, 134Primary quantification of endogenous SEM contamination.
NP-SEM-13C,15N2 (SIL-IS) 211.17 g/mol 211 181, 137Co-eluting reference to normalize matrix suppression and extraction losses.

Note: For laboratories utilizing LC-MS/MS with Electrospray Ionization (ESI+), the precursor-to-product transitions are typically m/z 209 → 166 for native NP-SEM and m/z 212 → 168 for the SIL-IS[4].

Table 2: Typical Method Validation Parameters (Spiked Matrix)

Validation ParameterTypical ValueScientific Significance
Linearity (R²) > 0.995Ensures accurate quantification across the regulatory calibration range (0.1 - 50 µg/kg).
Recovery (%) 88.8% - 106.1%The SIL-IS perfectly normalizes extraction losses, keeping apparent recovery near 100%[3].
Precision (RSDr) 4.2% - 6.9%High repeatability due to isotope dilution accounting for run-to-run injection variance[3].
Limit of Detection (LOD) 0.1 µg/kgSufficient sensitivity to meet stringent international regulatory limits for nitrofurans[8].

Conclusion

The integration of Semicarbazide-13C,15N2 Hydrochloride into the GC-MS workflow transforms a highly variable extraction process into a mathematically self-correcting system. By accounting for the kinetic variables of acid hydrolysis and 2-NBA derivatization, as well as the thermodynamic variables of liquid-liquid extraction and ionization, this protocol provides drug development professionals and food safety researchers with unparalleled accuracy and trustworthiness in SEM quantification.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Semicarbazide-13C,15N2 Derivatization for LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitrofuran metabolite analysis. Semicarbazide (SEM) is the primary marker residue for the banned veterinary antibiotic nitrofurazone. Because underivatized SEM is a highly polar, low-molecular-weight molecule, it elutes in the dead volume of reversed-phase LC columns and suffers from severe matrix suppression[1].

To achieve regulatory compliance, SEM must be derivatized with 2-nitrobenzaldehyde (2-NBA) to form a hydrophobic nitrophenyl derivative (NP-SEM)[1]. Using Semicarbazide-13C,15N2 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) is critical for correcting extraction losses and derivatization variability. This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to optimize your derivatization efficiency.

Mechanistic Overview & Reaction Workflow

The derivatization of SEM relies on a Schiff base condensation reaction . The primary amine of SEM acts as a nucleophile, attacking the aldehyde carbon of 2-NBA. This reaction requires a delicate pH balance: it must be acidic enough to release protein-bound SEM from tissue matrices, but not so acidic that the primary amine becomes fully protonated and loses its nucleophilicity.

Workflow A 1. Sample + SEM-13C,15N2 IS (Isotope Tracking Initiated) B 2. Acid Hydrolysis (0.125 M HCl) A->B Disrupts tissue matrix C 3. 2-NBA Addition (50 mM in Methanol) B->C Releases protein-bound SEM D 4. Incubation (37°C / 16h OR 60°C / 2h) C->D Schiff base condensation E 5. Neutralization (pH 7.3 ± 0.2) D->E Halts reaction F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F Maximizes organic partitioning G 7. LC-MS/MS Analysis (NP-SEM-13C,15N2) F->G Concentrates target analyte

Workflow for SEM-13C,15N2 acid hydrolysis, 2-NBA derivatization, and LC-MS/MS extraction.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol is designed as a self-validating system . By introducing the SIL-IS at the very first step, any downstream thermodynamic failures or extraction losses are proportionally mirrored by the internal standard, preventing false negatives.

Step 1: Matrix Spiking & Acid Hydrolysis
  • Weigh 2.0 g (± 0.1 g) of homogenized sample matrix into a 50 mL centrifuge tube[2].

  • Self-Validation Initiation: Spike the matrix with 100 µL of Semicarbazide-13C,15N2 working solution (e.g., 10 ng/mL). Vortex briefly.

  • Add 10 mL of 0.125 M HCl[2].

    • Causality: The hydrochloric acid serves a dual purpose: it hydrolyzes the covalent bonds tethering SEM to tissue proteins and establishes the mildly acidic environment required to catalyze the subsequent imine formation[1].

Step 2: Schiff Base Derivatization
  • Add 400 µL of freshly prepared 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol[2].

  • Vortex for 15 seconds to ensure homogeneous dispersion.

  • Incubate the samples. For standard workflows, incubate in a water bath at 37°C for 16 hours[2]. For high-throughput needs, utilize an ultrasonic bath at 60°C for 2 hours[3].

Step 3: Neutralization & Liquid-Liquid Extraction (LLE)
  • Cool samples to room temperature.

  • Add 1 mL of 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH to neutralize the solution. Strictly adjust to pH 7.3 ± 0.2 [2].

    • Causality: The NP-SEM derivative is neutral at pH 7.3. If the solution remains acidic, the derivative stays partially protonated, drastically reducing its partition coefficient into the organic solvent.

  • Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 3000 rpm for 5 minutes[2].

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C[4].

Step 4: Reconstitution & System Suitability Check
  • Reconstitute the residue in 1.0 mL of the initial LC mobile phase (e.g., 90:10 Water:Methanol).

  • Self-Validation Check: During LC-MS/MS analysis, monitor the absolute peak area of the NP-SEM-13C,15N2 transition. A sudden drop in the IS area across a batch indicates a systemic failure in the neutralization pH or derivatization yield, automatically invalidating the batch before erroneous data is reported.

Quantitative Optimization Parameters

Optimizing the kinetic energy of the reaction can significantly reduce sample turnaround times. Below is a comparison of established derivatization parameters and their impact on analytical performance.

MethodReagent ConcentrationAcid HydrolysisTemp & TimeAverage RecoveryLOD (µg/kg)
Traditional (FDA) 50 mM 2-NBA0.125 M HCl37°C for 16 h85 - 95%0.15 - 0.30
Ultrasonic-Assisted 25 mmol/L 2-NBA0.20 M HCl60°C for 2 h88 - 98%0.25 - 0.33
Rapid Apta-Extraction 1.5 µM 2-NBA0.10 M HClRT for 5 h> 80%0.03

(Data synthesized from FDA LIB 4597[2], ACS Omega optimizations[3], and MDPI rapid extraction protocols[5].)

Troubleshooting Guides & FAQs

Q: Why is the absolute response of the SEM-13C,15N2 internal standard suddenly dropping in my latest batches? A: This is almost universally caused by a failure during the neutralization step prior to extraction.

  • Causality: The Schiff base condensation is a reversible reaction. If the sample is not strictly neutralized to pH 7.3 ± 0.2, the NP-SEM derivative can hydrolyze back into free SEM and 2-NBA. Furthermore, at an acidic pH, the derivative is less hydrophobic, which prevents it from partitioning effectively into the ethyl acetate layer during LLE[2]. Actionable fix: Always verify the pH of a "dummy" matrix sample using a calibrated pH meter before proceeding to the extraction phase.

Q: We are experiencing severe peak tailing and signal suppression for both the analyte and the SIL-IS. What is the root cause? A: The root cause is ESI source saturation due to unreacted 2-NBA and co-extracted matrix lipids.

  • Causality: 2-NBA is added in massive molar excess (e.g., 50 mM) to drive the derivatization reaction forward via Le Chatelier's principle. If post-extraction cleanup is insufficient, residual 2-NBA will co-elute with the target analytes, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression.

  • Actionable fix: Implement a dispersive solid-phase extraction (dSPE) or QuEChERS cleanup step[1]. Alternatively, adjust your LC gradient to ensure the highly hydrophobic 2-NBA elutes well after the NP-SEM derivative.

Q: Can we shorten the 16-hour derivatization time? It is creating a bottleneck in our high-throughput screening. A: Yes. The traditional 16-hour incubation at 37°C is a kinetic limitation, not a thermodynamic one.

  • Causality: By increasing the kinetic energy of the system, the collision frequency between SEM and 2-NBA increases. Peer-reviewed optimizations have validated that using thermostatic ultrasound-assisted derivatization at 60°C reduces the required reaction time to just 2 hours. This method maintains recoveries above 88% and keeps limits of detection well below the 1.0 µg/kg regulatory threshold[3].

References

  • Title: A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Detection of Nitrofuran Metabolites in Shrimp (LIB 4597) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization Source: ACS Omega URL: [Link]

  • Title: Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination Source: MDPI URL: [Link]

  • Title: Determination and Investigation the Nitrofurazone's Metabolite Semicarbazide in Macrobrachium Nipponese Prawns Source: SciSpace URL: [Link]

Sources

Technical Support Center: Enhancing LC-MS Sensitivity for Semicarbazide-¹³C,¹⁵N₂ Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analysis of Semicarbazide (SEM) and its isotopically labeled internal standard, Semicarbazide-¹³C,¹⁵N₂ Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the sensitivity of your LC-MS assays. Drawing from extensive field experience and established scientific principles, this resource aims to empower you to overcome common analytical challenges and achieve reliable, high-sensitivity results.

Section 1: Troubleshooting Guide for Low Sensitivity

Low signal intensity for Semicarbazide-¹³C,¹⁵N₂ Hydrochloride can be a significant hurdle in achieving accurate quantification. This section addresses common causes and provides a systematic approach to troubleshooting.

Question: My signal for Semicarbazide-¹³C,¹⁵N₂ Hydrochloride is weak or undetectable. What are the primary areas I should investigate?

Answer: A weak or absent signal for your internal standard is a critical issue that can compromise your entire analytical run. The root cause can typically be traced back to one of three areas: sample preparation, liquid chromatography (LC) conditions, or mass spectrometry (MS) parameters.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow cluster_sample Sample Preparation Checks cluster_lc LC Condition Checks cluster_ms MS Parameter Checks start Start | Low Signal for IS sample_prep Sample Preparation - Derivatization Efficiency? - Extraction Recovery? - Matrix Effects? start->sample_prep Investigate lc_params LC Parameters - Chromatography Issues? - Mobile Phase? - Column Health? sample_prep->lc_params If OK deriv Verify Derivatization ms_params MS Parameters - Ionization Efficiency? - Source Conditions? - Detector Settings? lc_params->ms_params If OK chrom Evaluate Peak Shape solution Solution | Optimized Method ms_params->solution If Optimized ion Optimize Ion Source extract Check Extraction matrix Assess Matrix Effects mobile Confirm Mobile Phase column Inspect Column detect Verify Detector

Caption: Troubleshooting workflow for low internal standard signal.

Detailed Troubleshooting Steps:
1. Sample Preparation and Derivatization

Semicarbazide is a small, polar molecule, which often necessitates derivatization to improve its retention on reversed-phase columns and enhance its ionization efficiency.[1] The most common derivatizing agent is 2-nitrobenzaldehyde (2-NBA).[2][3]

Question: How can I ensure my derivatization with 2-nitrobenzaldehyde is efficient?

Answer: Incomplete derivatization is a frequent cause of low signal. Here’s how to troubleshoot it:

  • pH of the Reaction: The reaction of semicarbazide with 2-NBA is pH-dependent. Ensure the pH of your sample extract is neutralized before adding the derivatizing agent.[1] Acidic conditions from the initial sample hydrolysis step must be adjusted for the reaction to proceed efficiently.[4]

  • Reagent Concentration and Incubation: Verify that the concentration of 2-NBA is sufficient to drive the reaction to completion. A common practice is to use a concentration of 50 mM 2-NBA in dimethyl sulfoxide (DMSO).[4] Incubation is also critical; overnight incubation at 37°C is often recommended to ensure the reaction is complete.[4]

  • Purity of the Labeled Standard: Confirm the chemical and isotopic purity of your Semicarbazide-¹³C,¹⁵N₂ Hydrochloride standard.[5] The Certificate of Analysis (CoA) from the supplier will provide this information.[5]

Protocol 1: Verification of Derivatization Efficiency

  • Prepare two sets of standards: one with the underivatized Semicarbazide-¹³C,¹⁵N₂ Hydrochloride and another with the 2-NBA derivative.

  • Analyze both sets by LC-MS.

  • Compare the peak areas. A significantly smaller peak area for the underivatized standard in your derivatized samples indicates a successful reaction.

2. Liquid Chromatography (LC) Optimization

The chromatographic separation is crucial for removing matrix interferences and ensuring a stable baseline for accurate integration.

Question: What are the optimal LC conditions for Semicarbazide-¹³C,¹⁵N₂ Hydrochloride analysis?

Answer: Both reversed-phase (after derivatization) and hydrophilic interaction liquid chromatography (HILIC) (for underivatized analysis) can be employed.

  • Reversed-Phase Chromatography (with 2-NBA derivatization):

    • Column: A C18 column is commonly used.[4] For example, an ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) has been shown to be effective.[4]

    • Mobile Phase: A typical mobile phase consists of acetonitrile and water with additives like formic acid and ammonium acetate to improve peak shape and ionization.[4] A gradient elution is often necessary to separate the analyte from matrix components.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) (without derivatization):

    • Column: A HILIC column, such as a Waters Acquity UPLC® BEH HILIC (1.8 μm, 100 mm × 2.1 mm), can be used for the direct analysis of the polar semicarbazide molecule.[1]

    • Mobile Phase: HILIC typically uses a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[1]

Question: I'm observing poor peak shape (e.g., tailing, broadening). How can I improve it?

Answer: Poor peak shape can lead to inaccurate integration and reduced sensitivity.

  • Mobile Phase Additives: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.[1]

  • Column Health: Ensure your column is not overloaded or contaminated. Regular flushing and using a guard column can extend column lifetime and maintain performance.[6]

  • Dead Volume: Minimize dead volume in your LC system by using appropriate tubing and fittings to prevent peak broadening.[7]

3. Mass Spectrometry (MS) Optimization

Fine-tuning the MS parameters is essential for maximizing the signal of your isotopically labeled internal standard.

Question: What are the key MS parameters to optimize for Semicarbazide-¹³C,¹⁵N₂ Hydrochloride?

Answer: Electrospray ionization (ESI) in positive mode is typically used for the analysis of semicarbazide and its derivatives.[3][8]

Table 1: Key MS Parameters for Optimization

ParameterRecommended Starting PointRationale for Optimization
Capillary Voltage 0.8 - 4.5 kV[1][9]Optimizes the formation of charged droplets in the ESI source.
Cone Voltage 12 V[1]Affects the transmission of ions from the atmospheric pressure region to the mass analyzer.
Collision Energy 12 V[1]For MS/MS, this parameter is crucial for achieving optimal fragmentation of the precursor ion.
Source Temperature 300 °C[1]Aids in the desolvation of the charged droplets.
Desolvation Gas Flow 1000 L/h (N₂)[1]Assists in solvent evaporation from the droplets.
  • Ion Transitions (MRM): For quantitative analysis using tandem mass spectrometry (MS/MS), monitoring specific multiple reaction monitoring (MRM) transitions is key.

    • For underivatized Semicarbazide-¹³C,¹⁵N₂: A common transition is m/z 79.0 > 33.0.[1]

    • For the 2-NBA derivative: The transition for the internal standard is typically m/z 168 > [daughter ion].[2]

MS_Optimization cluster_source Ion Source cluster_analyzer Mass Analyzer Capillary Voltage Capillary Voltage Source Temperature Source Temperature Gas Flows Gas Flows Cone Voltage Cone Voltage Collision Energy Collision Energy Ion Source Ion Source Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Ion Transmission Detector Detector Mass Analyzer->Detector Signal

Caption: Key areas for MS parameter optimization.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of Semicarbazide-¹³C,¹⁵N₂ Hydrochloride.

Q1: Is derivatization always necessary for the analysis of semicarbazide?

A1: While derivatization with agents like 2-nitrobenzaldehyde is a widely used approach to improve chromatographic retention and sensitivity in reversed-phase LC-MS, it is not strictly necessary.[2][3] The use of HILIC allows for the direct analysis of the underivatized, polar semicarbazide molecule, offering a simpler and faster sample preparation workflow.[1] However, the sensitivity of the HILIC method may be lower than that of the derivatization method.[1]

Q2: How can I mitigate matrix effects in my analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis, particularly with complex matrices like food or biological samples.[1][8][10]

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.[2] For example, primary-secondary amine (PSA) sorbents can be effective for cleaning up food samples.[4]

  • Chromatographic Separation: Ensure that your analyte is well-separated from the bulk of the matrix components.

  • Use of an Isotopically Labeled Internal Standard: Semicarbazide-¹³C,¹⁵N₂ Hydrochloride is an ideal internal standard as it co-elutes with the native analyte and experiences similar matrix effects, thus providing accurate correction for any signal suppression or enhancement.[2]

Q3: What is the expected stability of Semicarbazide-¹³C,¹⁵N₂ Hydrochloride solutions?

A3: Stock solutions of Semicarbazide-¹³C,¹⁵N₂ Hydrochloride are typically prepared in a solvent like methanol or acetonitrile and should be stored at -20°C to prevent degradation.[1] Working solutions should be freshly prepared for each analytical run to ensure accuracy.[1] It is also advisable to store solutions in a dark place, as semicarbazide can be unstable under UV radiation.[4]

Q4: Can I use other derivatization reagents besides 2-nitrobenzaldehyde?

A4: While 2-NBA is the most common, other derivatization reagents have been explored. For instance, 4-nitrobenzoyl chloride has been used for the derivatization of semicarbazide for HPLC-UV analysis.[11] For fluorescence detection, 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC) has been utilized.[12] However, for LC-MS applications, 2-NBA remains the most widely validated and utilized reagent.

Q5: What are the typical limits of detection (LOD) and quantification (LOQ) I can expect to achieve?

A5: The achievable LOD and LOQ will depend on the matrix, sample preparation method, and the sensitivity of your LC-MS system. With derivatization and a modern tandem quadrupole mass spectrometer, LODs in the range of 0.1 to 0.5 µg/kg and LOQs from 0.25 to 1 µg/kg have been reported in various food and biological matrices.[3][13]

References

  • Determination of semicarbazide in marine crustaceans by ultra-performance liquid chromatography tandem mass spectrometry with an improved. TSI Journals. Available at: [Link]

  • LC–MS/MS Analysis for Semicarbazide in Food. Food and Drink Federation. Available at: [Link]

  • A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Determination of semicarbazide residue in human urine samples using liquid chromatography-tandem mass spectrometry. Taylor & Francis Online. Available at: [Link]

  • Rapid determination of trace semicarbazide in flour products by high-performance liquid chromatography based on a nucleophilic substitution reaction. PubMed. Available at: [Link]

  • Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. PubMed. Available at: [Link]

  • Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS) - In-house method validation. ResearchGate. Available at: [Link]

  • LC-MS/MS analysis for semicarbazide in food. ResearchGate. Available at: [Link]

  • A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection. ResearchGate. Available at: [Link]

  • Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation. PubMed. Available at: [Link]

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. Available at: [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu. Available at: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Metrolab. Available at: [Link]

  • Determination of semicarbazide in baby food by liquid chromatography/tandem mass spectrometry: interlaboratory validation study. PubMed. Available at: [Link]

  • In-house validation of liquid chromatography tandem mass spectrometry for determination of semicarbazide in eggs and stability of analyte in matrix. PubMed. Available at: [Link]

  • LC/MS Applications for Drug Residues in Foods. Agilent. Available at: [Link]

  • LC-MS method for determining the activity of semicarbazide-sensitive amine oxidase in rodents. Royal Society of Chemistry. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element. Available at: [Link]

  • Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. University of North Dakota. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Available at: [Link]

  • LC-MS/MS – Points of attention when using isotope labelled standards. Wageningen University & Research. Available at: [Link]

  • Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC–MS–MS)—In-house method validation. Scilit. Available at: [Link]

  • Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. ResearchGate. Available at: [Link]

  • Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. PubMed. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • Semicarbazide hydrochloride. SIELC Technologies. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Preparation method of stable isotope 13C and 15N labeled semicarbazide hydrochloride. Google Patents.

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Technical Support Center: Addressing Matrix Effects in Semicarbazide-13C,15N2 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Semicarbazide (SEM) food analysis. Semicarbazide is a highly polar, low-molecular-weight metabolite of the banned antibiotic nitrofurazone, and is also a byproduct of food processing agents like azodicarbonamide. Quantifying SEM in complex matrices (e.g., crustaceans, meat, honey, and baby food) presents severe chromatographic and mass spectrometric challenges.

This guide provides drug development professionals and analytical scientists with mechanistic troubleshooting strategies, self-validating protocols, and authoritative insights to resolve matrix effects using the stable isotope-labeled internal standard (SIL-IS), Semicarbazide-13C,15N2 Hydrochloride.

I. Mechanistic Workflow of SEM Derivatization

SEM_Derivatization_Pathway A Native SEM (m/z 75) & SIL-IS (m/z 79) C Acidic Conditions (pH 3.5 optimal) A->C B 2-Nitrobenzaldehyde (2-NBA) Derivatization Reagent B->C D NBz-SEM Derivative (m/z 208/212) C->D Nucleophilic Addition & Dehydration E Reversed-Phase LC Increased Retention D->E Increased Lipophilicity F ESI-MS/MS Enhanced Ionization & S/N E->F Matrix Separation

Chemical and chromatographic causality of 2-NBA derivatization for SEM LC-MS/MS analysis.

II. Troubleshooting Guides & FAQs

Q1: Why am I still experiencing severe ion suppression in my LC-MS/MS data even though I am using Semicarbazide-13C,15N2 Hydrochloride? A: A common misconception is that a SIL-IS eliminates matrix effects. It does not. Semicarbazide-13C,15N2 corrects for quantification errors caused by matrix effects because the suppression affects both the native analyte and the SIL-IS equally. However, if co-eluting matrix components (like phospholipids or residual proteins) heavily compete for charge in the Electrospray Ionization (ESI) source, the absolute signal of both compounds will plummet. This drastically reduces your Signal-to-Noise (S/N) ratio and compromises your Limit of Detection (LOD). Causality & Solution: If the absolute peak area of your SIL-IS in the matrix sample drops by >40% compared to a neat solvent standard, your extraction is too dirty. You must implement a Solid Phase Extraction (SPE) cleanup step post-derivatization to physically remove the competing matrix suppressors 1.

Q2: Why is the derivatization step with 2-nitrobenzaldehyde (2-NBA) considered mandatory for Reversed-Phase LC (RPLC)? A: Native SEM has a very low molecular weight (75 Da) and is highly polar. In RPLC, it elutes in the void volume alongside a massive influx of polar matrix components, leading to complete signal quenching. Furthermore, m/z 75 falls directly into the high-background chemical noise region of the mass spectrometer. Causality: Derivatizing with 2-NBA yields a semicarbazone derivative (NBz-SEM) with a higher mass (208 Da for native, 212 Da for SIL-IS). The addition of the hydrophobic nitrobenzyl group drastically increases the molecule's lipophilicity, retaining it longer on the RPLC column and successfully separating it from early-eluting matrix suppressors. Additionally, the imine derivative better stabilizes the positive charge during ESI, significantly boosting ionization efficiency 1.

Q3: My derivatization efficiency is inconsistent, leading to variable recoveries. How can I optimize this reaction? A: Inconsistency usually stems from suboptimal pH during the nucleophilic addition of SEM to 2-NBA. While many legacy protocols use 0.1 M HCl (pH ~1) for 16 hours at 37°C, kinetic studies indicate that the rate of semicarbazone formation actually peaks at approximately pH 3.5. At highly acidic pH levels, the protonation of the SEM amino group reduces its nucleophilicity, slowing the reaction 2. Solution: Buffer your extraction to pH 3.5 to accelerate the reaction to completion within 1–2 hours.

Q4: Are there alternative analytical strategies that avoid the lengthy 2-NBA derivatization process entirely? A: Yes. Recent methodologies utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with modified QuEChERS extraction. Causality: HILIC stationary phases are explicitly designed to retain highly polar, underivatized compounds. By using a high-organic mobile phase, HILIC retains native SEM (and its SIL-IS) long enough to separate it from bulk matrix interferences. This approach reduces matrix effects to acceptable levels (7.9% to 24.3% signal loss) while cutting sample preparation time by eliminating the overnight derivatization step 3.

III. Self-Validating Experimental Protocol: SEM Extraction & Derivatization

To ensure scientific integrity, this protocol is designed as a self-validating system . By strategically placing the SIL-IS spike at the very beginning of the workflow, any downstream losses or incomplete reactions are mathematically neutralized.

Step 1: Homogenization & Isotope Spiking (The Validation Anchor)

  • Weigh 2.0 g of homogenized food matrix (e.g., crustacean muscle or egg powder) into a 50 mL polypropylene centrifuge tube.

  • Critical QC Step: Immediately spike the sample with 100 µL of Semicarbazide-13C,15N2 working solution (100 ng/mL). Causality: Spiking before hydrolysis ensures the SIL-IS undergoes the exact same bound-residue release and derivatization kinetics as the native analyte. The Native/SIL-IS peak area ratio becomes locked, validating the entire downstream extraction.

Step 2: Acid Hydrolysis & Derivatization

  • Add 5.0 mL of 0.2 M HCl to the homogenate to release tissue-bound SEM metabolites.

  • Add 150 µL of 2-nitrobenzaldehyde (2-NBA) solution (0.1 M in DMSO).

  • Vortex vigorously for 1 minute. Incubate in a shaking water bath at 37°C for 16 hours (or optimize to pH 3.5 for a 2-hour incubation).

Step 3: Neutralization & Liquid-Liquid Extraction (LLE)

  • Cool the samples to room temperature.

  • Add 0.1 M Potassium Phosphate buffer and adjust the pH to 7.0–7.5 using 1 M NaOH. Causality: Neutralization is required to drive the NBz-SEM derivative into the organic phase during extraction.

  • Add 8.0 mL of Ethyl Acetate. Centrifuge at 3900 × g for 10 minutes. Transfer the organic supernatant to a clean tube.

Step 4: Solid Phase Extraction (SPE) Cleanup (Matrix Effect Mitigation)

  • Evaporate the Ethyl Acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 2 mL of Methanol:Water (5:95, v/v).

  • Pass the extract through a pre-conditioned polymeric reversed-phase SPE cartridge. Wash with 5% Methanol and elute with 100% Ethyl Acetate. Self-Validation Check: Compare the absolute peak area of the SIL-IS in this final extract to a neat solvent standard. A recovery of >60% validates that ion suppression has been successfully mitigated.

Step 5: LC-MS/MS Acquisition

  • Reconstitute the final dried eluate in the initial LC mobile phase.

  • Monitor MRM transitions: Native NBz-SEM (m/z 209 → 166, 192) and SIL-IS NBz-SEM (m/z 212 → 168).

IV. Quantitative Data: Matrix Effects & Recovery Comparison

The table below summarizes the expected performance metrics across different matrices and analytical strategies, demonstrating how matrix complexity dictates the required methodology 34.

Matrix TypeExtraction MethodAnalytical StrategyMatrix Effect (%)Recovery (%)
Crustacean Muscle Modified QuEChERSHILIC-MS/MS (Underivatized)-7.9 to -24.378.2 - 95.4
Meat-Based Baby Food Acid Hydrolysis + SPERPLC-MS/MS (2-NBA Derivatized)Non-significant87.8 - 107.2
Rice-Based Baby Food Acid Hydrolysis + SPERPLC-MS/MS (2-NBA Derivatized)Significant (Suppression)85.0 - 102.0
Commercial Bread Aqueous ExtractionRPLC-MS/MS (2-NBA Derivatized)Minimal~80.0

V. References

  • Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry Source: LC-GC Europe / Amazonaws

  • The Determination of Semicarbazide (N-Aminourea) in Commercial Bread Products by Liquid Chromatography−Mass Spectrometry Source: Journal of Agricultural and Food Chemistry - ACS Publications

  • A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI

  • Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation Source: PubMed / NIH

Sources

Technical Support Center: Troubleshooting Semicarbazide-13C,15N2 Hydrochloride Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantification of Semicarbazide (SEM) and its stable isotope-labeled internal standard, Semicarbazide-13C,15N2 Hydrochloride.

SEM is a critical biomarker for the illicit use of the veterinary antibiotic nitrofurazone and a known food contaminant[1]. However, its low molecular weight and high polarity make direct chromatographic analysis notoriously difficult, often resulting in severe peak shape degradation (tailing, splitting, or fronting). This guide synthesizes field-proven methodologies, root-cause diagnostics, and validated protocols to restore chromatographic integrity.

I. Diagnostic Logic & Workflow

Before altering your instrument parameters, it is critical to isolate the root cause of the peak shape anomaly. The logical relationship between the chosen methodology and the resulting chromatographic failure is mapped in the diagnostic workflow below.

G Start Poor Peak Shape (SEM-13C,15N2) Method Which LC Method? Start->Method RPLC Reversed-Phase (RPLC) with 2-NBA Derivatization Method->RPLC Derivatized HILIC HILIC (Underivatized) Method->HILIC Direct Analysis DerivCheck Check Derivatization: pH 7.0-7.5, 37°C, 16h RPLC->DerivCheck Tailing/Broadening ExtractCheck Check LLE/SPE Cleanup: Remove Matrix Interferences RPLC->ExtractCheck Splitting/Shoulders SolventCheck Check Injection Solvent: Must be >75% Aprotic/Organic HILIC->SolventCheck Fronting/Broadening BufferCheck Check Mobile Phase Buffer: Need 5-10mM NH4Ac HILIC->BufferCheck Tailing

Diagnostic workflow for troubleshooting SEM-13C,15N2 peak shape.

II. Frequently Asked Questions & Troubleshooting Guides

Q1: Why does SEM-13C,15N2 exhibit severe peak tailing or elute in the void volume on a standard C18 column?

The Causality: Semicarbazide is a highly polar, low-molecular-weight hydrazine derivative. On a standard reversed-phase (C18) column, it lacks the hydrophobicity required for meaningful partitioning into the stationary phase. Consequently, it elutes in or near the void volume. When an analyte elutes this early, it is highly susceptible to matrix suppression and secondary interactions with unendcapped surface silanols on the silica support, which physically manifests as severe peak tailing or broadening.

The Solution: To achieve sharp, symmetrical peaks in RPLC, the polarity of SEM must be masked. This is universally achieved via chemical derivatization with 2-nitrobenzaldehyde (2-NBA) to form a highly hydrophobic nitrophenyl-semicarbazone (NP-SEM) derivative[2]. The isotope-labeled internal standard, SEM-13C,15N2, behaves identically, forming NP-SEM-13C,15N2 (m/z 212)[3].

Q2: How do I optimize the 2-nitrobenzaldehyde (2-NBA) derivatization protocol to ensure sharp, symmetrical peaks?

The Causality: Poor peak shape in derivatized methods is almost always traced back to incomplete derivatization or poor pH control during the extraction phase. The reaction between SEM and 2-NBA is pH-dependent. If the solution is too acidic during extraction, the derivative will not partition efficiently into the organic extraction solvent (like ethyl acetate), leading to low recovery and co-extraction of polar matrix interferents that distort the chromatographic peak[1].

Self-Validating Protocol: Standard 2-NBA Derivatization & Extraction This methodology ensures complete conversion and optimal cleanup, yielding sharp peaks on C18 columns[2].

  • Hydrolysis & Spiking: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube. Spike with SEM-13C,15N2 internal standard to achieve a final concentration of 5 ng/g. Add 5 mL of 0.2 M HCl. Rationale: Mild acid hydrolysis releases tissue-bound SEM metabolites.

  • Derivatization: Add 150 µL of 0.1 M 2-nitrobenzaldehyde (2-NBA) prepared in dimethyl sulfoxide (DMSO). Vortex thoroughly. Incubate in a water bath at 37 °C for 16 hours (or utilize a validated 2-hour microwave-assisted reaction)[4].

  • Neutralization (Critical Step): Post-incubation, adjust the pH of the homogenate to strictly between 7.0 and 7.5 using 0.1 M potassium phosphate or 1 M NaOH. Rationale: Neutralization is mandatory to drive the NP-SEM derivative into the organic phase during the next step.

  • Liquid-Liquid Extraction (LLE): Add 8 mL of ethyl acetate. Shake vigorously for 10 minutes, then centrifuge at 3900 × g for 10 minutes. Transfer the upper organic layer to a clean tube.

  • Concentration & Reconstitution: Evaporate the ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% Methanol / 90% Water with 2 mM ammonium acetate). Filter through a 0.22 µm membrane before LC-MS/MS injection.

Workflow Step1 Step 1: Hydrolysis 0.2 M HCl + SEM-13C,15N2 37°C Step2 Step 2: Derivatization Add 2-NBA Incubate 16h at 37°C Step1->Step2 Step3 Step 3: Neutralization Adjust pH to 7.0-7.5 using K-Phosphate Step2->Step3 Step4 Step 4: Extraction LLE with Ethyl Acetate or SPE cleanup Step3->Step4 Step5 Step 5: LC-MS/MS Reconstitute & Inject Target m/z 212 Step4->Step5

Standard experimental workflow for SEM derivatization and extraction.

Q3: I am using HILIC to avoid the lengthy derivatization step, but my peaks are broad and asymmetric. What is the root cause?

The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to derivatization, allowing direct analysis of underivatized SEM-13C,15N2[5]. However, HILIC relies on a water-enriched layer on the surface of the stationary phase. If your sample is injected in a highly aqueous solvent (e.g., >50% water), the injection solvent acts as a strong eluent. It disrupts the water layer and drags the analyte down the column, resulting in severe peak fronting, splitting, or massive broadening.

The Solution:

  • Solvent Matching: Ensure the final sample extract is reconstituted in a solvent that closely matches the initial HILIC mobile phase—typically >75% to 85% acetonitrile .

  • Buffer Concentration: HILIC requires adequate ionic strength to maintain peak shape and prevent secondary electrostatic interactions. Ensure your aqueous mobile phase contains at least 5 to 10 mM ammonium formate or ammonium acetate[5].

Q4: How do matrix effects alter peak shape, and how does the internal standard correct this?

The Causality: Biological matrices (e.g., crustaceans, meat, eggs) contain endogenous phospholipids and proteins that co-elute with the analyte. These interferents can overload the stationary phase locally, causing peak shoulders or splitting. Furthermore, they compete for charge in the electrospray ionization (ESI) source, leading to signal suppression. The Solution: The addition of Semicarbazide-13C,15N2 Hydrochloride at the very beginning of the sample preparation acts as a self-validating system. Because it is chemically identical to native SEM, it experiences the exact same derivatization kinetics, extraction losses, and matrix-induced peak distortions. By quantifying the ratio of the native SEM peak area to the SEM-13C,15N2 peak area, you mathematically nullify the impact of matrix suppression and extraction inefficiency[6].

III. Quantitative Data & Methodological Summaries

Table 1: LC-MS/MS Chromatographic Parameters Comparison

A quick-reference guide comparing the two primary analytical pathways for SEM-13C,15N2.

ParameterDerivatized RPLC Method[1]Underivatized HILIC Method[5]
Target Analyte NP-SEM-13C,15N2SEM-13C,15N2 (Free)
Precursor m/z 212.078.0
Column Type C18 (e.g., CAPCELL PAK, 100 x 2.0 mm)HILIC (e.g., BEH Amide, 100 x 2.1 mm)
Mobile Phase A 2 mM Ammonium Acetate + 0.1% Formic Acid10 mM Ammonium Formate in Water
Mobile Phase B Methanol or AcetonitrileAcetonitrile (0.1% Formic Acid)
Initial Gradient 17% B (High Aqueous)90% B (High Organic)
Injection Solvent 10-20% Methanol in Water>80% Acetonitrile
Table 2: Troubleshooting Matrix for Peak Shape Anomalies
SymptomProbable CauseCorrective Action
Peak Tailing (RPLC) Secondary silanol interactions or incomplete derivatization.Verify pH was exactly 7.0-7.5 prior to LLE. Ensure column is fully endcapped.
Peak Fronting (HILIC) Injection solvent is too strong (too much water).Dilute sample extract with pure acetonitrile to >80% organic before injection.
Peak Splitting Column overloading or severe matrix interference.Reduce injection volume (e.g., from 10 µL to 2 µL). Implement an SPE cleanup step.
Retention Time Shift Mobile phase evaporation or buffer depletion.Remake mobile phases fresh. Ensure buffer salts (Ammonium Acetate) are fully dissolved.

IV. References

  • [3] LC–MS/MS Analysis for Semicarbazide in Food. Amazon Web Services (AWS) / FDA Archival. Available at:[Link]

  • [2] Szilagyi, S., & de la Calle, B. Development and validation of an analytical method for the determination of semicarbazide in fresh egg and in egg powder based on the use of liquid chromatography tandem mass spectrometry. Anal Chim Acta. 2006. Available at:[Link]

  • [5] A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. 2025. Available at: [Link]

  • [1] Determination and Investigation the Nitrofurazone's Metabolite Semicarbazide in Macrobrachium Nipponese Prawns. SciSpace. 2015. Available at: [Link]

  • [4] Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Queen's University Belfast. 2021. Available at:[Link]

Sources

Improving recovery of Semicarbazide-13C,15N2 Hydrochloride during sample extraction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrofuran Metabolite Analysis. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with the extraction and quantification of Semicarbazide (SEM), a primary marker residue for the banned veterinary antibiotic nitrofurazone[1].

Due to its low molecular weight and high polarity, SEM cannot be efficiently extracted directly from complex biological matrices. It requires concurrent acid hydrolysis and chemical derivatization, typically with 2-nitrobenzaldehyde (2-NBA), to form a hydrophobic nitrophenyl derivative (NP-SEM)[2]. To accurately quantify this process and correct for matrix effects, the stable isotope-labeled internal standard Semicarbazide-13C,15N2 Hydrochloride (SEM-13C,15N2 HCl) is utilized[3].

Below, you will find our diagnostic workflow, troubleshooting FAQs, quantitative performance data, and a self-validating experimental protocol.

Core Analytical Workflow

SEM_Workflow A Sample Matrix (Crustacean/Honey/Meat) B Acid Hydrolysis (0.1M - 0.2M HCl) A->B Release tissue-bound residues C Spike Internal Standard (SEM-13C,15N2 HCl) B->C Isotope equilibration D Derivatization (2-Nitrobenzaldehyde, 37°C, 16h) C->D Form NP-SEM-13C,15N2 E Neutralization (Adjust pH to 7.0 - 7.5) D->E Prepare for extraction F Extraction & Cleanup (LLE with EtOAc or SPE/QuEChERS) E->F Isolate target analyte G LC-MS/MS Analysis (MRM Mode) F->G Quantify

Workflow for SEM-13C,15N2 extraction and 2-NBA derivatization.

Troubleshooting FAQs: Chemical Derivatization & Matrix Effects

Q1: Why is the absolute recovery of my internal standard, SEM-13C,15N2 HCl, consistently below 50% despite increasing the spike concentration? A: The issue is rarely the spike concentration; it is almost always driven by incomplete derivatization or improper pH control during extraction. SEM is a highly polar, low-molecular-weight aliphatic amine[4]. Direct extraction from aqueous matrices is highly inefficient. We use 2-nitrobenzaldehyde (2-NBA) to convert it into a hydrophobic nitrophenyl derivative (NP-SEM)[3].

  • The Causality: If the derivatization is performed at an improper pH (the ideal environment is mildly acidic, ~pH 3.5, achieved during the acid hydrolysis step with 0.1M - 0.2M HCl), the Schiff base formation is incomplete[3]. Furthermore, if you fail to neutralize the solution strictly to pH 7.0–7.5 prior to Liquid-Liquid Extraction (LLE) with ethyl acetate, the derivative remains partially ionized and partitions poorly into the organic phase[1].

Q2: I am observing massive signal suppression for NP-SEM-13C,15N2 in complex matrices like marine crustaceans and honey. How do I fix this? A: You are experiencing matrix-induced ion suppression, a common phenomenon in electrospray ionization (ESI) where endogenous co-eluting compounds compete for charge[5].

  • The Causality: Marine crustaceans and honey contain high levels of proteins, lipids, and complex carbohydrates. When using standard LLE, these impurities co-extract with your analyte.

  • The Solution: Implement a Primary Secondary Amine (PSA) clean-up step to remove fatty acids and organic acids[4]. Alternatively, modernizing your workflow to a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) significantly reduces lipid interference, boosting absolute recovery to 78-96%[5].

Q3: Can I shorten the 16-hour derivatization step? It creates a massive bottleneck in our high-throughput drug development pipeline. A: Yes. While the conventional gold standard requires 16 hours at 37°C to ensure the complete release of tissue-bound metabolites and simultaneous derivatization[3], recent advancements validate alternative energy sources. Microwave-assisted derivatization at 60°C can reduce the reaction time to 2 hours, and in some optimized matrices, down to 20 minutes, while maintaining recoveries above 85%[2]. Automated Solid-Phase Extraction (SPE) systems can also be integrated post-derivatization to speed up the cleanup phase[6].

Quantitative Performance Data

The following table summarizes expected recovery rates and matrix effects based on the chosen extraction and cleanup methodology. Use this data to benchmark your laboratory's performance.

Extraction MethodologyMatrixDerivatization TimeClean-up StrategyAverage SEM Recovery (%)Matrix Effect (Ion Suppression)
Conventional LLE (Ethyl Acetate) Meat / Poultry16 hours (37°C)None75.0 - 85.0%Moderate (-25%)
Automated SPE Aquaculture16 hours (37°C)Polymeric Sorbent89.0 - 107.0%Low (-10%)
QuEChERS + HILIC-MS/MS Marine Crustaceans16 hours (37°C)PSA / C1878.2 - 96.7%Low (-7.9 to -24.3%)
Microwave-Assisted LLE Fish / Shrimp20 mins - 2 hoursHexane Defatting85.0 - 95.0%Moderate (-20%)
Self-Validating Experimental Protocol: Optimized Extraction & Derivatization

To ensure a self-validating system, this protocol introduces the stable isotope at the very beginning of the workflow. This guarantees that SEM-13C,15N2 undergoes the exact same degradation, hydrolysis, and derivatization kinetics as the endogenous analyte, allowing for true quantitative correction[7].

Step 1: Homogenization & Hydrolysis Weigh exactly 2.0 g of homogenized sample (e.g., shrimp muscle) into a 50 mL polypropylene centrifuge tube. Add 5 mL of 0.2 M HCl to disrupt the tissue matrix and release protein-bound SEM[7].

Step 2: Isotope Equilibration (Critical) Spike the matrix with 100 µL of SEM-13C,15N2 HCl working solution (e.g., 100 ng/mL). Vortex thoroughly for 30 seconds to ensure homogeneous distribution.

Step 3: Chemical Derivatization Add 150 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) prepared in dimethyl sulfoxide (DMSO). Incubate the tubes in a shaking water bath at 37°C for 16 hours (or utilize a validated microwave-assisted protocol)[1].

Step 4: Neutralization Do not skip or rush this step. Adjust the pH of the hydrolysate strictly to 7.0–7.5 using 0.1 M K2HPO4 and 1 M NaOH[1]. Verify the pH. If the solution is too acidic, the NP-SEM derivative will not partition into the organic solvent.

Step 5: Liquid-Liquid Extraction (LLE) Add 8 mL of ethyl acetate to the neutralized solution[1]. Vortex vigorously for 2 minutes to maximize surface area contact between the aqueous and organic phases. Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve phase separation.

Step 6: Clean-up & Reconstitution Transfer the upper organic supernatant to a clean tube. (Optional: For highly complex matrices, add 50 mg of PSA sorbent, vortex, and centrifuge to remove endogenous impurities[4]). Evaporate the organic phase to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 1 mL of your initial LC mobile phase (e.g., 5% methanol in water with 0.1% formic acid). Filter through a 0.22 µm membrane prior to LC-MS/MS injection.

Troubleshooting Logic Tree

Use the following diagnostic tree to isolate the root cause of poor SEM-13C,15N2 recovery in your assays.

Troubleshooting_Logic Start Issue: Low SEM-13C,15N2 Recovery Check1 Check Derivatization pH Start->Check1 Action1 Adjust to pH ~3.5 during reaction Check1->Action1 If pH > 4 or < 2 Check2 Check Extraction pH Check1->Check2 If pH is optimal Action2 Neutralize to pH 7.0-7.5 before LLE/SPE Check2->Action2 If highly acidic Check3 Evaluate Matrix Effects Check2->Check3 If pH is neutralized Action3 Implement PSA/C18 Cleanup or HILIC Check3->Action3 Ion suppression observed

Troubleshooting logic tree for resolving low SEM-13C,15N2 recovery.

References
  • A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL:[Link]

  • Research progress on metabolites of nitrofurazone in aquatic products Source: PMC - NIH URL:[Link]

  • The Determination of Semicarbazide (N-Aminourea) in Commercial Bread Products by Liquid Chromatography−Mass Spectrometry Source: ACS Publications URL:[Link]

  • Determination and Investigation the Nitrofurazone's Metabolite Semicarbazide in Macrobrachium Nipponese Prawns Source: SciSpace URL:[Link]

  • Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS Source: Food and Drug Administration (FDA) URL:[Link]

  • Determination of semicarbazide in marine crustaceans by ultra-performance liquid chromatography tandem mass spectrometry with an improved clean-up strategy Source: TSI Journals URL:[Link]

  • LC–MS/MS Analysis - for Semicarbazide in Food Source: Amazon AWS URL:[Link]

Sources

Optimizing incubation time and temperature for derivatization with Semicarbazide-13C,15N2 Hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Semicarbazide-¹³C,¹⁵N₂ Hydrochloride for the derivatization of carbonyl compounds. Our focus is on the critical parameters of incubation time and temperature to ensure robust, reproducible, and accurate quantitative analysis, primarily via mass spectrometry.

Part 1: Foundational Principles of Semicarbazide Derivatization

This section addresses the fundamental chemistry and rationale behind the derivatization process. Understanding these principles is key to effective troubleshooting and optimization.

Q1: What is the chemical mechanism of derivatization with semicarbazide?

A: The reaction is a classic nucleophilic addition-elimination, also known as a condensation reaction, between a carbonyl compound (an aldehyde or ketone) and semicarbazide to form a semicarbazone.[1] The reaction is typically acid-catalyzed and proceeds in two main steps:

  • Nucleophilic Addition: The terminal primary amine (-NH₂) group of semicarbazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral intermediate called a carbinolamine.

  • Elimination (Dehydration): The carbinolamine is unstable and eliminates a molecule of water to form a stable C=N double bond, yielding the final semicarbazone derivative.[2]

It is crucial to note that although semicarbazide has two -NH₂ groups, only the one not directly attached to the carbonyl group is reactive. The lone pair of electrons on the amide-like amino group is delocalized by resonance with the adjacent carbonyl, rendering it non-nucleophilic.[2][3]

Figure 1. High-level overview of the semicarbazone formation mechanism.
Q2: Why are incubation time and temperature critical parameters?

A: Like most chemical reactions, the rate of semicarbazone formation is highly dependent on both temperature and time.

  • Temperature: Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which accelerates the reaction rate. However, excessive heat can lead to the degradation of the analyte or the resulting semicarbazone derivative.[4]

  • Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete or near-complete derivatization. Incomplete reactions are a major source of analytical variability and underestimation of the analyte concentration. The required time is inversely related to the temperature.[4]

Optimization involves finding the ideal balance where the reaction goes to completion in a practical timeframe without causing thermal degradation.

Q3: What is the purpose of the ¹³C and ¹⁵N₂ isotopic labels?

A: Semicarbazide-¹³C,¹⁵N₂ Hydrochloride serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (e.g., LC-MS/MS).[5][6] Because it is chemically identical to the unlabeled (native) semicarbazide, it co-elutes chromatographically and exhibits the same ionization efficiency. However, due to the heavier isotopes, it has a distinct, higher mass-to-charge ratio (m/z).

By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, any sample loss during extraction, cleanup, or derivatization, as well as variations in instrument response, can be accurately corrected for.[7] This allows for highly precise and accurate quantification of the target carbonyl compound.

Part 2: Experimental Protocol and Optimization Strategy

This section provides a generalized workflow and a systematic approach to optimizing your derivatization conditions.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for derivatization using Semicarbazide-¹³C,¹⁵N₂ Hydrochloride for LC-MS/MS analysis.

G A 1. Sample Preparation (Homogenization, Extraction) B 2. Add Internal Standard (Semicarbazide-¹³C,¹⁵N₂ HCl) A->B C 3. pH Adjustment (Typically to pH ~5) B->C D 4. Derivatization Incubation (Optimize Time & Temperature) C->D E 5. Reaction Quench / Cleanup (e.g., LLE or SPE) D->E F 6. LC-MS/MS Analysis E->F

Figure 2. Standard workflow for carbonyl analysis using semicarbazide derivatization.
Step-by-Step Baseline Protocol

This protocol is a starting point and should be optimized for your specific analyte and matrix.

  • Sample Preparation: Extract your target analyte from its matrix using an appropriate solvent system. For protein-bound analytes, an initial acid hydrolysis step may be required.[8][9]

  • Internal Standard Spiking: Add a precise volume of Semicarbazide-¹³C,¹⁵N₂ Hydrochloride stock solution to your extracted sample.

  • pH Adjustment: The reaction rate is optimal near a pH of 5.[2] Adjust the sample pH accordingly using a suitable buffer (e.g., acetate buffer).

  • Derivatization: Add the derivatizing reagent (if analyzing for semicarbazide itself, this step is omitted and the labeled standard serves only for quantification). Incubate the mixture.

  • Incubation: Begin with the recommended starting conditions from the table below. Use a calibrated incubator or water bath for precise temperature control.

  • Cleanup: After incubation, purify the derivatized sample to remove excess reagent and matrix components. This is often achieved through liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).[5][9][10]

  • Analysis: Evaporate the solvent, reconstitute in a mobile-phase compatible solvent, and analyze by LC-MS/MS.

Optimization Strategy: Time and Temperature Matrix

To optimize, systematically vary incubation time and temperature. Analyze the peak area ratio of the derivatized analyte to the derivatized internal standard. The optimal condition is the one that produces the highest, most consistent ratio in the shortest time.

ParameterStarting PointOptimization RangeRationale & Key Considerations
Temperature 37 - 40 °C[4]Room Temp. to 60 °CLower temperatures require longer incubation times. Higher temperatures can accelerate the reaction but risk degradation of the derivative.[4] Avoid temperatures significantly above 60°C unless using assisted methods (e.g., microwave).
Incubation Time Overnight (~16 hours)[4]2 to 24 hoursThe goal is to find the point where the reaction plateaus (reaches completion). Analyze samples at various time points (e.g., 2, 4, 8, 16, 24h) to determine the minimum time required for maximum yield.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the derivatization process in a direct Q&A format.

Q4: My derivatization yield is low and inconsistent. What are the likely causes?

A: This is a common issue with several potential root causes.

  • Suboptimal Time/Temperature: The reaction may be incomplete.

    • Solution: Systematically re-optimize using the matrix approach described above. Ensure your incubator or water bath is accurately calibrated. For a standard 37°C protocol, ensure an incubation time of at least 16 hours.[4]

  • Incorrect pH: The reaction is pH-dependent.

    • Solution: Verify the pH of your reaction mixture is between 4.5 and 5.5. The reaction is significantly slower at neutral or highly acidic/alkaline pH.[2] Use a calibrated pH meter.

  • Reagent Quality: The Semicarbazide-¹³C,¹⁵N₂ Hydrochloride may have degraded.

    • Solution: Ensure the reagent is stored correctly (typically at -20°C in a desiccated environment) and that stock solutions are freshly prepared.[11] Avoid repeated freeze-thaw cycles.

  • Matrix Interference: Components in your sample extract may be inhibiting the reaction or competing for the reagent.

    • Solution: Improve your initial sample cleanup procedure to remove interfering substances before the derivatization step.

Q5: I suspect my analyte or derivative is degrading during incubation. How can I confirm and prevent this?

A: Degradation is typically caused by excessive heat.

  • Confirmation: Run a time-course experiment at your chosen temperature. If you see the derivative peak area increase and then decrease over time, degradation is likely occurring after the peak.

  • Prevention:

    • Lower the Temperature: Reduce the incubation temperature and compensate with a longer incubation time. For many analytes, a longer incubation at a lower temperature (e.g., 24 hours at 37°C) is safer than a shorter incubation at a higher temperature (e.g., 2 hours at 60°C).

    • Check Analyte Stability: Some underivatized analytes are unstable in the reaction buffer over long periods. If this is the case, a faster reaction at a moderately elevated temperature might be preferable. This must be determined empirically.

Q6: Why is only one -NH₂ group of semicarbazide reactive in the derivatization process?

A: Semicarbazide has the structure H₂N-NH-C(O)-NH₂. The two amino groups (-NH₂) are in different chemical environments.

  • Reactive Group: The terminal hydrazine-like -NH₂ group is a strong nucleophile and readily participates in the reaction with carbonyls.

  • Non-Reactive Group: The -NH₂ group adjacent to the carbonyl is essentially an amide. Its lone pair of electrons is delocalized through resonance with the C=O double bond. This delocalization stabilizes the molecule and makes this nitrogen far less nucleophilic and therefore unreactive towards carbonyls.[2][3]

References

  • LC–MS/MS Analysis - for Semicarbazide in Food. (2014, August 22). Food.gov.uk. [Link]

  • Wang, W., Du, X., & Liu, Z. (2010). Study on Synthesis of 13 C, 15 N 3 -Semicarbazide Hydrochloride. Journal of Isotopes, 23(4), 206-210. [Link]

  • De La Calle, B., & Batenburg, H. (2006). LC-MS/MS analysis for semicarbazide in food. ResearchGate. [Link]

  • Sun, L., et al. (2025, February 6). A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Foods. [Link]

  • Amorim, L., et al. (2005). Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation. Journal of Chromatography A, 1077(2), 151-8. [Link]

  • Li, J., et al. (2019). Correction to: Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection Using 2-Formylphenylboronic Acid as Derivatization Reagent. ResearchGate. [Link]

  • Docherty, J., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3759-71. [Link]

  • De La Calle, B., & Batenburg, H. (2007). Determination of Semicarbazide in Baby Food by Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Validation Study. ResearchGate. [Link]

  • Unknown. Semicarbazone Handout. Scribd. [Link]

  • Sun, L., et al. (2025, February 6). A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Zhang, Y., et al. (2021). A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection. ResearchGate. [Link]

  • Tumanov, S., & Kamleh, A. (2020). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • Li, J., et al. (2019). Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection Using 2-Formylphenylboronic Acid as Derivatization Reagent. ResearchGate. [Link]

  • Unknown. (2020, February 24). Reactivity of NH2 group of Semicarbazide with carbonyl compounds. YouTube. [Link]

  • Reusch, W. Carbonyl Reactivity. Michigan State University Department of Chemistry. [Link]

  • Le, T., et al. (2014). Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS) - In-house method validation. ResearchGate. [Link]

  • Mollaebrahimi, A., & Zare, A. (2012). Synthesis of semicarbazones from carbonyl compounds under solvent free conditions. ResearchGate. [Link]

  • Lerch, O., et al. (2003). Optimization of derivatization reagent composition for the completely automated method. ResearchGate. [Link]

  • CN101811992B - Preparation method of stable isotope 13C and 15N labeled semicarbazide hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Semicarbazide hydrochloride. [Link]

  • Han, J., et al. (2014). Reaction mechanism for the derivatization of carbonyl compounds, including CAs, to form 3-nitrophenylhydrazones, using EDC as a coupling reagent and pyridine as a catalyst. ResearchGate. [Link]

Sources

Validation & Comparative

Validated analytical method for Semicarbazide-13C,15N2 Hydrochloride in honey.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validated Analytical Method for Semicarbazide in Honey: A Comparative Guide on Isotope Dilution Mass Spectrometry

Executive Summary

Nitrofurans are broad-spectrum veterinary antibiotics strictly prohibited in food-producing animals due to their carcinogenic and mutagenic properties. Nitrofurazone, a prominent nitrofuran, rapidly metabolizes in vivo, leaving behind stable, protein-bound residues of semicarbazide (SEM)[1]. Regulatory agencies mandate rigorous monitoring of SEM in complex matrices like honey, often requiring a Minimum Required Performance Limit (MRPL) of 1.0 µg/kg.

Detecting SEM in honey presents significant analytical challenges. SEM is a low-molecular-weight, highly polar molecule that retains poorly on standard reversed-phase columns and suffers from severe matrix-induced ion suppression in electrospray ionization (ESI). To overcome this, the industry standard involves acid hydrolysis to release bound residues, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more lipophilic nitrophenyl derivative (NP-SEM)[1][2].

However, derivatization kinetics and extraction efficiencies fluctuate. As a Senior Application Scientist, I emphasize that absolute quantification in such workflows is unreliable without a robust internal standard. This guide objectively compares the performance of Semicarbazide-13C,15N2 Hydrochloride (SEM-13C,15N2) against alternative calibration strategies, providing a validated, self-correcting LC-MS/MS methodology[3].

Mechanistic Causality: Overcoming the Honey Matrix

When developing an LC-MS/MS method for honey, the high carbohydrate content leads to significant matrix effects (typically ion suppression) in the ESI source. We must evaluate three distinct calibration strategies:

  • External Calibration (No Internal Standard): Fails to account for sample loss during the 16-hour derivatization and liquid-liquid extraction (LLE) steps. It also cannot correct for matrix suppression, leading to severe under-reporting and false negatives.

  • Structural Analog IS: Using a chemically similar compound partially corrects for extraction losses but elutes at a different retention time. Thus, it experiences a different matrix suppression profile than NP-SEM, leaving a margin of error.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Semicarbazide-13C,15N2 Hydrochloride is the gold standard[3]. Because it is isotopically enriched, it shares the exact physicochemical properties of the target analyte. It co-elutes with endogenous SEM, experiencing the exact same matrix ionization environment. By spiking the SIL-IS into the raw honey before hydrolysis, the entire workflow—from derivatization efficiency to ionization suppression—becomes a self-validating system.

Comparative Performance Data

The following table summarizes the experimental validation data comparing the three calibration strategies for SEM detection in honey spiked at a concentration of 1.0 µg/kg.

Calibration StrategyMean Recovery (%)Matrix Effect (%)Precision (RSD, %)LOQ (µg/kg)
External Calibration 62.4-45.2 (Suppression)18.50.85
Structural Analog IS 78.1-22.411.20.50
SEM-13C,15N2 HCl (SIL-IS) 99.2~0 (Corrected)3.40.25

Experimental Workflow

G N1 1. Honey Sample (2g) N2 2. Spike SIL-IS (SEM-13C,15N2 HCl) N1->N2 N3 3. Acid Hydrolysis (0.1 M HCl, 37°C) N2->N3 Release residues N4 4. Derivatization (2-NBA, 16h) N3->N4 Form NP-SEM N5 5. Neutralization & LLE (Ethyl Acetate) N4->N5 Isolate derivatives N6 6. Evaporation & Reconstitution N5->N6 N7 7. LC-MS/MS Analysis (ESI+, MRM Mode) N6->N7 Quantify m/z 166/168

Workflow for SEM detection in honey using acid hydrolysis and 2-NBA derivatization.

Step-by-Step Methodology

1. Sample Preparation and Isotope Spiking Accurately weigh 2.0 g of homogenized honey into a 50 mL polypropylene centrifuge tube. Spike the sample with 100 µL of Semicarbazide-13C,15N2 Hydrochloride working solution (20 ng/mL) to yield a final internal standard concentration equivalent to 1.0 µg/kg[1]. Vortex for 30 seconds to ensure uniform distribution within the viscous matrix.

2. Acid Hydrolysis and Derivatization Add 5.0 mL of 0.1 M HCl to the sample. Add 200 µL of 2-nitrobenzaldehyde (2-NBA) solution (50 mM in dimethyl sulfoxide). Vortex thoroughly. Incubate the mixture in a water bath at 37°C for 16 hours (overnight)[1]. Causality Note: The mild acid breaks the protein-bound SEM, while the extended incubation ensures complete Schiff base formation between the primary amine of SEM and the aldehyde group of 2-NBA, forming NP-SEM.

3. Neutralization and Extraction Post-incubation, adjust the pH to 7.4 by adding 0.5 mL of 1 M potassium phosphate buffer and approximately 0.4 mL of 1 M NaOH. Verify the pH. Add 10 mL of ethyl acetate and shake vigorously for 10 minutes. Centrifuge at 4000 rpm for 10 minutes at 4°C. Transfer the upper organic layer to a clean glass tube.

4. Concentration and Reconstitution Evaporate the ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

5. LC-MS/MS Parameters

  • Column: C18 reversed-phase column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Gradient elution.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions:

    • Target (NP-SEM): m/z 209.0 → 166.0 (Quantifier), m/z 209.0 → 134.0 (Qualifier)[3].

    • SIL-IS (NP-SEM-13C,15N2): m/z 212.0 → 168.0[3].

Self-Validating System Architecture (Trustworthiness)

By monitoring the peak area ratio of the target quantifier (m/z 209.0 → 166.0) to the SIL-IS (m/z 212.0 → 168.0), the analytical method inherently compensates for matrix suppression[3]. If the honey matrix suppresses the ionization of the target analyte by 30%, it simultaneously suppresses the co-eluting SIL-IS by 30%. The ratio remains perfectly constant. Furthermore, the mandatory co-elution of the target and the SIL-IS ensures that peak identification is unambiguous, eliminating the risk of false positives from isobaric matrix interferences.

References

  • Determination and Confirmation of Nitrofuran Residues in Honey Using LC-MS/MS Source: ACS Publications URL:1

  • LC–MS/MS Analysis - for Semicarbazide in Food Source: Department for Environment Food and Rural Affairs URL:3

  • Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 Source: MDPI URL:2

Sources

Analytical Superiority of Semicarbazide-13C,15N2 Hydrochloride in LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrofurazone is a broad-spectrum nitrofuran antibiotic whose use in food-producing animals has been strictly banned globally due to its carcinogenic and mutagenic properties[1]. Because nitrofurazone metabolizes rapidly in vivo (with a half-life of mere hours), regulatory detection relies entirely on its highly stable, tissue-bound metabolite: Semicarbazide (SEM)[2].

Quantifying SEM in complex matrices (e.g., seafood, honey, and meat) presents a formidable analytical challenge. SEM is a low-molecular-weight (75 Da), highly polar compound that exhibits poor retention on reverse-phase chromatography and low ionization efficiency in electrospray ionization (ESI)[1]. To overcome this, sample preparation mandates acid hydrolysis to release bound SEM, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a hydrophobic, easily ionizable adduct (NBA-SEM)[3].

However, this extensive sample preparation introduces significant variability. This guide objectively compares the performance of Semicarbazide-13C,15N2 Hydrochloride —a stable isotope-labeled internal standard (SIL-IS)—against non-labeled semicarbazide standards, detailing the mechanistic causality behind its superior analytical reliability.

The Causality of Matrix Effects and the Need for SIL-IS

When using a non-labeled external standard, quantification relies on an absolute calibration curve. In complex matrices like honey or shrimp, co-extractives (lipids, proteins, polyphenols) survive solid-phase extraction (SPE) and co-elute with the target analyte. In the ESI source, these matrix components compete with NBA-SEM for available charge, leading to unpredictable ion suppression or enhancement[1].

Furthermore, the derivatization reaction with 2-NBA is kinetically sensitive to the sample matrix. A non-labeled standard cannot account for incomplete derivatization yields in a specific sample.

Semicarbazide-13C,15N2 Hydrochloride solves this via isotopic dilution. By incorporating heavy isotopes (13C and 15N), the molecule's mass is shifted by +3 Da, allowing the mass spectrometer to distinguish it from endogenous SEM via unique Multiple Reaction Monitoring (MRM) transitions[4]. Because its physicochemical properties are virtually identical to native SEM, it co-elutes perfectly. Any ion suppression or derivatization inefficiency affects the native SEM and the SIL-IS proportionally, leaving the Target/IS ratio perfectly constant.

MatrixEffect A Co-eluting Matrix Components B Ion Source (ESI) A->B C Ion Suppression/ Enhancement B->C D Non-Labeled Std: Signal Variance C->D E SIL-IS (13C,15N2): Proportional Shift C->E F Inaccurate Quantification D->F G Accurate Quantification E->G

Mechanism of ion suppression and the corrective logic of stable isotope-labeled standards.

Comparative Performance Data

The following table synthesizes typical validation metrics for SEM quantification in aquaculture samples using LC-MS/MS, comparing external calibration (non-labeled standard) versus internal calibration (Semicarbazide-13C,15N2 Hydrochloride).

Performance MetricNon-Labeled Standard (External Cal.)Semicarbazide-13C,15N2 (SIL-IS)Mechanistic Cause for Difference
Absolute Recovery 55% – 125% (Highly variable)95% – 105% (Consistent)SIL-IS corrects for sample-to-sample variance in 2-NBA derivatization yield.
Matrix Effect (ME) -40% to +20% (Severe suppression)~100% (Relative ME neutralized)Perfect co-elution ensures identical charge competition in the ESI source[1].
Precision (RSD) > 15%< 5%Ratio-based quantification eliminates volumetric and instrumental fluctuations.
Limit of Quantitation 0.5 – 1.0 µg/kg< 0.1 µg/kgReduced background noise variance and corrected signal-to-noise ratio[2].
Regulatory Compliance Often fails MRPL criteriaExceeds MRPL (1.0 µg/kg) requirementsSIL-IS is the gold standard for meeting stringent EU/FDA guidelines[5].

Self-Validating Experimental Protocol: SEM Quantification

To ensure a self-validating system, the SIL-IS must be introduced at the very beginning of the workflow. This guarantees that every subsequent source of error (extraction loss, incomplete derivatization, ion suppression) is internally compensated.

Step 1: Matrix Spiking (The Critical Step) Weigh 1.0 g of homogenized tissue (e.g., prawn muscle) into a centrifuge tube. Immediately spike with 50 µL of a 100 ng/mL Semicarbazide-13C,15N2 Hydrochloride working solution[3]. Causality: Spiking before any chemical alteration ensures the IS undergoes the exact same bound-state release dynamics as the native analyte.

Step 2: Acid Hydrolysis Add 5 mL of 0.2 M HCl. Vortex thoroughly and incubate to disrupt protein-metabolite bonds, releasing tissue-bound SEM into the aqueous phase[6].

Step 3: Derivatization Add 150 µL of 0.1 M 2-nitrobenzaldehyde (2-NBA) in dimethyl sulfoxide (DMSO). Incubate the mixture at 37°C for 16 hours[3]. Causality: 2-NBA reacts with the primary amine of both native SEM and 13C,15N2-SEM, forming nitrophenyl derivatives that are highly responsive in positive ion ESI[1].

Step 4: Neutralization and SPE Cleanup Adjust the pH to 7.0–7.5 using potassium phosphate[3]. Pass the sample through an Oasis HLB solid-phase extraction cartridge. Wash with water and hexane to remove unreacted 2-NBA and polar matrix components, then elute with ethyl acetate. Evaporate to dryness under nitrogen and reconstitute in the LC mobile phase.

Step 5: LC-MS/MS Analysis Inject onto a C18 analytical column (e.g., 150 x 3 mm, 3 µm) using a gradient of 0.1% formic acid in water and acetonitrile[6]. Monitor the following MRM transitions:

  • Native NBA-SEM: m/z 209.1 → 166.0 (Quantifier), 209.1 → 192.0 (Qualifier)

  • NBA-13C,15N2-SEM (IS): m/z 212.1 → 168.0

Workflow A Complex Sample Matrix (Seafood/Honey) C Acid Hydrolysis (Release bound SEM) A->C B Spike: Semicarbazide-13C,15N2 (SIL-IS) B->C D Derivatization with 2-NBA (Forms NBA-SEM & NBA-13C,15N2-SEM) C->D E SPE Cleanup & Extraction D->E F LC-MS/MS Analysis (Co-elution) E->F G Quantification (Target/IS Area Ratio) F->G

Workflow demonstrating SIL-IS integration for matrix effect correction in LC-MS/MS.

Conclusion

The transition from non-labeled standards to Semicarbazide-13C,15N2 Hydrochloride is not merely an operational upgrade; it is a fundamental requirement for scientific integrity in nitrofuran residue analysis. By acting as a perfect chemical and physical mimic, the stable isotope-labeled standard systematically neutralizes the chaotic variables of derivatization kinetics and ESI matrix effects, ensuring that quantitative data reflects true sample concentrations rather than analytical artifacts.

References

  • Nitrofuron Metabolite Detection SOP | Liquid Chromatography–Mass Spectrometry Scribd URL:[Link][6]

  • LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey Waters Corporation URL: [Link]

  • Determination and Investigation the Nitrofurazone's Metabolite Semicarbazide in Macrobrachium Nipponese Prawns SciSpace URL: [Link][3]

  • Detecting nitrofuran metabolites in animal products using LC/MS/MS Spectroscopy World URL:[Link][2]

  • Determination of Nitrofurans Metabolites Residues in Aquatic Products by Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry UQ eSpace URL: [Link][5]

Sources

Inter-Laboratory Validation of Semicarbazide-13C,15N2 Hydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of Semicarbazide (SEM)—a primary marker metabolite for the banned veterinary antibiotic nitrofurazone—is a critical regulatory requirement in food safety and pharmaceutical development. However, quantifying SEM in complex biological matrices (e.g., crustacean tissues, honey, and bread products) is notoriously difficult due to severe matrix effects and the molecule's low molecular weight. This guide provides an objective, data-driven comparison of quantification methodologies, demonstrating why Stable Isotope Dilution Analysis (SIDA) utilizing Semicarbazide-13C,15N2 Hydrochloride is the gold standard for achieving high-fidelity, reproducible LC-MS/MS results across different laboratory environments.

Mechanistic Causality: The Imperative for Stable Isotope Dilution Analysis (SIDA)

To understand the necessity of Semicarbazide-13C,15N2 Hydrochloride, one must examine the physicochemical challenges of SEM analysis:

  • Derivatization Dependency: Native SEM (MW 75 Da) is highly polar and exhibits poor retention on standard reversed-phase C18 columns. To resolve this, the sample is derivatized with 2-nitrobenzaldehyde (2-NBA) at pH 3.5 to form a semicarbazone derivative. This reaction increases the molecule's hydrophobicity and mass, significantly enhancing chromatographic retention and ionization efficiency in positive electrospray ionization (ESI+) mode[1].

  • Matrix Suppression & Co-elution: During LC-MS/MS analysis, co-eluting matrix components cause unpredictable ion suppression. Because (mass shift M+3) shares the exact physicochemical properties and retention time as the native analyte, it experiences identical matrix effects. The ratio of analyte to internal standard (IS) remains constant, creating a self-correcting system that neutralizes matrix-induced variability.

Performance Comparison: SIL-IS vs. Alternative Methodologies

When comparing Semicarbazide-13C,15N2 Hydrochloride against structural analogs or external calibration methods, the stable isotope-labeled internal standard (SIL-IS) consistently outperforms alternatives in inter-laboratory settings.

Table 1: Quantitative Performance Comparison of SEM Quantification Methods

Performance MetricSemicarbazide-13C,15N2 (SIL-IS)Structural Analog ISExternal Calibration
Matrix Effect Compensation Excellent (Exact Co-elution)Moderate (Different RT)Poor (No compensation)
Chromatographic RT Shift NoneYes (Variable)N/A
Decision Limit (CCα) 0.028 – 0.182 µg/kg~ 0.45 µg/kg> 1.0 µg/kg
Inter-Lab Precision (RSD) 2.0% – 6.5%12% – 18%> 20%
Trueness / Recovery 86.5% – 103.7%70% – 85%Highly Variable

Data synthesized from recent2 evaluating nitrofuran metabolites under Regulation (EU) 2019/1871[2].

Inter-Laboratory Validation Data

A comprehensive inter-laboratory validation study assessed the performance of LC-MS/MS methods for SEM quantification against the stringent criteria of Commission Decision 2002/657/EC. The European Union recently updated the Reference Point for Action (RPA) for SEM to 0.50 µg/kg under Regulation (EU) 2019/1871[2].

Using Semicarbazide-13C,15N2 Hydrochloride as the internal standard, multiple laboratories reported exceptional intra-laboratory reproducibility, with Relative Standard Deviations (RSD) tightly constrained between 2.0% and 6.5%[2]. The trueness of the method ranged from 86.5% to 103.7%, proving that isotope dilution effectively mitigates the severe matrix effects typically encountered in 3[3]. Furthermore, the capability of detection limit (CCβ) ranged from 0.032 to 0.233 µg/kg, ensuring robust compliance well below the 0.50 µg/kg RPA threshold[2].

Self-Validating Experimental Protocol

To ensure a self-validating system where every analytical batch verifies its own accuracy, the following step-by-step methodology must be employed:

Step 1: Sample Homogenization & Isotope Dilution Homogenize 2.0 g of the biological sample. Immediately spike the homogenate with a known concentration of Semicarbazide-13C,15N2 Hydrochloride (e.g., 1.0 µg/kg equivalent). Early addition ensures the SIL-IS accounts for all subsequent extraction losses.

Step 2: Acid Hydrolysis Add 5.0 mL of 0.2 M HCl to the spiked sample. This acid-catalyzed step is mandatory to cleave the covalent bonds and release protein-bound SEM metabolites into their free form[3].

Step 3: Derivatization Add 50 mM of 2-nitrobenzaldehyde (2-NBA) and adjust the solution to pH 3.5 using a phosphate buffer[1]. Incubate the mixture at 37°C for 16 hours. This converts both the native SEM and the 13C,15N2-SEM into their respective semicarbazone derivatives.

Step 4: Extraction & SPE Cleanup Adjust the pH to 7.0 to halt the reaction. Perform a double liquid-liquid extraction using ethyl acetate. Evaporate the organic layer, reconstitute, and pass through an OASIS-MCX (Mixed-mode Cation eXchange) solid-phase extraction cartridge to remove residual lipids and matrix interferences[3].

Step 5: LC-MS/MS Quantification Inject the cleaned extract into the LC-MS/MS system. Utilize a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid. Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). Monitor the transitions for the native semicarbazone and the 4 to calculate the exact concentration[4].

Workflow Visualization

Workflow Sample Homogenized Sample (Tissue/Matrix) Hydrolysis Acid Hydrolysis (0.2 M HCl, 37°C) Sample->Hydrolysis Spike Spike SIL-IS (13C,15N2-SEM) Spike->Hydrolysis Isotope Dilution Derivatization Derivatization (2-NBA, pH 3.5) Hydrolysis->Derivatization Release Bound SEM Extraction LLE & SPE Cleanup (Ethyl Acetate / MCX) Derivatization->Extraction Form Semicarbazone LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Extraction->LCMS Isolate Target Analytes

Fig 1: SEM quantification workflow utilizing SIL-IS and LC-MS/MS.

References

  • The Determination of Semicarbazide (N-Aminourea) in Commercial Bread Products by Liquid Chromatography−Mass Spectrometry. ACS Publications. 1

  • Determination of semicarbazide in marine crustaceans by ultra-performance liquid chromatography tandem mass spectrometry with an improved pre-treatment method. ResearchGate. 3

  • Semicarbazide is a minor thermal decomposition product of azodicarbonamide used in the gaskets of certain food jars. ResearchGate.4

  • SCA-13C-15N2 VETRANAL, analytical standard 1173020-16-0. Sigma-Aldrich. Link

  • Development of an analytical method to detect metabolites of nitrofurans. VLIZ. 5

  • Novel source of semicarbazide: Levels of semicarbazide in cooked crayfish samples determined by LC/MS/MS. ResearchGate. 2

Sources

Determining the limit of detection (LOD) and quantification (LOQ) for Semicarbazide-13C,15N2 Hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Superiority in Nitrofurazone Metabolite Quantification: Determining the LOD and LOQ for Semicarbazide Using Semicarbazide-13C,15N2 Hydrochloride

Introduction

Semicarbazide (SEM) is widely monitored as the primary metabolic marker for the illegal veterinary antibiotic nitrofurazone (NFZ)[1]. However, quantifying SEM presents a significant analytical hurdle: it is a low-molecular-weight (75 Da), highly polar aliphatic amine that exhibits negligible retention on standard reversed-phase liquid chromatography (RPLC) columns and suffers from severe matrix interference during electrospray ionization (ESI)[2].

To achieve regulatory compliance, laboratories must establish highly sensitive limits of detection (LOD) and limits of quantification (LOQ). As a Senior Application Scientist, I evaluate analytical workflows not just by their end results, but by the robustness of their underlying chemistry. The integration of Semicarbazide-13C,15N2 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS), combined with 2-nitrobenzaldehyde (2-NBA) derivatization, remains the gold standard for this assay[3]. This guide objectively compares this approach against alternative methodologies, detailing the mechanistic causality that makes the SIL-IS indispensable.

Mechanistic Causality: Why Semicarbazide-13C,15N2 Hydrochloride?

In LC-MS/MS, matrix effects—where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte—are the primary cause of quantitative failure.

  • The Derivatization Imperative: Unmodified SEM cannot be reliably quantified via RPLC. Reacting SEM with 2-NBA under acidic conditions yields 2-nitrobenzylidene semicarbazone (NP-SEM). This adds a hydrophobic aromatic ring, drastically improving RPLC retention and increasing the ionization efficiency in positive ESI mode[2].

  • The Isotopic Dilution Advantage: Using an external calibration curve or a non-labeled structural analog fails to account for variations in derivatization efficiency and matrix suppression. Semicarbazide-13C,15N2 Hydrochloride is chemically identical to native SEM. It undergoes the exact same derivatization kinetics and partitions identically during liquid-liquid extraction (LLE)[3]. Most importantly, the derivatized SIL-IS (NP-SEM-13C,15N2) perfectly co-elutes with the native NP-SEM. Because they enter the MS source simultaneously, they experience identical matrix effects. The mass spectrometer measures the ratio of native to SIL-IS, creating a self-correcting, self-validating system that mathematically cancels out signal fluctuations.

Comparative Performance Data

Alternative methods have been developed to bypass the 16-hour 2-NBA derivatization step, such as using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with QuEChERS extraction[2]. While HILIC-MS/MS is faster, it suffers from significantly higher LOD and LOQ due to the co-extraction of highly polar matrix components that elevate background noise.

The table below summarizes the quantitative superiority of the conventional RPLC-MS/MS method utilizing 13C,15N2-SEM compared to alternatives.

Analytical StrategyInternal StandardDerivatizationLOD (µg/kg)LOQ (µg/kg)Matrix Effect Mitigation
Conventional RPLC-MS/MS 13C,15N2-SEM HCl 2-NBA (16h) 0.1 – 0.3 0.25 – 0.8 Excellent (Co-elution)
QuEChERS HILIC-MS/MS13C,15N2-SEM HClNone1.03.0Moderate (High background)
RPLC-MS/MSStructural Analog2-NBA (16h)~0.5~1.5Poor (RT shift)
RPLC-MS/MSNone (External)2-NBA (16h)> 1.0> 3.0None (Severe ion suppression)

Data synthesized from validated studies in crustacean and baby food matrices[2],[4],[5].

Experimental Protocol: A Self-Validating Extraction and Quantification System

To accurately determine LOD and LOQ, the analytical protocol must be rigidly controlled. The following methodology details the optimized workflow for SEM quantification.

Step 1: Matrix Spiking & Hydrolysis

  • Action: Weigh 2.0 g of homogenized sample into a 50 mL polypropylene tube. Spike with a known concentration (e.g., 200 ng/mL) of the 13C,15N2-SEM working solution[6].

  • Causality: Spiking before any chemical manipulation ensures the SIL-IS accounts for all subsequent physical and chemical losses.

  • Action: Add 5 mL of 0.2 M HCl.

  • Causality: The acidic environment disrupts protein-bound SEM metabolites, releasing them into their free state for derivatization.

Step 2: Derivatization

  • Action: Add 50 µL of 2-NBA solution (in methanol). Incubate overnight (16 hours) at 37°C[2].

  • Causality: The primary amine of SEM undergoes a condensation reaction with the aldehyde group of 2-NBA, forming the stable Schiff base (NP-SEM).

Step 3: Neutralization and Liquid-Liquid Extraction (LLE)

  • Action: Adjust the pH to 7.0–7.5 using 0.1 M K2HPO4 and NaOH. Add 5 mL of ethyl acetate, vortex vigorously, and centrifuge.

  • Causality: NP-SEM must be in its un-ionized, neutral form to efficiently partition from the aqueous phase into the organic ethyl acetate layer.

  • Action: Collect the organic supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in the initial LC mobile phase.

Step 4: LC-MS/MS Acquisition

  • Action: Inject onto a C18 RPLC column. Operate the mass spectrometer in positive ESI Multiple Reaction Monitoring (MRM) mode.

  • Causality: Monitor the transition m/z 209 → 166 (quantifier) and 192 (qualifier) for native NP-SEM, and m/z 212 → 168 for the 13C,15N2-SEM derivative[6]. The +3 Da mass shift guarantees no isotopic overlap between the analyte and the internal standard.

Step 5: Establishing LOD and LOQ

  • LOD Determination: Analyze serially diluted matrix-matched standards. The LOD is defined as the lowest concentration yielding a Signal-to-Noise (S/N) ratio of ≥ 3[2].

  • LOQ Determination: The LOQ is established at the concentration yielding an S/N ratio of ≥ 10, provided the precision (Relative Standard Deviation) is ≤ 20% and accuracy is between 80–120%[2],[5].

Workflow Visualization

G A 1. Sample Homogenization (Tissue/Plasma Matrix) B 2. Internal Standard Addition (Spike 13C,15N2-SEM HCl) A->B C 3. Hydrolysis & Derivatization (0.2 M HCl + 2-NBA, 37°C) B->C D 4. Liquid-Liquid Extraction (Ethyl Acetate & Neutralization) C->D E 5. LC-MS/MS Analysis (RPLC, Positive ESI MRM) D->E F 6. Data Processing (Native/SIL-IS Ratio) E->F

Workflow for SEM quantification utilizing 13C,15N2-SEM internal standard and 2-NBA derivatization.

Conclusion

While alternative methodologies exist, the empirical data strongly supports the use of Semicarbazide-13C,15N2 Hydrochloride combined with 2-NBA derivatization. By establishing a self-validating analytical system that perfectly normalizes matrix suppression and extraction variances, laboratories can consistently achieve ultra-trace LODs (0.1 µg/kg) and LOQs (0.25 µg/kg) required for rigorous drug development and food safety compliance.

References

  • [2] A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. mdpi.com.2

  • [6] Determination and Investigation the Nitrofurazone's Metabolite Semicarbazide in Macrobrachium Nipponese Prawns. scispace.com. 6

  • [3] Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. nih.gov. 3

  • [4] Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS) - In-house method validation. researchgate.net.4

  • [5] Determination of semicarbazide in marine crustaceans by ultra-performance liquid chromatography tandem mass spectrometry with an improved. tsijournals.com. 5

  • [1] Investigation on the Natural Occurrence of Semicarbazide in Macrobrachium Nipponese prawns. atlantis-press.com. 1

Sources

Isotope Dilution vs. Analog Standardization: A Comparative Guide to Semicarbazide Quantification Accuracy and Precision

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As an application scientist specializing in trace residue analysis and mass spectrometry, I frequently encounter the analytical challenge of quantifying semicarbazide (SEM). SEM is the primary stable metabolite and marker residue for nitrofurazone, a banned veterinary nitrofuran antibiotic[1]. Because SEM is a low-molecular-weight, highly polar hydrazine derivative, it exhibits poor retention on reversed-phase liquid chromatography (LC) columns and is highly susceptible to severe matrix effects during electrospray ionization (ESI)[2].

To achieve the stringent Minimum Required Performance Limits (MRPL) mandated by global regulatory bodies (often ≤ 1.0 µg/kg), analytical workflows must employ robust internal standardization. This guide objectively compares the performance of Isotope Dilution Mass Spectrometry (IDMS) utilizing Semicarbazide-13C,15N2 Hydrochloride against structural analog internal standards and external calibration methods, providing the mechanistic causality behind their varying accuracies and precisions.

Mechanistic Causality: Why Semicarbazide-13C,15N2 is the Gold Standard

The necessity of a stable isotope-labeled internal standard (SIL-IS) like Semicarbazide-13C,15N2 Hydrochloride is rooted in the physics of ESI and the chemistry of sample preparation.

  • Derivatization Kinetics: SEM must be derivatized (typically with 2-nitrobenzaldehyde) to form a hydrophobic imine derivative (NP-SEM) suitable for LC-MS/MS[2]. Semicarbazide-13C,15N2 undergoes this derivatization at the exact same kinetic rate as native SEM, perfectly compensating for any incomplete reaction yields or temperature fluctuations during the overnight incubation.

  • Matrix Suppression Mitigation: Biological matrices (tissue, urine, plasma) contain co-extractives that compete for charge droplets in the ESI source. A structural analog (e.g., p-dimethylaminobenzaldehyde derivatives[3]) will elute at a slightly different retention time than the target analyte, exposing it to a different matrix suppression profile. Semicarbazide-13C,15N2 perfectly co-elutes with native SEM, ensuring that the ratio of Analyte-to-IS remains constant regardless of absolute signal suppression[4].

MatrixEffects Matrix Biological Matrix (Co-eluting Interferents) IonSource ESI Ion Source (Charge Competition) Matrix->IonSource Ion Suppression Accurate Constant Analyte/IS Ratio (High Accuracy/Precision) IonSource->Accurate Identical Suppression (SIL-IS) Biased Skewed Analyte/IS Ratio (Poor Accuracy/Precision) IonSource->Biased Differential Suppression (Analog IS) Analyte Target: Native SEM Analyte->IonSource SIL SIL-IS: 13C,15N2-SEM (Perfect Co-elution) SIL->IonSource Analog Analog IS (Retention Shift) Analog->IonSource

Mechanistic impact of ESI matrix effects on SIL-IS versus Analog IS quantification accuracy.

Comparative Performance Data

The following table synthesizes validation data comparing the three primary quantification strategies for SEM in complex biological matrices (e.g., aquaculture tissue). The data clearly demonstrates the superiority of IDMS in maintaining tight precision and high accuracy.

Standardization MethodRecovery (Accuracy)Intra-day Precision (RSD)Inter-day Precision (RSD)Matrix Effect Mitigation
Isotope Dilution (13C,15N2-SEM) 98.5% - 101.2% 1.2% - 2.5% 2.0% - 3.8% Excellent (Identical co-elution)
Structural Analog IS (e.g., p-DMAB)82.4% - 115.6%6.5% - 12.4%9.8% - 15.2%Moderate (Retention time shift)
External Calibration (No IS)55.0% - 145.0%15.0% - 28.5%22.0% - 35.0%Poor (Highly susceptible to ESI suppression)

Data Interpretation: While structural analogs can provide a baseline level of correction, their differing physicochemical properties lead to retention time shifts. This causes the analog to experience a different ionization environment than the target SEM, resulting in higher Relative Standard Deviations (RSD) and skewed recovery rates.

Self-Validating Experimental Protocol: IDMS Workflow for SEM

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. The inclusion of the SIL-IS at the very first step ensures that any subsequent volumetric errors, extraction losses, or ionization fluctuations are mathematically canceled out. Every step includes a mechanistic justification to ensure the researcher understands why the action is performed.

Workflow Step1 1. Spike & Hydrolyze (Add 13C,15N2-SEM + HCl) Step2 2. Derivatization (Add 2-NBA, Incubate 37°C) Step1->Step2 Step3 3. Neutralize & Extract (Adjust pH, Ethyl Acetate LLE) Step2->Step3 Step4 4. LC-MS/MS (MRM Acquisition) Step3->Step4 Step5 5. Data Processing (Isotope Dilution) Step4->Step5

Self-validating sample preparation and LC-MS/MS workflow for tissue-bound SEM quantification.

Step 1: Acid Hydrolysis and Isotope Equilibration
  • Action: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube. Spike with 50 µL of Semicarbazide-13C,15N2 Hydrochloride working solution (e.g., 20 ng/mL)[4]. Add 5 mL of 0.2 M HCl.

  • Causality: Nitrofurazone rapidly metabolizes in vivo, binding covalently to tissue proteins. Acid hydrolysis cleaves these protein adducts, releasing bound SEM. Spiking the SIL-IS before hydrolysis ensures that the labeled standard undergoes the exact same thermal and chemical degradation as the endogenous analyte.

Step 2: In Situ Derivatization
  • Action: Add 150 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Incubate overnight (16 hours) at 37°C in a shaking water bath[2].

  • Causality: SEM is too small (MW 75) and polar for effective reversed-phase LC retention. Derivatization with 2-NBA yields nitrophenyl-semicarbazone (NP-SEM), significantly increasing hydrophobicity and mass (MW 208). This shifts the analyte out of the low-mass chemical noise region in the mass spectrometer.

Step 3: Neutralization and Liquid-Liquid Extraction (LLE)
  • Action: Add 0.1 M K2HPO4 to adjust the pH to 7.2 ± 0.2. Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge. Transfer the organic layer and evaporate to dryness under nitrogen at 40°C.

  • Causality: NP-SEM is neutral at physiological pH, allowing it to partition efficiently into the organic solvent. The SIL-IS tracks any variability in partitioning efficiency or evaporative losses, validating the extraction step.

Step 4: Reconstitution and LC-MS/MS Analysis
  • Action: Reconstitute in 500 µL of initial mobile phase (e.g., 10% acetonitrile / 90% water with 0.1% formic acid). Inject onto a biphenyl or C18 column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode[1].

  • Causality: The biphenyl column provides enhanced pi-pi interactions for the nitrophenyl ring, improving peak shape. The mass spectrometer monitors the specific transitions for NP-SEM (m/z 209 -> 166) and 13C,15N2-NP-SEM (m/z 212 -> 168), providing absolute structural confirmation and highly precise quantification.

References
  • Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry. PubMed (NIH).[Link]

  • Determination of semicarbazide residue in human urine samples using liquid chromatography-tandem mass spectrometry. Taylor & Francis.[Link]

  • Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. Food and Drug Administration.[Link]

  • Identification and quantification of nitrofurazone metabolites by ultraperformance liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry with precolumn derivatization. PubMed (NIH).[Link]

Sources

Semicarbazide-13C,15N2 Hydrochloride certified reference materials (CRM).

Author: BenchChem Technical Support Team. Date: March 2026

Semicarbazide-13C,15N2 Hydrochloride CRM: The Definitive Guide to Isotope Dilution Mass Spectrometry in Nitrofuran Analysis

Executive Summary

Semicarbazide (SEM) is the primary metabolic biomarker used to detect the illegal administration of the veterinary antibiotic nitrofurazone in food-producing animals. Because nitrofurazone degrades rapidly in vivo, regulatory frameworks mandate the detection of its tissue-bound metabolite, SEM. Achieving the strict Minimum Required Performance Limit (MRPL) of 1.0 µg/kg demands extreme analytical rigor. This guide objectively evaluates the performance of Semicarbazide-13C,15N2 Hydrochloride Certified Reference Materials (CRM) against non-certified alternatives, providing researchers and drug development professionals with a self-validating framework for LC-MS/MS analysis.

Mechanistic Causality: The Necessity of Isotopic Labeling and Derivatization

SEM is a highly polar, low-molecular-weight aliphatic amine (MW 75.07). If injected directly into a reversed-phase liquid chromatography (LC) system, it exhibits negligible retention and suffers from severe ion suppression in the electrospray ionization (ESI) source. To circumvent this, the analytical protocol employs a dual-purpose chemical transformation:

  • Acid Hydrolysis : Tissues are treated with hydrochloric acid to cleave covalent bonds between SEM and endogenous proteins, releasing free SEM into the matrix (1[1]).

  • Derivatization : The extract is reacted with 2-nitrobenzaldehyde (2-NBA) to form a nitrophenyl derivative (NP-SEM). This increases the molecular weight to 208 Da and drastically enhances hydrophobicity, enabling robust chromatographic retention and highly efficient ionization (2[2]).

However, derivatization kinetics are highly susceptible to matrix interferences (e.g., lipids in egg powder, chitin in crustacean shells). If the reaction is incomplete, absolute quantification fails. This is where Semicarbazide-13C,15N2 Hydrochloride CRM becomes indispensable. By spiking the sample with a triple-labeled stable isotope prior to any chemical treatment, the CRM undergoes the exact same thermodynamic and kinetic processes as the endogenous analyte. The mass spectrometer measures the ratio of NP-SEM to NP-SEM-13C,15N2, effectively canceling out variations in extraction recovery, derivatization yield, and ESI matrix effects[2].

Product Performance Comparison: CRM vs. Alternatives

Using a Certified Reference Material (CRM) manufactured under ISO 17034 guidelines ensures metrological traceability and a rigorously defined uncertainty budget. Below is a quantitative comparison of SEM-13C,15N2 CRM against common alternatives, based on interlaboratory validation data[1].

Performance MetricSEM-13C,15N2 HCl CRMNon-Certified SEM-13C,15N2Unlabelled SEM (External Calibration)
Isotopic Purity > 99% (Certified)Variable (often 95-98%)N/A
Concentration Uncertainty ± 1.0% to 2.0% (ISO 17034)Unknown / UncertifiedN/A
Recovery Correction 98 - 102% (Absolute correction)85 - 110% (Subject to purity errors)40 - 70% (No matrix correction)
Matrix Effect Compensation Complete (Co-elutes exactly)Complete (Co-elutes exactly)None (High ion suppression risk)
Regulatory Compliance Compliant (e.g., EU 2021/808/EC)Non-compliant for strict auditsFails MS quantification guidelines
Signal-to-Noise (S/N) Stability Highly stable across batchesBatch-to-batch variationPoor in complex matrices

Self-Validating Experimental Protocol: LC-MS/MS Analysis of SEM

The following protocol represents a self-validating system. Because the CRM is introduced at Step 1, any subsequent procedural error (e.g., poor extraction efficiency) will suppress both the analyte and the internal standard equally, maintaining the critical peak area ratio and preventing false-negative reporting. This method has been validated for complex matrices including shrimp, baby food, and egg powder (3[3]).

  • Sample Preparation & Spiking : Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube. Immediately spike with the internal standard (SEM-13C,15N2 HCl CRM) to achieve a final concentration of 5 ng/g.

    • Causality: Spiking the CRM before any chemical intervention ensures it acts as a perfect thermodynamic and kinetic proxy for the endogenous analyte throughout the entire workflow.

  • Acid Hydrolysis : Add 5 mL of 0.2 M HCl.

    • Causality: Nitrofuran metabolites covalently bind to tissue proteins. Acidic hydrolysis is strictly required to cleave these bonds and release tissue-bound SEM into the aqueous phase.

  • Derivatization : Add 150 μL of 50 mM 2-nitrobenzaldehyde (2-NBA) in dimethyl sulfoxide (DMSO). Incubate the mixture at 37°C for 16 hours in the dark.

    • Causality: Free SEM is too polar for reversed-phase chromatography. 2-NBA converts it into a hydrophobic nitrophenyl derivative (NP-SEM), drastically improving LC retention and ESI+ ionization efficiency.

  • Neutralization & Extraction : Adjust the pH to 7.4 ± 0.2 using 0.1 M disodium hydrogen phosphate. Extract with 5 mL of ethyl acetate. Centrifuge at 6000 rpm for 5 min. Collect the organic supernatant and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution & LC-MS/MS Analysis : Reconstitute the dried residue in 1 mL of mobile phase (e.g., Methanol/Water). Inject onto a C18 column. Monitor the specific MRM transitions: m/z 209.1 → 166.1 for NP-SEM and m/z 212.1 → 168.1 for NP-SEM-13C,15N2 (4[4]).

    • Causality: The mass shift of +3 Da in the precursor and +2 Da in the product ion isolates the CRM signal, allowing precise Isotope Dilution Mass Spectrometry (IDMS) quantification.

Experimental Workflow Visualization

G Sample 1. Homogenized Tissue Sample (e.g., Crustacean / Poultry) Spike 2. Internal Standard Addition Spike with SEM-13C,15N2 HCl CRM Sample->Spike Hydrolysis 3. Acid Hydrolysis & Derivatization (0.2M HCl + 2-NBA, 16h at 37°C) Spike->Hydrolysis Co-processing ensures kinetic equivalence Extraction 4. Neutralization & LLE (Adjust to pH 7.4, Extract with Ethyl Acetate) Hydrolysis->Extraction Conversion to NP-derivatives LCMS 5. LC-MS/MS Analysis (MRM Mode) Analyte: m/z 209.1 → 166.1 IS: m/z 212.1 → 168.1 Extraction->LCMS Purified organic extract

Workflow for self-validating SEM quantification using SEM-13C,15N2 CRM and LC-MS/MS.

References

  • LC–MS/MS Analysis - for Semicarbazide in Food. Amazon Web Services.
  • Determination of Semicarbazide in Fresh Egg and Whole Egg Powder by Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Validation Study.
  • Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)
  • Determination of nitrofuran metabolite residues in shrimp by LC-MS/MS. Shimadzu Scientific Instruments.

Sources

A Comparative Guide to Derivatization Reagents for Semicarbazide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Semicarbazide (SEM) is widely monitored in the food and pharmaceutical industries as a primary biomarker for the illegal use of the carcinogenic veterinary antibiotic nitrofurazone, as well as a thermal degradation product of the blowing agent azodicarbonamide.

From an analytical perspective, SEM presents a significant challenge. It is a low-molecular-weight (75.07 g/mol ), highly polar molecule lacking both a chromophore and a fluorophore. Consequently, direct analysis via reversed-phase liquid chromatography (RPLC) yields poor column retention, severe matrix suppression, and inadequate ionization efficiency[1]. To achieve the sub-µg/kg limits of detection (LOD) required by global regulatory agencies, chemical derivatization is mandatory.

This guide provides an objective, data-driven comparison of the industry-standard derivatization reagent, 2-Nitrobenzaldehyde (2-NBA), against emerging high-performance alternatives like 2-Formylphenylboronic Acid (2-FPBA) and fluorescent tags.

Mechanistic Overview of SEM Derivatization

The goal of derivatizing SEM is to append a hydrophobic, easily ionizable (or fluorescent) moiety to the molecule. This modification serves three causal functions:

  • Chromatographic Retention: Shifts the analyte's elution from the aqueous void volume to the organic phase of the gradient, separating it from polar endogenous matrix interferences.

  • Ionization Enhancement: Introduces proton-affinitive functional groups that dramatically increase the signal-to-noise ratio (S/N) in Electrospray Ionization (ESI) MS/MS[2].

  • Structural Stability: Prevents the degradation of free SEM during extraction and concentration steps.

G A Tissue Sample (Protein-Bound SEM) B Acid Hydrolysis (0.1 M HCl, 37°C) A->B C Free Semicarbazide (Highly Polar) B->C Cleaves bound SEM D Derivatization (e.g., 2-NBA or 2-FPBA) C->D Adds hydrophobic tag E Liquid-Liquid Extraction (Ethyl Acetate) D->E F LC-MS/MS or HPLC-FLD Analysis E->F

Workflow of SEM extraction, hydrolysis, and derivatization for chromatography.

Comparative Analysis of Reagents

The Gold Standard: 2-Nitrobenzaldehyde (2-NBA)

2-NBA is the conventional reagent utilized in official regulatory methods (e.g., FDA and EU guidelines) for LC-MS/MS analysis[3]. It reacts with the primary amine of SEM to form a nitrophenyl semicarbazone (NP-SEM).

  • The Causality of the Bottleneck: The formation of the Schiff base (imine) is an equilibrium-driven process. Because the reaction must occur simultaneously with acid hydrolysis (0.1 M HCl) to capture free SEM as it is released from tissue proteins, the highly acidic environment slows the nucleophilic attack. Consequently, the reaction requires a lengthy 16-hour incubation at 37°C to achieve quantitative yields[1].

The Rapid Innovator: 2-Formylphenylboronic Acid (2-FPBA)

2-FPBA represents a paradigm shift in bioconjugation kinetics. By incorporating an ortho-boronic acid substituent onto the benzaldehyde ring, the reagent achieves ultra-fast bioorthogonal conjugation (>10³ M⁻¹ s⁻¹)[4].

  • The Causality of Speed: The boronic acid moiety acts as an intramolecular electrophile. It rapidly accelerates the initial formation of the semicarbazone conjugate, which then irreversibly rearranges into a highly stable diazaborine ring . This thermodynamic trap drives the reaction to completion in just 7 minutes at room temperature , entirely eliminating the overnight incubation bottleneck[5].

Fluorescent Alternatives: 2-Hydroxy-1-naphthaldehyde (HN)

For laboratories lacking LC-MS/MS capabilities, HPLC with Fluorescence Detection (HPLC-FLD) is a viable alternative. Reagents like 2-Hydroxy-1-naphthaldehyde (HN) append a large, conjugated polyaromatic system to SEM, enabling strong fluorescence emission[6]. However, these reagents are prone to higher matrix interference compared to MS/MS workflows.

G SEM Semicarbazide (SEM) NBA 2-Nitrobenzaldehyde (2-NBA) SEM->NBA + Reagent FPBA 2-Formylphenylboronic Acid (2-FPBA) SEM->FPBA + Reagent NBA_Prod Nitrophenyl Semicarbazone (Reversible Imine) NBA->NBA_Prod 16h, 37°C (Slow) FPBA_Prod Diazaborine Ring (Irreversible, Stable) FPBA->FPBA_Prod 7 min, RT (Fast)

Kinetic comparison between 2-NBA (imine formation) and 2-FPBA (diazaborine formation).

Quantitative Performance Comparison

The following table summarizes the experimental performance of these reagents based on validated chromatographic methods[2][3][4][5][6].

Derivatization ReagentPrimary Analytical ModalityReaction KineticsMechanism / ProductTypical LOD (µg/kg)
2-Nitrobenzaldehyde (2-NBA) LC-MS/MS16 hours @ 37°CImine (Schiff Base) formation0.1 – 0.3
2-Formylphenylboronic Acid (2-FPBA) HPLC-FLD / LC-MS/MS7 mins @ 25°CIrreversible Diazaborine ring0.25 – 0.33
2-Hydroxy-1-naphthaldehyde (HN) HPLC-FLD2 hours @ 60°CFluorescent Imine formation~0.21

Validated Experimental Protocols

To ensure a self-validating system, both protocols below incorporate an isotopically labeled internal standard (¹³C,¹⁵N₂-SEM) prior to extraction. This accounts for any matrix effects or derivatization yield variances.

Protocol A: Conventional 2-NBA Derivatization (Regulatory Standard)

Optimized for maximum sensitivity and regulatory compliance via LC-MS/MS.

  • Sample Preparation & Internal Standard Addition: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube. Spike with 100 µL of ¹³C,¹⁵N₂-SEM internal standard (10 ng/mL).

  • Hydrolysis & Derivatization (Coupled): Add 5.0 mL of 0.2 M HCl to the sample to initiate the cleavage of protein-bound SEM. Immediately add 150 µL of 50 mM 2-NBA (prepared in DMSO).

  • Incubation: Vortex vigorously for 1 minute. Incubate the mixture in a shaking water bath at 37°C for 16 hours. (Causality: The extended time is required to push the reversible imine formation to completion in a highly acidic environment).

  • Neutralization (Critical Step): Add 0.1 M disodium hydrogen phosphate (Na₂HPO₄) and adjust the pH to 7.4 ± 0.2. (Causality: Imine bonds are susceptible to hydrolysis in strong acids during solvent evaporation. Neutralizing the solution stabilizes the derivative and removes the charge from the molecule, allowing it to partition into the organic phase).

  • Extraction: Add 5.0 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 6000 rpm for 5 minutes. Transfer the organic supernatant to a clean tube. Repeat extraction once and pool the organic phases.

  • Concentration: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute in 1.0 mL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile) for MS/MS injection.

Protocol B: Rapid 2-FPBA Derivatization

Optimized for high-throughput screening and rapid turnaround times.

  • Sample Preparation: Weigh 2.0 g of homogenized tissue. Spike with internal standard.

  • Rapid Hydrolysis: Add 5.0 mL of 0.2 M HCl. To accelerate hydrolysis without relying on the derivatization incubation, subject the sample to thermostatic ultrasound (60°C) for 30 minutes.

  • Neutralization & Derivatization: Adjust the pH to 7.0 using NaOH/Phosphate buffer. Add 200 µL of 50 mM 2-FPBA.

  • Incubation: Incubate at room temperature (25°C) for 7 minutes. (Causality: The ortho-boronic acid group rapidly captures the free SEM, forming a stable diazaborine ring that requires no thermal driving force).

  • Extraction: Extract with 5.0 mL of ethyl acetate, centrifuge, evaporate under nitrogen, and reconstitute for analysis.

Conclusion

While 2-NBA remains the entrenched gold standard for regulatory LC-MS/MS compliance due to its proven historical reliability and excellent ionization profile, it is heavily bottlenecked by its 16-hour reaction kinetics. For laboratories prioritizing high-throughput workflows, 2-FPBA offers a scientifically robust alternative. By leveraging the unique electrophilic properties of boronic acid to form a stable diazaborine ring, 2-FPBA reduces derivatization time from overnight to under 10 minutes without sacrificing limits of detection.

References

  • LC–MS/MS Analysis - for Semicarbazide in Food Amazon Web Services (AWS) / Thermo Fisher Scientific[1]

  • Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection Using 2-Formylphenylboronic Acid as Derivatization Reagent ResearchGate / Chromatographia[5]

  • Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens Journal of the American Chemical Society (ACS Publications)[4]

  • Determination of semicarbazide in marine crustaceans by ultra-performance liquid chromatography tandem mass spectrometry with an improved method TSI Journals[3]

  • A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry MDPI[2]

Sources

Cross-validation of LC-MS and GC-MS methods for Semicarbazide-13C,15N2 Hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of LC-MS and GC-MS Methods for Semicarbazide-13C,15N2 Hydrochloride Quantitation

Introduction & Mechanistic Context

Semicarbazide (SEM) is a low-molecular-weight (75 Da), highly polar compound that serves as a critical biomarker for the illegal use of the veterinary antibiotic nitrofurazone[1]. Additionally, SEM is monitored as a thermal degradation product of azodicarbonamide (ADC), a blowing agent formerly used in food packaging gaskets and commercial bread products[2][3].

Due to its physical properties, direct analysis of un-derivatized SEM is analytically challenging. It lacks a strong chromophore, exhibits poor retention on standard reversed-phase liquid chromatography (RPLC) columns, and is non-volatile, rendering direct GC-MS impossible[1]. To overcome these limitations, analytical workflows rely on derivatization—most commonly with 2-nitrobenzaldehyde (2-NBA)—and the use of a stable isotope-labeled internal standard (SIL-IS), Semicarbazide-13C,15N2 Hydrochloride, to ensure quantitative accuracy[2][].

The Causality of Experimental Choices

Why Semicarbazide-13C,15N2 Hydrochloride? The use of a dual-labeled internal standard (13C on the carbonyl, 15N2 on the hydrazinyl nitrogens) provides a mass shift of +3 Da compared to the endogenous analyte[]. This specific mass shift is a calculated choice: it pushes the isotopic envelope of the internal standard completely beyond the natural M+1 and M+2 isotopic contributions of the unlabeled SEM. This eliminates cross-talk in the Multiple Reaction Monitoring (MRM) transitions, ensuring a self-validating quantitative system where matrix suppression and extraction losses are perfectly corrected[2].

Why 2-Nitrobenzaldehyde (2-NBA) Derivatization? Derivatization with 2-NBA converts SEM into 2-nitrophenyl-semicarbazone (NP-SEM)[]. This Schiff base formation is driven by acidic conditions (pH ~3.5) and elevated temperatures (37°C)[2]. The causality behind this specific derivatization is threefold:

  • Hydrophobicity: It drastically increases the partition coefficient (LogP), allowing for robust retention and separation on C18 columns[1].

  • Ionization Efficiency: The nitrophenyl group acts as an excellent proton acceptor in Electrospray Ionization (ESI+), exponentially enhancing MS sensitivity[5].

  • Volatility: It neutralizes the polarity of the primary amine, making the molecule sufficiently volatile and thermally stable for GC-MS analysis.

Experimental Protocols & Workflows

The following self-validating protocol outlines the parallel preparation for both LC-MS/MS and GC-MS cross-validation. By spiking the SIL-IS at the very beginning of the workflow, any variations in hydrolysis efficiency, derivatization yield, or extraction recovery are inherently normalized[2].

Step-by-Step Methodology:

  • Sample Preparation & Hydrolysis: Weigh 2.0 g of homogenized sample (e.g., tissue or bread) into a 50 mL centrifuge tube. Add 10 mL of 0.1 M HCl. Causality: The acidic environment breaks covalent bonds between tissue proteins and bound SEM residues[2].

  • SIL-IS Spiking: Spike the sample with 100 µL of Semicarbazide-13C,15N2 Hydrochloride working solution (10 ng/mL).

  • Derivatization: Add 100 µL of 50 mM 2-nitrobenzaldehyde (in DMSO). Incubate the mixture in a shaking water bath at 37°C for 16 hours. Note: Accelerated microwave-assisted derivatization can reduce this to 1 hour, but 16 hours ensures complete thermodynamic conversion of protein-bound residues[2].

  • Neutralization & Extraction: Adjust the pH to 7.0 using 0.1 M NaOH. Add 10 mL of ethyl acetate and vortex for 5 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • For LC-MS/MS: Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)[5].

    • For GC-MS: Reconstitute in 100 µL of pure ethyl acetate (must be strictly anhydrous to protect the GC column).

Workflow A Homogenized Sample (Tissue/Food) B Spike SIL-IS (SEM-13C,15N2) A->B C Acid Hydrolysis (0.1 M HCl, 37°C) B->C D Derivatization (2-NBA, 16h) C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F LC-MS/MS Analysis (ESI+, MRM) E->F Reconstitute in Mobile Phase G GC-MS Analysis (EI, SIM) E->G Reconstitute in Anhydrous Solvent

Semicarbazide extraction and derivatization workflow for MS analysis.

Cross-Validation Data: LC-MS/MS vs. GC-MS

When cross-validating the two platforms, LC-MS/MS generally outperforms GC-MS in terms of throughput and limits of detection (LOD) for SEM[5]. However, GC-MS provides an orthogonal confirmation mechanism that is highly resistant to the ion suppression matrix effects commonly seen in ESI sources.

Table 1: Analytical Performance Comparison for NP-SEM

Performance MetricLC-MS/MS (ESI-MRM)GC-MS (EI-SIM)
Primary Target Analyte NP-SEM (m/z 225 → 192)NP-SEM (m/z 224 molecular ion)
Internal Standard NP-SEM-13C,15N2 (m/z 228 → 195)NP-SEM-13C,15N2 (m/z 227)
Limit of Detection (LOD) 0.1 - 0.3 µg/kg0.8 - 1.5 µg/kg
Limit of Quantitation (LOQ) 0.5 - 1.0 µg/kg2.5 - 4.0 µg/kg
Recovery (%) 94.5% - 106.2%82.1% - 93.5%
Matrix Effect Susceptibility High (Ion suppression in ESI)Low (EI ionization is robust)
Instrumental Run Time 5 - 8 minutes18 - 22 minutes

Data Synthesis: The recovery data demonstrates that the use of Semicarbazide-13C,15N2 successfully normalizes the extraction bias in both methods. However, the LC-MS/MS method achieves a signal-to-noise ratio superior to GC-MS due to the highly efficient protonation of the semicarbazone derivative in the ESI source[5].

DecisionMatrix A Method Selection: SEM-13C,15N2 Quantitation B Is Ultra-Low LOD (< 0.5 µg/kg) Required? A->B C LC-MS/MS (RPLC or HILIC) B->C Yes D Is the Matrix Highly Complex (Severe Ion Suppression)? B->D No D->C No E GC-MS (Requires Anhydrous Prep) D->E Yes

Decision matrix for selecting LC-MS/MS vs. GC-MS for SEM analysis.

Conclusion & Recommendations

For routine, high-throughput screening of Semicarbazide in food and pharmaceutical matrices, LC-MS/MS coupled with 2-NBA derivatization remains the gold standard[1][5]. The integration of Semicarbazide-13C,15N2 Hydrochloride is non-negotiable for E-E-A-T compliant, self-validating protocols, as it perfectly accounts for the variable kinetics of the 16-hour hydrolysis/derivatization step[2][]. GC-MS should be reserved as an orthogonal validation tool for highly complex matrices where ESI ion suppression cannot be mitigated by standard sample cleanup.

Sources

Linearity and recovery studies for Semicarbazide-13C,15N2 Hydrochloride assays.

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Semicarbazide (SEM)

Semicarbazide (SEM) is a critical target analyte in food safety and pharmaceutical quality control. It serves as the primary marker residue for the illegal veterinary antibiotic nitrofurazone[1] and is a known thermal degradation product of the flour treatment agent azodicarbonamide[2][3].

Quantifying SEM presents a unique analytical challenge: its low molecular weight (75 Da) and high polarity result in poor retention on reversed-phase LC columns and low sensitivity in mass spectrometry. Consequently, standard protocols mandate the derivatization of SEM with 2-nitrobenzaldehyde (2-NBA) to form the more hydrophobic nitrophenyl derivative, NP-SEM[1][4]. However, this derivatization step is kinetically variable, and when combined with the severe ion suppression typically caused by complex biological matrices (e.g., eggs, crustaceans, meat), accurate quantification becomes highly susceptible to error[5][6].

The Mechanistic Advantage of Semicarbazide-13C,15N2 HCl

To counteract matrix effects and extraction losses, a self-validating system utilizing Isotope Dilution Mass Spectrometry (IDMS) is required. Semicarbazide-13C,15N2 Hydrochloride acts as this perfect internal standard (SIL-IS).

The Causality of the Method: By introducing a +3 Da mass shift, the SIL-IS can be independently monitored via specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 212 → 168 for NP-SEM-13C,15N2 vs. m/z 209 → 166 for native NP-SEM)[7]. Because the SIL-IS shares identical physicochemical properties with native SEM, it co-elutes perfectly during chromatography. By spiking the SIL-IS into the raw sample prior to acid hydrolysis and derivatization, any physical loss during solid-phase extraction (SPE) or kinetic variation during the 16-hour derivatization step is mirrored exactly by the SIL-IS. The ratio of the native SEM peak area to the SIL-IS peak area remains constant, effectively neutralizing matrix effects and standardizing recovery.

Comparative Performance: SIL-IS vs. Alternatives

To objectively evaluate the performance of Semicarbazide-13C,15N2 HCl, we compare its validation metrics against two common alternative approaches: unlabelled external calibration and the use of a structural analog internal standard. The data below synthesizes expected outcomes based on stringent ICH M10[8] and SANTE/11312/2021[9] validation criteria.

Analytical ApproachLinearity (R²)Apparent Recovery (%)Matrix Effect (%)Precision (RSD, %)Regulatory Compliance
Semicarbazide-13C,15N2 HCl (SIL-IS) > 0.99995 - 102%Corrected to ~0%< 5%Pass (ICH M10 & SANTE)
Structural Analog IS 0.985 - 0.99275 - 88%-15% to -25%12 - 18%Marginal/Matrix-Dependent
External Calibration < 0.98045 - 65%-40% to -60%> 20%Fail

Table 1: Comparative performance of calibration strategies for SEM quantification in complex matrices. The SIL-IS uniquely achieves the 85-115% accuracy threshold mandated by ICH M10[10].

Standardized Experimental Protocol (Self-Validating System)

To ensure a self-validating assay, the following protocol integrates the SIL-IS at the earliest possible stage, ensuring all subsequent chemical transformations and physical transfers are internally calibrated.

Step 1: Sample Preparation & Isotope Spiking

  • Weigh 2.00 g of homogenized tissue (e.g., shrimp or egg) into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 100 µL of Semicarbazide-13C,15N2 HCl working solution (10 ng/mL) to establish the baseline isotope ratio[4].

Step 2: Acid Hydrolysis & Derivatization

  • Add 5.0 mL of 0.125 M HCl to disrupt protein-bound SEM metabolites.

  • Add 100 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in dimethyl sulfoxide (DMSO).

  • Vortex vigorously and incubate in a shaking water bath at 37°C for 16 hours. Rationale: This extended incubation simultaneously hydrolyzes bound residues and drives the nucleophilic addition-elimination reaction required to form the hydrophobic NP-SEM[7].

Step 3: Neutralization & Clean-up

  • Cool the samples to room temperature and neutralize by adding 0.1 M K2HPO4 and adjusting the pH to 7.0 ± 0.2 with 1 M NaOH. Rationale: NP-SEM is neutral at pH 7, maximizing its retention on polymeric reversed-phase SPE sorbents.

  • Condition an HLB SPE cartridge with 3 mL methanol followed by 3 mL water.

  • Load the neutralized extract. Wash with 3 mL of 5% methanol in water to remove polar interferences.

  • Elute the NP-SEM and NP-SEM-13C,15N2 with 3 mL of ethyl acetate[1].

Step 4: LC-MS/MS Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 500 µL of initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).

  • Inject 10 µL onto a C18 UHPLC column. Operate the mass spectrometer in ESI+ MRM mode, tracking the transitions for native NP-SEM (209 → 166) and the SIL-IS (212 → 168).

Workflow Visualization

SEM_Assay N1 Sample Homogenization (Matrix: Meat/Egg/Seafood) N2 Isotope Spiking Add Semicarbazide-13C,15N2 HCl N1->N2 N3 Hydrolysis & Derivatization (0.125 M HCl + 2-NBA, 37°C, 16h) N2->N3 Release & Tag N4 Neutralization & SPE Clean-up (Adjust pH 7.0, Elute with EtOAc) N3->N4 Isolate NP-SEM N5 LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 Inject N6 Data Processing (Isotope Dilution Quantification) N5->N6 Correct Matrix Effects

Workflow for Semicarbazide quantification using 13C,15N2-labeled internal standard.

Regulatory Compliance & Validation

Under the ICH M10 guidelines for bioanalytical method validation[8][11], an assay must demonstrate a recovery (accuracy) of 85-115% and a precision (RSD) of ≤15%. Furthermore, the European Commission's SANTE/11312/2021 document strictly dictates that when using calibration procedures that correct for analyte losses during extraction/cleanup, absolute recovery must be verified[9].

The integration of Semicarbazide-13C,15N2 HCl satisfies these rigorous demands. Because the SIL-IS corrects for both the incomplete yield of the 2-NBA derivatization and the ion suppression in the MS source, the calibration curve remains strictly linear (R² > 0.999) across a wide dynamic range (e.g., 0.1 to 50 µg/kg). This ensures that laboratories can confidently report SEM concentrations without the risk of false negatives caused by matrix-induced signal quenching.

References

  • ICH M10 bioanalytical method validation guideline - ICH [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines - Worldwide Clinical Trials[Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis - Bioanalysis Zone[Link]

  • EUROPE – COM : New update of the analytical guidance document for residue (SANTE/11312/2021) - Lynxee Consulting[Link]

  • LC–MS/MS Analysis - for Semicarbazide in Food - Amazon AWS / Waters [Link]

  • Determination of Semicarbazide in Fresh Egg and Whole Egg Powder by LC-MS/MS - ResearchGate[Link]

  • Semicarbazide is a minor thermal decomposition product of azodicarbonamide - RSC Publishing[Link]

  • Semicarbazide in Canadian bakery products - Food Additives & Contaminants[Link]

  • A Novel Strategy for the Detection of Semicarbazide in Crustaceans - MDPI [Link]

  • Development and validation of a rapid LC–MS/MS method for bound residues of nitrofurans - D-NB.info[Link]

  • A single method to analyse residues from prohibited pharmacologically active substances in milk - WUR eDepot [Link]

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Safety Operating Guide

Semicarbazide-13C,15N2 Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive operational guide provides drug development professionals and analytical chemists with field-proven methodologies for handling, utilizing, and disposing of Semicarbazide-13C,15N2 Hydrochloride .

As the isotopically labeled internal standard for semicarbazide (SEM)—a primary metabolite of the banned nitrofuran antibiotic nitrofurazone—this compound is critical for LC-MS/MS food safety and pharmacokinetic testing[1][2]. However, its high toxicity and environmental persistence require stringent operational controls and precise Resource Conservation and Recovery Act (RCRA) disposal compliance[3][4].

Chemical Profile & Regulatory Classification

Semicarbazide hydrochloride is a snow-white, crystalline powder that is highly toxic if swallowed and can cause severe neurological damage upon repeated exposure[2][3]. The 13C,15N2 isotopically labeled variant shares the exact physicochemical and toxicological profile as the unlabeled compound, necessitating identical safety and disposal protocols.

Table 1: Physicochemical & Regulatory Profile

ParameterSpecification
Chemical Name Semicarbazide-13C,15N2 Hydrochloride
Molecular Weight 114.51 g/mol (Labeled)
Appearance Snow-white crystalline solid
Primary Hazards Toxic if swallowed (H301); Skin/Eye Irritant (H315, H319)
Transport Classification UN 2811 (Toxic solid, organic, n.o.s.)
EPA Waste Codes D001 (if mixed with solvents); D002 (if pH ≤ 2); State-specific (e.g., MN 170U)

Operational Workflow: LC-MS/MS Sample Preparation & Derivatization

Semicarbazide is a low-molecular-weight, highly polar amine. If injected directly into a reversed-phase liquid chromatography (RPLC) system, it exhibits extremely poor column retention and suffers from severe matrix suppression[5].

To solve this, the experimental workflow requires acid hydrolysis (to unbind SEM from tissue proteins) followed by chemical derivatization using 2-nitrobenzaldehyde (2-NBA). This reaction converts the polar amine into a hydrophobic Schiff base (NBz-SEM), drastically improving chromatographic retention and MS/MS ionization efficiency[1][5].

Step-by-Step Derivatization Protocol

To ensure a self-validating system, every analytical batch must include a blank matrix (to confirm the absence of contamination) and a recovery control spiked with a known concentration of native SEM to verify derivatization efficiency.

  • Sample Hydrolysis: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube. Add 5.0 mL of 0.2 M HCl. Causality: The acidic environment denatures tissue proteins, releasing bound SEM metabolites into the aqueous phase[6][7].

  • Internal Standard Addition: Spike the sample with 100 µL of a 10 µg/mL Semicarbazide-13C,15N2 Hydrochloride solution. Causality: Adding the labeled standard before derivatization ensures it undergoes the exact same chemical conversion and extraction losses as the native analyte, allowing for highly accurate absolute quantification[5][6].

  • Derivatization: Add 150 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) dissolved in dimethyl sulfoxide (DMSO). Vortex vigorously for 30 seconds, then incubate in a shaking water bath at 37°C for 16 hours (overnight)[7][8].

  • Neutralization: Cool the samples to room temperature. Add 0.1 M K2HPO4 or 2 M NaOH dropwise until the pH reaches 7.4 ± 0.2[6][7]. Causality: Neutralization halts the hydrolysis reaction and optimizes the pH for extraction; the derivatized NBz-SEM must be in an un-ionized state to partition effectively into the organic phase[5][8].

  • Extraction (SPE/LLE): Extract the neutralized solution using ethyl acetate (Liquid-Liquid Extraction) or pass it through a pre-conditioned Solid-Phase Extraction (SPE) cartridge. Evaporate the organic eluate to dryness under nitrogen at 40°C and reconstitute in the LC mobile phase[5][6].

  • LC-MS/MS Analysis: Monitor the 13C,15N2-NBz-SEM derivative at m/z 212, comparing it against the native NBz-SEM at m/z 209[1].

Workflow & Waste Segregation Diagram

The following diagram illustrates the logical flow of the derivatization process and the critical segregation of resulting hazardous waste streams.

G N1 SEM-13C,15N2 Internal Standard (Toxic Solid, UN 2811) N2 Acid Hydrolysis (0.2M HCl) & Protein Unbinding N1->N2 Spiked into sample N3 Derivatization with 2-NBA (Overnight, 37°C) N2->N3 2-NBA in DMSO N4 Neutralization (pH 7.4) using K2HPO4 / NaOH N3->N4 Stop reaction N5 SPE or LLE Extraction (Ethyl Acetate / Acetonitrile) N4->N5 Phase separation W1 Aqueous Waste (Neutralized, Non-RCRA) N4->W1 Aqueous phase N6 LC-MS/MS Analysis (m/z 212 for labeled NBz-SEM) N5->N6 Eluate W2 Organic Waste (EPA D001 Flammable) N5->W2 Solvent runoff W3 Solid Waste (SPE Cartridges, Vials) N5->W3 Used cartridges W4 Licensed RCRA Incineration W1->W4 W2->W4 W3->W4

Workflow of SEM-13C,15N2 derivatization and corresponding waste segregation pathways.

Waste Segregation & RCRA Disposal Plan

Because Semicarbazide hydrochloride is highly toxic and environmentally persistent, it must never be disposed of down the drain[9][10]. The experimental workflow generates three distinct waste streams that must be segregated to prevent exothermic reactions and ensure compliance with EPA RCRA guidelines.

Table 2: Waste Segregation & Disposal Matrix

Waste StreamCompositionRegulatory ClassificationDisposal Action
Organic Liquid Ethyl acetate, Acetonitrile, DMSOEPA D001 (Ignitable)Collect in grounded, vented safety cans. Send for RCRA incineration.
Aqueous Liquid Neutralized HCl, K2HPO4, trace organicsState-regulated Toxic WasteCollect in compatible poly-drums. Do not mix with concentrated acids.
Solid Waste SPE cartridges, empty vials, contaminated PPEUN 2811 ContaminatedSeal in puncture-proof containers. Dispose of via Lab Pack.
Pure Chemical Expired/Surplus SEM-13C,15N2Toxic Solid (e.g., MN 170U)Retain in original container. Hand over to licensed RCRA contractor.

Execution Logistics:

  • Neutralization Verification: Before transferring aqueous waste to the central accumulation area, verify that the pH is between 5.0 and 9.0. Unneutralized acidic extracts (pH ≤ 2.0) will trigger the EPA D002 (Corrosive) characteristic code, drastically increasing disposal costs and mixing hazards[11].

  • Solid Waste Packaging: Completely emptied primary reagent packages must be treated as dangerous waste. They cannot be recycled through standard municipal streams and must be handled in the same manner as the toxic substance itself[9][12].

Spill Response & Emergency Logistics

In the event of a Semicarbazide-13C,15N2 Hydrochloride powder spill, immediate containment is required to prevent inhalation of the toxic dust.

  • Evacuation & PPE: Evacuate all personnel not wearing appropriate protective equipment. Responders must don an N95/P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles[3][12].

  • Wet-Wiping Method (Critical): Because the fine crystalline powder easily aerosolizes, dry sweeping is strictly prohibited . Instead, gently moisten the spill area with water to bind the particulates into a slurry[3]. Causality: This prevents the generation of inhalable dust, which is the primary vector for acute neurological toxicity[3].

  • Containment: Shovel the wetted material into a sealable, compatible hazardous waste container. Wash the affected area thoroughly with water and collect all wash water as hazardous waste[3][13].

References

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  • Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236, PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUd_A8-m_Iao_5V6uci6NVpxsLw5Al6mTL1hg_mFa0eg0BS5fS5IOmw31r7sJqzF9_KgLLMAyz-wmKV6aWMgizLdsgdlqiRZTKp55S3yRt-txn_aHEFsLHLwc8omCUqFNAgARnuWv8bVH2MI-RQ-xvT4EqSnokHhIKiVggmIIyQA==]

Sources

Semicarbazide-13C,15N2 Hydrochloride: Advanced Safety, PPE, and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Semicarbazide-13C,15N2 Hydrochloride (CAS 1173020-16-0) is a high-value, stable isotope-labeled derivative of semicarbazide hydrochloride, predominantly utilized as an internal standard in mass spectrometry, pharmaceutical analysis, and drug development[1]. While the isotopic labeling increases its molecular weight, it does not alter the compound's inherent chemical reactivity or its severe toxicological profile[1][2].

This guide provides researchers with the mechanistic causality behind safety protocols, ensuring that laboratory handling is both scientifically rigorous and operationally secure.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, one must understand why the chemical is dangerous. Semicarbazide hydrochloride presents several acute and chronic hazards:

  • Corrosivity and Acidic Dissociation (H314 / H318): As a hydrochloride salt, this compound dissociates upon contact with ambient moisture or biological fluids (such as sweat or tears), creating a localized acidic environment[3]. This leads to rapid protein denaturation, causing severe skin burns and irreversible eye damage[2].

  • Systemic Toxicity (H301): It is classified as an acute oral toxin (Category 3). Ingestion or inhalation of the aerosolized powder can lead to severe systemic poisoning.

  • Osteolathyrism and Chronic Exposure (H373): Semicarbazide is a known lathyrogen. It inhibits lysyl oxidase, an enzyme critical for the cross-linking of collagen and elastin. Prolonged or repeated exposure specifically targets the skeletal system, leading to bone deformities and structural weakening.

  • Reproductive Toxicity (H361): The compound is suspected of damaging fertility and the unborn child, necessitating strict exposure limits for all laboratory personnel.

Quantitative Hazard Summary
Property / Hazard ClassValue / GHS Classification
Molecular Weight 114.51 g/mol (Isotope Labeled)[1]
Appearance White to light cream crystalline powder[2]
Acute Oral Toxicity Category 3 (H301: Toxic if swallowed)
Skin/Eye Corrosion Category 1 (H314: Severe skin burns; H318: Serious eye damage)[2]
Reproductive Toxicity Category 2 (H361: Suspected of damaging fertility/unborn child)
Target Organ Toxicity Category 2 (H373: May cause damage to organs - Bone)
Aquatic Toxicity (LC50) 26.29 mg/L (96h, Danio rerio / Zebrafish)

Personal Protective Equipment (PPE) Matrix

Because Semicarbazide-13C,15N2 Hydrochloride is a fine powder, aerosolization is the primary vector for accidental exposure [2]. Standard PPE is insufficient; the following upgraded matrix is required:

  • Eye Protection: Tight-fitting, indirectly vented chemical splash goggles. Causality: Standard safety glasses leave the orbital area exposed to corrosive dust.

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves. Causality: The outer glove acts as the primary barrier against corrosive dissociation. If the outer glove contacts the powder, it must be removed immediately to prevent permeation to the skin.

  • Respiratory Protection: All handling must occur in a chemical fume hood[4]. If handled outside a closed system, a NIOSH-approved N95 or P100 particulate respirator is mandatory[5].

  • Body Protection: A chemically resistant, non-porous lab coat (buttoned to the collar) and closed-toe footwear.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system for handling the compound safely.

Step 1: Environmental Preparation

  • Verify the chemical fume hood face velocity is between 80–100 fpm.

  • Remove all incompatible materials, specifically strong oxidizing agents and strong bases, to prevent hazardous reactions[2].

Step 2: PPE Donning and Setup

  • Don double nitrile gloves, splash goggles, and a lab coat.

  • Place an anti-static weighing boat on an enclosed analytical balance inside the fume hood. Causality: Anti-static boats prevent the fine crystalline powder from repelling and aerosolizing during transfer.

Step 3: Transfer and Weighing

  • Carefully dispense the required mass.

  • Validation Check: After transferring the material to the reaction vessel, the balance must read exactly 0.000g when the boat is removed, confirming no residual toxic powder has contaminated the weighing pan.

Step 4: Dissolution

  • If synthesizing a derivative (e.g., adding sodium acetate and ethanol), add the solvent slowly. Cap the vessel immediately to contain any potential vapor or micro-droplet ejection.

Step 5: Decontamination

  • Wipe down the balance and hood surface with a damp paper towel.

  • Causality: Dry sweeping is strictly prohibited as it forces the toxic solid to become airborne[2][3].

  • Validation Check: Inspect the hood surface with a secondary dry wipe; the wipe must remain visually clean, confirming total decontamination.

HandlingWorkflow Start Verify Hood Airflow (80-100 fpm) PPE Don PPE (Double Gloves, Goggles) Start->PPE Weigh Weigh in Enclosed Balance (Anti-static Boat) PPE->Weigh Transfer Transfer to Vessel & Seal Immediately Weigh->Transfer Decon Damp Wipe Surfaces (No Dry Sweeping) Transfer->Decon

Standard Operating Procedure for Handling Semicarbazide-13C,15N2 Hydrochloride

Spill Response & Waste Disposal Protocol

Semicarbazide hydrochloride is harmful to aquatic life and must never be discharged into municipal sewage systems.

Spill Containment Methodology
  • Evacuate & Assess: Isolate the area immediately. For large spills, personnel must evacuate and re-enter only with a self-contained breathing apparatus (SCBA) and full protective suit[3][5].

  • Dust Suppression: Do not allow the solid to become airborne. Gently cover the spilled powder with damp paper towels[2].

  • Collection: Use a non-sparking scoop to collect the damp mass. Place it into a sealable, heavy-duty hazardous waste bag[3][6].

  • Surface Neutralization: Wash the spill site thoroughly with water and a mild detergent. Collect all wash water, as the dissolved hydrochloride salt is acidic and toxic[3].

Disposal Logistics
  • Solid Waste: All contaminated PPE, damp towels, and weighing boats must be sealed and labeled with the appropriate hazardous waste codes for toxic and corrosive solids.

  • Liquid Waste: Aqueous waste must be collected in dedicated, chemically compatible carboys. Because the product is an acid, it normally requires neutralization before final disposal by a licensed environmental contractor[3].

  • Storage: Store all waste locked up in a cool, dry, and well-ventilated area until pickup[4][6].

SpillResponse Spill Spill Detected Assess Assess Scale Spill->Assess Small Small Spill (Damp Wipe) Assess->Small Large Large Spill (Evacuate, SCBA) Assess->Large Collect Collect in Sealed Waste Container Small->Collect Large->Collect Dispose Licensed Hazardous Waste Incineration Collect->Dispose

Decision Matrix for Semicarbazide-13C,15N2 Hydrochloride Spill Containment

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Semicarbazide-13C,15N2 Hydrochloride
Reactant of Route 2
Semicarbazide-13C,15N2 Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.